molecular formula C20H22O6 B3029107 Dehydrodiconiferyl alcohol CAS No. 528814-97-3

Dehydrodiconiferyl alcohol

Número de catálogo: B3029107
Número CAS: 528814-97-3
Peso molecular: 358.4 g/mol
Clave InChI: KUSXBOZNRPQEON-ONEGZZNKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dehydrodiconiferyl alcohol is a guaiacyl lignin obtained by cyclodimerisation of coniferol. It has a role as a plant metabolite and an anti-inflammatory agent. It is a member of 1-benzofurans, a primary alcohol, a guaiacyl lignin and a member of guaiacols. It derives from a coniferol.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h3-6,8-10,15,19,21-23H,7,11H2,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXBOZNRPQEON-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4263-87-0
Record name Dehydrodiconiferyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004263870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Dehydrodiconiferyl Alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Natural Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) found in various plant species, is emerging as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities. Notably, DHCA has demonstrated potential as an estrogen receptor agonist and an anti-inflammatory agent through the modulation of the NF-κB signaling pathway. This document synthesizes the current scientific knowledge, presenting quantitative data in structured tables, detailing experimental protocols from seminal studies, and visualizing key signaling pathways to facilitate a deeper understanding and further investigation of this compound.

Chemical Structure and Identification

This compound is a complex phenylpropanoid dimer. Its core structure consists of a dihydrobenzofuran ring system derived from the oxidative coupling of two coniferyl alcohol units.

Chemical Structure:

Chemical structure of this compound

Image Source: PubChem CID 5372367

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1]
CAS Number 4263-87-0[1]
Molecular Formula C₂₀H₂₂O₆[1]
SMILES COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)/C=C/CO[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and interpretation of biological data.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 358.39 g/mol [2]
Melting Point 161-162 °C[2]
Boiling Point 562 °C at 760 mmHg[2]
Solubility Soluble in DMSO and ethanol; slightly soluble in water.[3]-
Predicted pKa 9.80 ± 0.35[4]
LogP 2.62450[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData Highlights
¹H NMR Characteristic signals for aromatic protons, methoxy (B1213986) groups, and protons of the dihydrobenzofuran ring and the propenyl side chain.
¹³C NMR Resonances corresponding to the carbon atoms of the aromatic rings, methoxy groups, the dihydrobenzofuran core, and the side chain.
Mass Spectrometry (MS) The molecular ion peak is observed, and fragmentation patterns are consistent with the proposed structure, often showing cleavage of the side chain.[1]
Infrared (IR) Spectroscopy Absorption bands indicative of hydroxyl (-OH), aromatic (C=C), and ether (C-O) functional groups.

Note: For detailed peak assignments, refer to specialized spectroscopic databases and the primary literature.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily as an estrogen receptor agonist and an inhibitor of the NF-κB signaling pathway. These activities underpin its potential therapeutic applications in bone health and inflammation.

Estrogenic Activity and Promotion of Osteoblastogenesis

This compound has been identified as an estrogen receptor agonist, promoting bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis.[4][5] This suggests its potential as a therapeutic agent for conditions like osteoporosis.

The proposed signaling pathway involves the activation of estrogen receptors (ERα and ERβ), which in turn enhances the BMP-2 signaling cascade. This leads to the activation of Smad1/5/9 and AMPK, ultimately upregulating the expression of key osteoblastogenic genes such as alkaline phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG).[5]

Estrogen_Receptor_and_BMP2_Signaling DHCA Dehydrodiconiferyl Alcohol ER Estrogen Receptor (ERα/ERβ) DHCA->ER Smad Smad1/5/9 ER->Smad enhances AMPK AMPK ER->AMPK activates BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR BMPR->Smad phosphorylates pSmad p-Smad1/5/9 RUNX2 RUNX2 pSmad->RUNX2 activate pAMPK p-AMPK pAMPK->RUNX2 activate Osteo_Genes Osteoblastogenic Genes (ALP, Osteocalcin, OPG) RUNX2->Osteo_Genes upregulates

Caption: Signaling pathway of DHCA in promoting osteoblastogenesis.

Anti-inflammatory Activity via NF-κB Pathway Inactivation

This compound has been shown to accelerate wound healing by exerting anti-inflammatory effects through the inactivation of the NF-κB pathway in macrophages.[1][6]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκBα protein is phosphorylated and degraded, allowing the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound upregulates the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB, thereby suppressing the inflammatory response.[6]

NFkB_Signaling_Inhibition cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα Degradation Degradation pIkBa->Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nucleus->Pro_inflammatory_Genes induces DHCA Dehydrodiconiferyl Alcohol DHCA->pIkBa upregulates

Caption: DHCA-mediated inactivation of the NF-κB pathway.

Experimental Protocols

The following are summaries of key experimental protocols that have been used to elucidate the biological activities of this compound. For full details, including reagent concentrations and specific instrumentation, it is imperative to consult the original publications.

BMP-2-Induced Osteoblastogenesis Assay
  • Cell Line: MC3T3-E1 pre-osteoblastic cells.

  • Treatment: Cells are cultured in the presence of BMP-2 with or without varying concentrations of this compound.

  • Alkaline Phosphatase (ALP) Activity Assay: After a defined incubation period, cells are lysed, and ALP activity is measured using a colorimetric assay with p-nitrophenyl phosphate (B84403) as a substrate. The absorbance is read at 405 nm.

  • Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the treated cells, and cDNA is synthesized. The expression levels of osteoblastogenic marker genes (e.g., ALP, osteocalcin, OPG, RUNX2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.

  • Western Blot Analysis: Cell lysates are subjected to SDS-PAGE, and proteins are transferred to a membrane. The membrane is probed with primary antibodies against key signaling proteins (e.g., p-Smad1/5/9, p-AMPK) and corresponding total proteins, followed by incubation with secondary antibodies and visualization.

Osteoblastogenesis_Workflow Start MC3T3-E1 Cells Treatment Treat with BMP-2 +/- DHCA Start->Treatment Incubation Incubate Treatment->Incubation Analysis Analysis Incubation->Analysis ALP_Assay ALP Activity Assay Analysis->ALP_Assay qPCR RT-qPCR Analysis->qPCR Western Western Blot Analysis->Western

Caption: Experimental workflow for osteoblastogenesis assay.

In Vivo Wound Healing and In Vitro Anti-inflammatory Assays
  • In Vivo Full-Thickness Scalp Wound Model:

    • Animal Model: Mice are anesthetized, and a full-thickness wound is created on the scalp.

    • Treatment: this compound is topically applied to the wound.

    • Analysis: Wound closure is monitored and photographed daily. At specific time points, tissue samples are collected for histopathological examination (H&E and Masson's trichrome staining) and immunofluorescence analysis of inflammatory markers.

  • In Vitro Anti-inflammatory Assay in Macrophages:

    • Cell Line: RAW 264.7 macrophage cells.

    • Treatment: Cells are pre-treated with this compound and then stimulated with lipopolysaccharide (LPS).

    • Nitric Oxide (NO) Production Assay: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., IL-1β) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

    • Western Blot Analysis: The expression and phosphorylation status of key proteins in the NF-κB pathway (e.g., p-IκBα, p65) are analyzed.

    • Immunofluorescence Assay: The nuclear translocation of NF-κB p65 is visualized by immunofluorescence staining and microscopy.

Wound_Healing_Workflow cluster_invivo In Vivo cluster_invitro In Vitro Wound_Model Create Scalp Wound (Mice) Treatment_InVivo Topical DHCA Treatment Wound_Model->Treatment_InVivo Analysis_InVivo Monitor Wound Closure Histology, Immunofluorescence Treatment_InVivo->Analysis_InVivo Macrophages RAW 264.7 Macrophages Treatment_InVitro DHCA Pre-treatment + LPS Stimulation Macrophages->Treatment_InVitro Analysis_InVitro NO Assay, ELISA Western Blot, Immunofluorescence Treatment_InVitro->Analysis_InVitro

Caption: Workflow for wound healing and anti-inflammatory assays.

Stereoisomerism

This compound possesses chiral centers, leading to the existence of different stereoisomers, such as the (+)-(2S,3R) and (-)-(2R,3S) forms.[7] The specific stereochemistry can significantly influence biological activity. While much of the reported research does not specify the isomeric form used, it is an important consideration for future studies. Comparative analyses of the biological activities of different stereoisomers are needed to fully understand their structure-activity relationships.

Conclusion and Future Directions

This compound is a natural product with well-defined chemical properties and promising biological activities. Its roles as an estrogen receptor agonist and an NF-κB pathway inhibitor highlight its potential for development as a therapeutic agent for bone disorders and inflammatory conditions. This technical guide provides a solid foundation for researchers by consolidating key information on its chemistry, properties, and biological functions.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms of action, including the identification of direct binding partners.

  • Conducting comprehensive structure-activity relationship studies, particularly comparing the efficacy of different stereoisomers.

  • Performing further preclinical and clinical studies to evaluate its therapeutic potential in relevant disease models.

  • Developing optimized formulations to enhance its bioavailability and therapeutic efficacy.

By providing this in-depth technical overview, we aim to stimulate further research into this fascinating and potentially valuable natural compound.

References

Dehydrodiconiferyl Alcohol: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DDA) is a lignan, a class of phenolic compounds widely distributed in the plant kingdom. Lignans are formed by the oxidative dimerization of two coniferyl alcohol units. DDA and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties. This technical guide provides an in-depth overview of the natural sources of DDA, detailed protocols for its extraction and quantification, and an exploration of its interaction with key signaling pathways.

Natural Sources of this compound

This compound and its glycosidic forms have been identified in a variety of plant species. The concentration and presence of these compounds can vary depending on the plant part, age, and environmental conditions.

Plant SpeciesFamilyPlant PartCompound IdentifiedQuantitative Data (mg/g of dry weight)
Silybum marianum (Milk Thistle)AsteraceaeSeeds, CapitulaThis compound, Silybin (a flavonolignan derived from coniferyl alcohol)Not explicitly quantified for DDA. Silymarin (a complex containing silybin) content in seeds is 1-4%.[1] Coniferyl alcohol, a precursor, is a major component of capitula extracts.[2][3]
Eucommiae ulmoides (Du Zhong)EucommiaceaeCortex (Bark)Pinoresinol, Syringaresinol, and other lignans. This compound produced via biotransformation of the extract.Not reported as a natural constituent in quantitative studies of the raw bark.[4]
Cucurbita moschata (Pumpkin)CucurbitaceaeStems, LeavesThis compoundIsolated from stems, but specific yield from the raw plant material is not provided in the primary study.[5][6] Phenolic compounds have been quantified in leaves, but not specifically DDA.[7][8]
Codonopsis pilosula (Dang Shen)CampanulaceaeRoot(+)-Dehydrodiconiferyl alcoholPresence confirmed, but quantitative data on concentration is not available.[9]
Urtica dioica (Stinging Nettle)UrticaceaeNot specifiedThis compoundPresence reported, but no quantitative data found in the search results.

Biosynthesis of this compound

The biosynthesis of this compound glucosides originates from coniferyl alcohol, a key intermediate in the phenylpropanoid pathway. The process involves two primary steps:

  • Dimerization: Two molecules of coniferyl alcohol undergo oxidative coupling, catalyzed by peroxidases, to form this compound.[3]

  • Glycosylation: Subsequently, a glycosyltransferase enzyme facilitates the attachment of a sugar moiety, typically glucose, to the this compound molecule, forming its glucoside.[3]

Biosynthesis_of_DDA_Glucoside cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan_synthesis Lignan Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Ferulic_acid Ferulic_acid p-Coumaric_acid->Ferulic_acid Coniferaldehyde Coniferaldehyde Ferulic_acid->Coniferaldehyde Coniferyl_alcohol Coniferyl_alcohol Coniferaldehyde->Coniferyl_alcohol DDA Dehydrodiconiferyl alcohol Coniferyl_alcohol->DDA Peroxidase DDA_Glucoside Dehydrodiconiferyl alcohol Glucoside DDA->DDA_Glucoside Glycosyltransferase

Biosynthesis of this compound Glucoside.

Experimental Protocols

Extraction and Isolation of this compound from Cucurbita moschata Stems

This protocol is adapted from the methodology described for the isolation of DDA from Cucurbita moschata stems.[5]

a. Materials and Reagents:

  • Dried and crushed Cucurbita moschata stems

  • Distilled water

  • n-hexane

  • Chloroform (B151607)

  • Ethyl acetate

  • n-butanol

  • Ethanol

  • Rotary evaporator

  • Freeze-dryer

  • Silica (B1680970) gel for column chromatography

  • TLC plates (silica gel 60 F254)

  • NMR spectrometer

  • Mass spectrometer

b. Extraction Procedure:

  • Extract the crushed stems (2 kg) with boiling water for 3 hours. Repeat the extraction three times.

  • Concentrate the aqueous extract using a rotary evaporator and then freeze-dry to obtain a crude water-soluble extract. The reported yield of this crude extract is approximately 14%.[5]

  • Dissolve the crude extract (200 g) in distilled water and perform sequential liquid-liquid partitioning with n-hexane, chloroform, ethyl acetate, and n-butanol.

  • Filter, concentrate, and freeze-dry each solvent fraction.

c. Isolation and Purification:

  • The chloroform fraction, which shows potent biological activity, is subjected to further purification.

  • Perform column chromatography on silica gel using a gradient elution system with increasing polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, gradually increasing the proportion of ethyl acetate).

  • Monitor the fractions using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the compound of interest, which appears as a single spot on TLC.

  • Further purify the combined fractions if necessary, using preparative TLC or another round of column chromatography.

  • Characterize the purified compound using NMR and mass spectrometry to confirm its identity as this compound.[6]

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of DDA in plant extracts.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound analytical standard

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Syringe filters (0.45 µm)

b. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-10 min, 25% A; 10-30 min, 65% A; 30-40 min, 85% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

c. Sample Preparation:

  • Prepare a crude extract of the plant material using a suitable solvent (e.g., 70% ethanol) and ultrasonication.

  • Filter the extract and then evaporate the solvent.

  • Redissolve the dried extract in the initial mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

d. Quantification:

  • Prepare a stock solution of the DDA standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • Inject each standard to construct a calibration curve by plotting peak area against concentration.

  • Inject the prepared plant extract sample and identify the DDA peak based on the retention time of the standard.

  • Quantify the amount of DDA in the sample using the calibration curve.

Experimental_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction (e.g., 70% Ethanol, Ultrasonication) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Crude_Extract->Partitioning HPLC_Quantification HPLC Quantification Crude_Extract->HPLC_Quantification Column_Chromatography Column Chromatography (Silica Gel) Partitioning->Column_Chromatography TLC_Analysis TLC Analysis Column_Chromatography->TLC_Analysis Purified_Fractions Purified Fractions TLC_Analysis->Purified_Fractions Final_Purification Final Purification (e.g., Preparative TLC) Purified_Fractions->Final_Purification Pure_DDA Pure this compound Final_Purification->Pure_DDA Structural_Elucidation Structural Elucidation (NMR, MS) Pure_DDA->Structural_Elucidation

General Experimental Workflow for DDA Isolation and Analysis.

Biological Activity and Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9]

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes.[10][11][12]

This compound has been demonstrated to inhibit this process by upregulating the expression of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of NF-κB.[9]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK_complex IKK Complex MyD88->IKK_complex Activates NFkB_IkBa NF-κB/IκBα Complex IKK_complex->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα IkBa_degradation IκBα Degradation IkBa_p->IkBa_degradation NFkB_IkBa->IkBa_p NFkB_free Free NF-κB NFkB_IkBa->NFkB_free Releases NFkB_nucleus NF-κB NFkB_free->NFkB_nucleus Translocates to DDA Dehydrodiconiferyl alcohol DDA->IkBa_p Upregulates Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription Induces

Inhibitory Effect of DDA on the NF-κB Signaling Pathway.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory properties mediated through the inhibition of the NF-κB signaling pathway. While its presence has been confirmed in several plant species, there is a need for more extensive quantitative studies to determine the precise concentrations of DDA in these natural sources. The detailed protocols provided in this guide for the extraction, isolation, and quantification of DDA will be valuable for researchers aiming to further investigate its therapeutic potential. Future research should focus on optimizing extraction methods to maximize yields and conducting comprehensive in vivo studies to validate the pharmacological activities of this intriguing lignan.

References

Dehydrodiconiferyl Alcohol Biosynthesis in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrodiconiferyl alcohol (DDC), a lignan (B3055560) of significant interest due to its diverse biological activities, is a key secondary metabolite in numerous plant species. Its biosynthesis is a complex, multi-step process intrinsically linked to the general phenylpropanoid pathway. This technical guide provides a comprehensive overview of the core biosynthetic pathway of DDC, from its monolignol precursor, coniferyl alcohol, to the oxidative coupling reactions that yield the final product. We present quantitative data on enzyme kinetics and DDC concentrations in various plant tissues, detailed experimental protocols for the key enzymes and analytical quantification, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding of this intricate process. This guide is intended to serve as a valuable resource for researchers in phytochemistry, plant biology, and drug development seeking to explore and manipulate the biosynthesis of this important bioactive compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds. The immediate precursor to DDC is coniferyl alcohol, a monolignol that also serves as a primary building block for lignin (B12514952).[1][2]

The formation of DDC occurs through the oxidative dimerization of two molecules of (E)-coniferyl alcohol. This reaction is catalyzed by one-electron-oxidizing enzymes, primarily peroxidases (EC 1.11.1.7) and laccases (EC 1.10.3.2).[3][4] The reaction proceeds via the formation of resonance-stabilized phenoxy radicals from coniferyl alcohol. These radicals then couple to form various dimeric structures.

A critical aspect of lignan biosynthesis, including that of DDC, is the control of stereochemistry. In the absence of directing factors, the radical coupling of coniferyl alcohol results in a racemic mixture of products.[4] However, in many plants, the stereospecific synthesis of lignans (B1203133) is guided by dirigent proteins (DIRs). These non-catalytic proteins capture and orient the monolignol radicals to facilitate regio- and stereospecific coupling, leading to the formation of specific enantiomers of lignans like (+)- or (-)-pinoresinol.[5][6] While DDC itself is achiral, the involvement of dirigent proteins in the broader lignan biosynthetic network highlights the precise control mechanisms plants employ.

Following its synthesis, this compound can undergo further modifications, most notably glycosylation, to form this compound glucosides (DCGs). These glucosides have been implicated in various physiological processes, including the regulation of plant cell growth.[7]

Diagram of the this compound Biosynthetic Pathway

DDC_Biosynthesis Phenylalanine Phenylalanine Phenylpropanoid_Pathway General Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Coniferyl_Alcohol Coniferyl Alcohol Phenylpropanoid_Pathway->Coniferyl_Alcohol Coniferyl_Radical Coniferyl Alcohol Radical Coniferyl_Alcohol->Coniferyl_Radical Peroxidases / Laccases (Oxidative Coupling) DDC Dehydrodiconiferyl Alcohol (DDC) Coniferyl_Radical->DDC Dirigent Proteins (Stereospecific Control) DCG This compound Glucosides (DCGs) DDC->DCG Glycosylation

Caption: Biosynthetic pathway of this compound.

Quantitative Data on this compound Biosynthesis

The efficiency of DDC biosynthesis is dependent on the kinetic properties of the involved enzymes and the concentration of precursors. The following tables summarize key quantitative data available in the literature.

Table 1: Kinetic Parameters of Enzymes Involved in Coniferyl Alcohol Oxidation

EnzymeSubstrateKm (mM)Vmax (U/mg)Optimal pHOptimal Temp (°C)Source OrganismReference
Laccase (commercial)Coniferyl Alcohol0.0254.3876.635Trametes versicolor[8][9]
Laccase (crude)Coniferyl Alcohol0.0459.2726.635Trametes versicolor[8][9]
Peroxidase (PpaPrx19)Coniferyl Alcohol0.0167---Physcomitrium patens[10]
Peroxidase (pmPOX1)Coniferyl Alcohol-225.9 (nmol/min/mg)--Corn root plasma membrane[11]
Peroxidase (pmPOX2)Coniferyl Alcohol-288.3 (nmol/min/mg)--Corn root plasma membrane[11]

Table 2: Concentration of this compound and its Glucoside in Plant Tissues

CompoundPlant SpeciesTissueConcentrationAnalytical MethodReference
This compound-4-β-D-glucoside (DCG)Linum usitatissimumCell suspension culturesUp to 47.7 mg/g DWNot specified[12]
This compoundAnthriscus sylvestrisNot specifiedVariableGC-MS[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and Quantification of this compound from Plant Tissues

Objective: To extract and quantify the amount of DDC in a given plant sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Lyophilized and powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector or LC-MS/MS system

Protocol:

  • Extraction:

    • Weigh 100 mg of lyophilized and powdered plant material into a microcentrifuge tube.

    • Add 1 mL of 80% methanol.

    • Vortex vigorously for 1 minute.

    • Sonciate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

    • Evaporate the combined supernatants to dryness under a stream of nitrogen.

    • Re-dissolve the dried extract in 500 µL of methanol.

    • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program: A typical gradient could be: 0-5 min, 10% A; 5-25 min, 10-90% A; 25-30 min, 90% A; 30-35 min, 90-10% A; 35-40 min, 10% A.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Quantification: Prepare a calibration curve using a series of known concentrations of the DDC analytical standard. The concentration of DDC in the sample is determined by comparing its peak area to the calibration curve.

  • LC-MS/MS Analysis (for higher sensitivity and selectivity):

    • Column and Mobile Phase: Similar to HPLC-UV.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly used.

    • Ionization Mode: ESI in either positive or negative ion mode (to be optimized).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for DDC need to be determined by infusing a pure standard.

    • Quantification: Similar to HPLC-UV, using a calibration curve generated with the analytical standard.

Peroxidase Activity Assay with Coniferyl Alcohol

Objective: To determine the activity of peroxidase enzymes in catalyzing the oxidation of coniferyl alcohol.

Materials:

  • Enzyme extract (e.g., purified peroxidase or crude plant extract)

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.0)

  • Coniferyl alcohol solution (prepare fresh in DMSO or ethanol, then dilute in buffer)

  • Hydrogen peroxide (H₂O₂) solution

  • Spectrophotometer

Protocol:

  • Reaction Mixture Preparation:

    • In a 1 mL cuvette, prepare a reaction mixture containing:

      • 800 µL of 100 mM potassium phosphate buffer (pH 6.0)

      • 100 µL of coniferyl alcohol solution (final concentration to be optimized, e.g., 0.1 mM)

      • 50 µL of enzyme extract

  • Initiation of Reaction:

    • Initiate the reaction by adding 50 µL of H₂O₂ solution (final concentration to be optimized, e.g., 0.5 mM).

  • Measurement:

    • Immediately monitor the increase in absorbance at a specific wavelength (e.g., 260 nm for coniferyl alcohol consumption or another wavelength for product formation) for 3-5 minutes at a constant temperature (e.g., 25°C).

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the curve.

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of a certain amount of substrate per minute under the specified conditions. The molar extinction coefficient of the substrate or product is required for this calculation.

Dirigent Protein Functional Assay

Objective: To assess the ability of a dirigent protein to direct the stereoselective coupling of coniferyl alcohol radicals.

Materials:

  • Purified dirigent protein

  • Coniferyl alcohol

  • Oxidizing agent (e.g., laccase or peroxidase/H₂O₂)

  • Reaction buffer (e.g., 100 mM MES buffer, pH 6.5)

  • Quenching solution (e.g., ascorbic acid)

  • Ethyl acetate

  • Analytical system for chiral separation (e.g., chiral HPLC)

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Reaction buffer

      • Coniferyl alcohol (e.g., 1 mM)

      • Purified dirigent protein (concentration to be optimized)

      • Oxidizing agent (e.g., a catalytic amount of laccase)

    • A control reaction without the dirigent protein should be run in parallel.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation for a specific time period (e.g., 1-2 hours).

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding a quenching solution like ascorbic acid.

    • Extract the products by adding an equal volume of ethyl acetate and vortexing.

    • Centrifuge to separate the phases and collect the organic (upper) layer.

    • Repeat the extraction twice and combine the organic layers.

    • Evaporate the solvent to dryness.

  • Analysis:

    • Re-dissolve the dried products in a suitable solvent (e.g., methanol).

    • Analyze the products using chiral HPLC to separate and quantify the different stereoisomers of the resulting lignans (e.g., (+)- and (-)-pinoresinol).

    • The effectiveness of the dirigent protein is determined by the enantiomeric excess of the specific lignan produced in its presence compared to the racemic mixture formed in its absence.

Regulation of this compound Biosynthesis

The biosynthesis of DDC, as part of the broader lignan and phenylpropanoid pathways, is tightly regulated at the transcriptional level. This regulation allows plants to modulate the production of these compounds in response to developmental cues and environmental stresses.

Transcriptional Regulation: The expression of genes encoding the enzymes of the phenylpropanoid pathway, including those leading to coniferyl alcohol, is coordinately regulated by a network of transcription factors. Key among these are members of the MYB and NAC transcription factor families.[13][14] These transcription factors bind to specific cis-acting regulatory elements in the promoters of their target genes. A well-characterized cis-element is the AC element, which is found in the promoters of many lignin and lignan biosynthetic genes and is recognized by specific MYB transcription factors.[1][13]

Signaling in Response to Stress: The expression of dirigent protein genes, which are crucial for stereospecific lignan biosynthesis, is often induced by biotic and abiotic stresses, such as pathogen attack, wounding, and exposure to elicitors like methyl jasmonate and salicylic (B10762653) acid.[5][15] This suggests that signaling pathways involving these stress hormones play a significant role in upregulating lignan biosynthesis as a defense mechanism. The accumulation of lignans at the site of infection or stress can provide antimicrobial and antioxidant protection.

Diagram of the Regulatory Network of Lignan Biosynthesis

Lignan_Regulation Biotic_Stress Biotic Stress (e.g., Pathogens) Hormone_Signaling Hormone Signaling (JA, SA) Biotic_Stress->Hormone_Signaling Abiotic_Stress Abiotic Stress (e.g., Wounding) Abiotic_Stress->Hormone_Signaling Transcription_Factors Transcription Factors (MYB, NAC) Hormone_Signaling->Transcription_Factors Cis_Elements cis-acting Elements (e.g., AC element) Transcription_Factors->Cis_Elements binds to Biosynthetic_Genes Lignan Biosynthetic Genes (PAL, C4H, DIR, etc.) Cis_Elements->Biosynthetic_Genes regulates Enzyme_Synthesis Enzyme Synthesis Biosynthetic_Genes->Enzyme_Synthesis Lignan_Biosynthesis Lignan Biosynthesis (incl. DDC) Enzyme_Synthesis->Lignan_Biosynthesis

Caption: Regulatory network of lignan biosynthesis.

Conclusion

The biosynthesis of this compound is a finely tuned process that exemplifies the complexity of plant secondary metabolism. From the foundational phenylpropanoid pathway to the specific enzymatic steps of oxidative coupling and potential stereochemical control, the synthesis of DDC is a testament to the intricate molecular machinery within plants. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into the study of this fascinating lignan. A thorough understanding of the biosynthetic and regulatory networks of DDC and other lignans is not only crucial for advancing our knowledge of plant biology but also holds immense potential for the metabolic engineering of plants to produce valuable pharmaceuticals and other high-value compounds.

References

physical and chemical properties of Dehydrodiconiferyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA) is a naturally occurring lignan (B3055560) found in various plant species. As a member of the phenylpropanoid class of organic compounds, it has garnered significant interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and biological evaluation, and a summary of its known signaling pathway interactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound is a solid at room temperature with a melting point of approximately 161-162°C.[1] It is a relatively polar molecule, as indicated by its LogP value of 2.62450.[1] Its structural features include two aromatic rings, multiple hydroxyl groups, and a dihydrobenzofuran moiety.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 4263-87-0[1]
Molecular Formula C20H22O6[1]
Molecular Weight 358.39 g/mol [1]
Melting Point 161-162 °C[1]
Boiling Point 562 °C at 760 mmHg[1]
Density 1.292 g/cm³[1]
Flash Point 293.7 °C[1]
LogP 2.62450[1]
PSA 88.38000[1]
Index of Refraction 1.63[1]

Experimental Protocols

Isolation of this compound from Plant Material

This compound can be isolated from various plant sources. The following is a general protocol for its extraction and purification:

  • Plant Material Preparation: The selected plant material (e.g., seeds, stems) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus with a polar solvent such as ethanol (B145695) or methanol, for several hours.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

  • Fractionation: The concentrated extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common solvent system is methanol/water and hexane (B92381) to remove non-polar impurities, followed by extraction with ethyl acetate (B1210297) to isolate the phenolic fraction containing this compound.

  • Chromatographic Purification: The enriched fraction is further purified using column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined and concentrated. Final purification can be achieved by preparative high-performance liquid chromatography (HPLC).

Characterization of this compound
  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to elucidate and confirm the chemical structure of this compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), is used to generate molecular ions and fragment ions.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured by the mass analyzer. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecular ion, confirming the molecular formula.

  • Sample Preparation: A small amount of the solid sample is placed on the crystal of an attenuated total reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups present in the molecule, such as hydroxyl (-OH), aromatic (C=C), and ether (C-O) groups, to confirm the structural features of this compound.

Biological Activity Assays
  • Cell Culture: Human breast cancer cell lines that endogenously express the estrogen receptor alpha (ERα), such as MCF-7 cells, are stably transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene (e.g., MCF7-VM7Luc4E2).

  • Treatment: The cells are plated in multi-well plates and treated with varying concentrations of this compound. 17β-estradiol is used as a positive control, and a vehicle control (e.g., DMSO) is also included.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of this compound indicates its agonistic activity on the estrogen receptor. The results are typically expressed as a dose-response curve to determine the EC₅₀ value.

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is used.

  • Induction of Inflammation: The cells are pre-treated with different concentrations of this compound for a specific duration, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Western Blot Analysis for IκBα Phosphorylation: Cell lysates are collected, and the levels of phosphorylated IκBα (p-IκBα) and total IκBα are determined by Western blotting using specific antibodies. An increase in the p-IκBα/IκBα ratio indicates pathway activation, and inhibition by this compound would be observed as a decrease in this ratio.

  • Immunofluorescence for NF-κB Nuclear Translocation: Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The subcellular localization of p65 is visualized by fluorescence microscopy. In unstimulated cells, p65 is primarily in the cytoplasm. Upon LPS stimulation, it translocates to the nucleus. The inhibitory effect of this compound is determined by the retention of p65 in the cytoplasm even after LPS stimulation.

  • NF-κB Reporter Assay: Cells are transfected with a reporter plasmid containing NF-κB binding sites upstream of a luciferase gene. Following treatment with this compound and LPS, luciferase activity is measured. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.

Signaling Pathway Interactions

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

Estrogen Receptor Signaling

This compound acts as an agonist for the estrogen receptor, particularly ERα.[2] This interaction can promote cellular processes that are regulated by estrogen signaling.

Estrogen_Receptor_Signaling DCA Dehydrodiconiferyl alcohol ER Estrogen Receptor (ERα) DCA->ER binds to ERE Estrogen Response Element (ERE) ER->ERE binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription activates

Estrogen Receptor Agonist Activity of this compound.
Anti-inflammatory Action via NF-κB Pathway Inactivation

This compound exhibits anti-inflammatory properties by inactivating the NF-κB signaling pathway.[1] It has been shown to upregulate the expression of phosphorylated IκBα (p-IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1]

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (p65/p50) pIkBa->NFkB releases NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates to DCA Dehydrodiconiferyl alcohol DCA->pIkBa upregulates DCA->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes activates

Inactivation of the NF-κB Pathway by this compound.

Conclusion

This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its therapeutic potential. Future studies should focus on elucidating the detailed molecular mechanisms underlying its activities and evaluating its efficacy and safety in preclinical and clinical settings.

References

Dehydrodiconiferyl Alcohol: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DDCA) is a naturally occurring neolignan, a class of phenolic compounds formed by the oxidative coupling of two coniferyl alcohol units.[1] First identified as a component of lignin (B12514952), a complex polymer essential for structural support in plant cell walls, DDCA has garnered significant interest for its diverse biological activities.[1] It is a guaiacyl lignin resulting from the cyclodimerization of coniferol.[2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

This compound has been isolated from various plant species, including but not limited to Silybum marianum (milk thistle), Codonopsis pilosula, and Urtica dioica.[2][3] Its biological profile includes acting as an estrogen receptor agonist, promoting BMP-2-induced osteoblastogenesis, and exhibiting anti-inflammatory effects through the inactivation of NF-κB pathways.[3][4]

Isolation and Purification

The isolation of this compound from natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are generalized from methods reported in the literature.

General Experimental Protocol for Isolation from Plant Material

A common method for extracting and isolating this compound from plant sources involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol (B145695), often using sonication to improve efficiency.[5]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A typical scheme involves partitioning between an aqueous phase and an immiscible organic solvent like diethyl ether.[6]

  • Chromatographic Purification: The resulting fractions are further purified using various chromatographic techniques. A common approach is to use macroporous adsorbent resin followed by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography on silica (B1680970) gel.[5][7]

Detailed Protocol: Isolation from Eucommiae Cortex Fermentation Broth

A specific method for obtaining this compound involves the fermentation of Eucommiae Cortex extract with traditional Mucor, followed by isolation and purification.[5][7]

  • Extraction from Fermentation Broth: The fermentation broth is mixed with methanol (1:2 ratio) and subjected to ultrasonic extraction for 60 minutes. The mixture is then filtered.[5]

  • Solvent Removal: The solvent from the filtrate is removed by rotary evaporation, and the resulting extract is dried under reduced pressure.[5]

  • Macroporous Resin Chromatography: The dried extract is subjected to gradient elution on an AB-8 macroporous adsorbent resin column using a gradient of ethanol in water (0%, 20%, 70%, 100%).[5] The 70% ethanol eluate is collected, and the solvent is removed by rotary evaporation.[5][7]

  • Final Purification: The residue is further purified by preparative HPLC to yield pure this compound.[7]

Experimental Workflow for Isolation

G plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Diethyl Ether/Water) crude_extract->partitioning organic_phase Organic Phase partitioning->organic_phase chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) organic_phase->chromatography fractions Fractions Containing DDCA chromatography->fractions purification Preparative HPLC fractions->purification pure_ddca Pure this compound purification->pure_ddca

Caption: Generalized workflow for the isolation of this compound from plant sources.

Structural Characterization and Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
7.00–6.95m3HH-2, H-2′, H-6′[7]
6.84d (J = 8.2 Hz)1HH-6[7]
6.79d (J = 8.1 Hz)1HH-5[7]
6.56d (J = 15.8 Hz)1HH-7′[7]
6.25dt (J = 15.7, 5.8 Hz)1HH-8′[7]
3.87s3H3-OCH₃[7]
3.85s3H3′-OCH₃[7]

Solvent: MeOD

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignmentReference
147.8C-4′[7]
147.7C-3[7]
146.2C-4[7]
144.1C-3′[7]
130.6C-7′[7]
126.1C-8′[7]
87.9C-7[7]
63.5C-9[7]
62.5C-9′[7]
55.33-OCH₃[7]
54.93′-OCH₃[7]

Solvent: MeOD, Frequency: 101 MHz

Table 3: Mass Spectrometry Data for this compound

Ionm/zMethodReference
[M+Na]⁺381.13038ESI-MS[7]
Experimental Protocols for Characterization

NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).[8]

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[8]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

  • Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode to observe the molecular ion and any characteristic fragment ions.

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[3][4] This pathway is a key regulator of the inflammatory response.

NF-κB Signaling Pathway Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS), typically lead to the activation of the NF-κB pathway.[3] this compound has been demonstrated to suppress the nuclear translocation of NF-κB and upregulate the expression of p-IκBα, an inhibitor of NF-κB.[3]

Inhibition of NF-κB Signaling by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus lps Inflammatory Stimulus (e.g., LPS) ikb IκBα lps->ikb Activates IKK (not shown) nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Nuclear Translocation ikb_nfkb IκBα-NF-κB Complex p_ikb p-IκBα ikb_nfkb->p_ikb Phosphorylation ddca This compound ddca->p_ikb Upregulates ddca->nfkb_n Inhibits Translocation p_ikb->nfkb IκBα Degradation gene_exp Pro-inflammatory Gene Expression nfkb_n->gene_exp Induces

Caption: Mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.

Conclusion

This compound is a neolignan with significant therapeutic potential. This guide provides a foundational understanding of its discovery, detailed protocols for its isolation and characterization, and an overview of its biological activity. The presented data and methodologies are intended to facilitate further research and development of this promising natural product.

References

Dehydrodiconiferyl Alcohol: A Technical Guide on Biosynthesis, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) of significant interest in plant biology and pharmacology. As a metabolite derived from the phenylpropanoid pathway, DHCA exhibits a range of biological activities, including potent anti-inflammatory and immunomodulatory effects. This document details its biosynthesis, mechanisms of action, and relevant experimental protocols, presenting quantitative data and visual workflows to support advanced research and development.

Chemical and Physical Properties

This compound is a naturally occurring phenylpropanoid, specifically a guaiacyl lignan, formed through the oxidative dimerization of coniferyl alcohol.[1] Its structure features a dihydrobenzofuran moiety.

PropertyValueReference
IUPAC Name 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[1]
Molecular Formula C₂₀H₂₂O₆[1]
Molecular Weight 374.39 g/mol [1]
Appearance Not specified; likely a solid or semi-solid
Class Lignan, Phenylpropanoid, Benzofuran[1]

Biosynthesis of this compound

The biosynthesis of DHCA is an extension of the core phenylpropanoid pathway, which converts phenylalanine into a variety of phenolic compounds. The immediate precursor to DHCA is coniferyl alcohol, a primary monolignol. The formation of DHCA occurs via an oxidative coupling reaction, specifically a β-5 linkage, catalyzed by peroxidases.[2][3][4] In many biological systems, DHCA is further glycosylated to form this compound glucosides (DCGs).[2][3][5]

DHCA_Biosynthesis cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_dimerization Dimerization & Glycosylation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p_Coumaric_Acid Cinnamic_Acid->p_Coumaric_Acid C4H Ferulic_Acid Ferulic_Acid p_Coumaric_Acid->Ferulic_Acid C3H, COMT Feruloyl_CoA Feruloyl_CoA Ferulic_Acid->Feruloyl_CoA 4CL Coniferaldehyde Coniferaldehyde Feruloyl_CoA->Coniferaldehyde CCR Coniferyl_Alcohol Coniferyl_Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD DHCA Dehydrodiconiferyl Alcohol Coniferyl_Alcohol->DHCA Peroxidase DCG Dehydrodiconiferyl Alcohol Glucoside (DCG) DHCA->DCG Glycosylation

Simplified biosynthetic pathway of this compound (DHCA).

Biological Activities and Mechanisms of Action

DHCA has been identified as a potent bioactive molecule with several therapeutic properties. Its primary mechanisms revolve around the modulation of key inflammatory and immune signaling pathways.

Anti-inflammatory and Wound Healing Effects

DHCA demonstrates significant anti-inflammatory activity, primarily by inactivating the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[6][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), DHCA upregulates the expression of phosphorylated IκBα (p-IκBα), which sequesters the NF-κB p65 subunit in the cytoplasm, preventing its nuclear translocation and subsequent transcription of pro-inflammatory genes such as iNOS and IL-1β.[7][8][9] This mechanism contributes directly to its observed ability to accelerate wound healing in animal models by reducing inflammatory cell infiltration and promoting collagen formation.[7][9] Additionally, related lignans (B1203133) have been shown to suppress the JNK signaling pathway, another critical route in inflammatory responses.[10]

NFkB_Inhibition_by_DHCA cluster_nucleus Nuclear Translocation LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα pIkBa p-IκBα IkBa_p65->pIkBa p65 p65/p50 pIkBa->p65 Releases Nucleus Nucleus p65->Nucleus DNA DNA Genes Pro-inflammatory Genes (iNOS, IL-1β, etc.) DNA->Genes Transcription DHCA DHCA DHCA->IKK Inhibits (Upregulates p-IκBα)

Mechanism of DHCA-mediated inhibition of the NF-κB signaling pathway.
Immunomodulatory Activity

DHCA has been shown to modulate the differentiation of T helper cells. Specifically, it can suppress the differentiation of pro-inflammatory Th17 and Th1 cells.[11] This is achieved by down-regulating the master transcriptional regulators RORγt (for Th17) and T-bet (for Th1). This suppression is also linked to the inhibition of NF-κB activity.[11] These findings suggest DHCA as a potential therapeutic candidate for T-cell-mediated autoimmune diseases.[11]

Other Activities
  • Estrogenic Activity : DHCA acts as an agonist for estrogen receptors (ERα and ERβ), promoting bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis, indicating potential applications in bone health.[6][12]

  • Cytokinin-like Activity : While the glucosides of DHCA (DCGs) were initially reported to have cytokinin-substituting activity that promotes cell division in tobacco cells, this claim has been contested by more recent studies, which could not replicate the results.[5][13] Researchers should approach this historical claim with caution.

Quantitative Data

Quantitative data for free this compound in plant tissues is not widely available in the literature. However, data for its glucosides (DCGs) and the related metabolite dihydroconiferyl alcohol provide context for its potential concentrations.

CompoundPlant/SystemTissue/ConditionQuantitative FindingReference
This compound Glucosides (DCGs) Nicotiana tabacum (Tobacco)Pith explants cultured with cytokinins~100-fold increase in concentration compared to controls[2][5]
Dihydroconiferyl Alcohol Pinus taeda (Loblolly Pine)Genetically modified xylem (mutant)Constituted ~30% of lignin (B12514952) units (a 10-fold increase over wild-type)[14]

Extraction, Isolation, and Purification

The extraction and isolation of DHCA from plant material follow general protocols for lignans, involving solvent extraction followed by chromatographic purification.

Extraction_Workflow Start Dried & Powdered Plant Material Soxhlet Soxhlet Extraction (e.g., 95% Ethanol) Start->Soxhlet Concentration1 Solvent Evaporation (Rotary Evaporator) Soxhlet->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) Crude_Extract->Partitioning Optional Purification Column_Chromo Column Chromatography (Silica Gel) Crude_Extract->Column_Chromo Direct Purification Concentration2 Concentration of Phenolic Fraction Partitioning->Concentration2 Concentration2->Column_Chromo TLC Fraction Analysis (TLC) Column_Chromo->TLC Pooling Pool Positive Fractions TLC->Pooling Final_Product Purified DHCA Pooling->Final_Product

General workflow for the extraction and purification of DHCA.

Experimental Protocols

Protocol 1: General Extraction and Isolation of DHCA from Plant Material

This protocol is a composite method adapted from general procedures for lignan extraction.[15][16]

Materials:

Procedure:

  • Soxhlet Extraction : Place ~30 g of powdered plant material into a cellulose thimble and extract with 95% ethanol for 6-8 hours using a Soxhlet apparatus.[15]

  • Concentration : Evaporate the ethanol from the resulting solution under reduced pressure using a rotary evaporator (T < 50°C) to yield the crude extract.

  • Liquid-Liquid Partitioning (Optional) : Dissolve the crude extract in a 9:1 methanol/water solution. Perform successive extractions with hexane to remove non-polar lipids. Subsequently, extract the aqueous methanol phase with ethyl acetate to isolate the phenolic fraction containing DHCA.[15]

  • Column Chromatography :

    • Prepare a silica gel column using hexane as the initial mobile phase.

    • Dissolve the concentrated ethyl acetate fraction (or crude extract) in a minimal volume of the mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting from 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using TLC, visualizing spots under a UV lamp.

  • Final Purification : Pool the fractions containing the pure compound and evaporate the solvent to obtain purified DHCA.[15]

Protocol 2: In Vitro Analysis of Anti-inflammatory Activity in Macrophages

This protocol is based on studies investigating DHCA's effect on LPS-induced inflammation in RAW 264.7 macrophage cells.[7][9]

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Lipopolysaccharide (LPS).

  • Purified DHCA dissolved in DMSO.

  • Griess Reagent for nitric oxide (NO) measurement.

  • ELISA kit for IL-1β quantification.

  • Reagents for Western Blot: Primary antibodies (p-IκBα, iNOS, β-actin), secondary HRP-conjugated antibody, lysis buffer, and ECL substrate.

Procedure:

  • Cell Culture and Treatment :

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Pre-treat cells with various concentrations of DHCA for 1-2 hours.

    • Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Assay :

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement (ELISA) :

    • Measure the concentration of IL-1β in the cell culture supernatant using a commercial ELISA kit.

  • Western Blot Analysis :

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-IκBα and iNOS. Use β-actin as a loading control.

    • Incubate with a secondary HRP-conjugated antibody and visualize bands using an ECL substrate. Analyze band intensity to determine changes in protein expression.[7]

Conclusion

This compound is a plant metabolite with a well-defined biosynthetic origin and significant, therapeutically relevant biological activities. Its potent anti-inflammatory and immunomodulatory properties, primarily mediated through the inhibition of the NF-κB pathway, make it a compelling candidate for drug development, particularly for inflammatory disorders and wound healing applications. While quantitative data in natural systems remain sparse, the established protocols for its extraction and bioactivity assessment provide a solid foundation for future research. Further investigation is warranted to fully elucidate its mechanisms of action, explore its pharmacokinetic profile, and validate its potential in preclinical and clinical settings.

References

Dehydrodiconiferyl Alcohol: A Technical Guide to its Estrogen Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) compound, has emerged as a molecule of interest due to its activity as an estrogen receptor (ER) agonist. This technical guide provides a comprehensive overview of the current understanding of DHCA's interaction with estrogen receptors, its downstream signaling effects, and the experimental methodologies used to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, drug discovery, and molecular pharmacology.

Mechanism of Action: Estrogen Receptor Agonism

This compound exerts its biological effects by acting as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding to these nuclear receptors, DHCA initiates a conformational change in the receptor protein, leading to its dimerization and translocation into the nucleus. Within the nucleus, the DHCA-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a cellular response.

Signaling Pathway

The signaling cascade initiated by this compound binding to estrogen receptors is depicted below. This pathway highlights the key events from receptor binding to the modulation of gene expression.

DHCA_ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHCA Dehydrodiconiferyl alcohol (DHCA) ER Estrogen Receptor (ERα / ERβ) DHCA->ER Binding DHCA_ER_complex DHCA-ER Complex ER->DHCA_ER_complex Dimerization Dimerization DHCA_ER_complex->Dimerization ERE Estrogen Response Element (ERE) Dimerization->ERE Nuclear Translocation and Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Recruitment of Coactivators Cellular_Response Cellular Response Gene_Transcription->Cellular_Response

DHCA Estrogen Receptor Signaling Pathway

Quantitative Data

Currently, publicly available literature confirms the estrogen receptor agonist activity of this compound through competitive binding assays and functional assays. However, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) from competitive binding assays, and EC50 (half-maximal effective concentration) from dose-response curves in functional assays, have not been reported in the abstracts of the primary literature. The primary research indicates that data from an estrogen receptor competition assay revealed that DHCA acted as an agonist on both estrogen receptors.[1] Further investigation of the full-text articles is required to populate the following tables with specific numerical values.

Table 1: Estrogen Receptor Binding Affinity of this compound

CompoundReceptor SubtypeAssay TypeIC50KiReference
This compoundERαCompetitive BindingData not availableData not available[1]
This compoundERβCompetitive BindingData not availableData not available[1]

Table 2: Estrogenic Activity of this compound in Functional Assays

CompoundCell LineAssay TypeEC50Reference
This compoundNot SpecifiedERE-Luciferase ReporterData not available[2]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to characterize estrogen receptor agonists like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.

Workflow:

Competitive_Binding_Assay start Start prepare_reagents Prepare Reagents: - ERα or ERβ protein - [³H]-Estradiol - Test Compound (DHCA) - Assay Buffer start->prepare_reagents incubate Incubate ER, [³H]-Estradiol, and varying concentrations of DHCA prepare_reagents->incubate separate Separate bound from free radioligand (e.g., hydroxylapatite precipitation) incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data: - Plot % inhibition vs. [DHCA] - Determine IC50 value quantify->analyze end End analyze->end

Competitive Binding Assay Workflow

Detailed Methodology:

  • Receptor Preparation: Estrogen receptors (ERα or ERβ) are prepared from a suitable source, such as rat uterine cytosol or recombinant human ER expressed in a host system.

  • Incubation: A constant concentration of [³H]-estradiol and the estrogen receptor preparation are incubated with a range of concentrations of the test compound (this compound).

  • Separation: After reaching equilibrium, the receptor-bound [³H]-estradiol is separated from the free (unbound) [³H]-estradiol. Common methods include hydroxylapatite (HAP) precipitation or dextran-coated charcoal (DCC) adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of [³H]-estradiol versus the logarithm of the competitor concentration. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol, is determined from this curve.

Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) that is under the control of an ERE.

Workflow:

ERE_Luciferase_Assay start Start transfect_cells Transfect cells with: - ER expression vector - ERE-luciferase reporter vector start->transfect_cells treat_cells Treat transfected cells with varying concentrations of DHCA transfect_cells->treat_cells incubate Incubate cells for a defined period (e.g., 24 hours) treat_cells->incubate lyse_cells Lyse cells and add luciferase substrate incubate->lyse_cells measure_luminescence Measure luminescence using a luminometer lyse_cells->measure_luminescence analyze Analyze data: - Plot luminescence vs. [DHCA] - Determine EC50 value measure_luminescence->analyze end End analyze->end

References

Dehydrodiconiferyl Alcohol: A Technical Guide to its Anti-inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA) is a lignan (B3055560) compound that has demonstrated notable anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying DHCA's anti-inflammatory effects, focusing on its modulation of key signaling pathways and inhibition of pro-inflammatory mediators. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of DHCA.

Core Anti-inflammatory Mechanisms

This compound exerts its anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in macrophages. These pathways are central to the inflammatory response, and their inhibition by DHCA leads to a downstream reduction in the production of various pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound has been shown to interfere with this process by upregulating the phosphorylation of IκBα (p-IκBα). This action stabilizes the IκBα protein, preventing its degradation and thereby sequestering NF-κB in the cytoplasm. Consequently, the nuclear translocation of the p65 subunit of NF-κB is suppressed, leading to a reduction in the expression of NF-κB target genes.[1]

NF_kB_Pathway DHCA Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates pIkBa p-IκBα IKK->pIkBa NFkB NF-κB (p65/p50) IkBa->NFkB sequesters pIkBa->NFkB releases NFkB_nucleus NF-κB (p65/p50) (in Nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_nucleus->Pro_inflammatory_genes induces DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK inhibits

DHCA inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another crucial signaling cascade in the inflammatory process. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.

While direct quantitative data for DHCA's effect on MAPK signaling is limited, studies on its derivative, (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA), have shown a concentration-dependent suppression of Akt and JNK phosphorylation in LPS-stimulated macrophages.[2] This suggests that DHCA likely shares a similar mechanism of inhibiting the MAPK pathway, thereby contributing to its overall anti-inflammatory effect.

MAPK_Pathway Proposed MAPK Signaling Inhibition by DHCA cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Pro_inflammatory_genes Pro-inflammatory Gene Transcription AP1->Pro_inflammatory_genes DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->Upstream_Kinases inhibits

DHCA is proposed to inhibit the MAPK signaling pathway.

Quantitative Data on Anti-inflammatory Activity

CompoundTarget/AssayCell LineConcentration Range for ActivityReference
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)Inhibition of COX-2, iNOS, and NO productionLPS-stimulated macrophages12.5-50 µM[2]
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)Suppression of Akt and JNK phosphorylationLPS-stimulated macrophages12.5-50 µM[2]
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)Inhibition of NF-κB activationLPS-stimulated macrophages12.5-50 µM[2]

It is important to note that these values are for a derivative of DHCA and should be considered as an estimation of the activity of DHCA itself. Further studies are required to determine the precise quantitative anti-inflammatory activity of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the anti-inflammatory mechanisms of this compound.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine analysis, shorter durations for signaling pathway analysis).

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is used to determine the protein levels of inflammatory mediators (iNOS, COX-2) and the phosphorylation status of key signaling proteins (p65, IκBα, p38, JNK, ERK).

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for iNOS, COX-2, phospho-p65, total p65, phospho-IκBα, total IκBα, phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system. Densitometric analysis is performed to quantify the protein levels relative to the loading control.

Western_Blot_Workflow Western Blot Experimental Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Densitometric Analysis detection->analysis

A typical workflow for Western blot analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is used to measure the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: After cell treatment, the culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Procedure: The ELISA is performed using commercially available kits according to the manufacturer's instructions. This typically involves the following steps:

    • Coating a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Blocking the plate to prevent non-specific binding.

    • Adding the cell culture supernatants and a series of known standards to the wells.

    • Incubating with a biotinylated detection antibody.

    • Adding an enzyme-conjugated streptavidin (e.g., HRP).

    • Adding a substrate that produces a colorimetric signal.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration of the cytokine in the samples is calculated based on the standard curve.

Immunofluorescence for NF-κB Nuclear Translocation

This protocol is used to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Culture: Cells are grown on glass coverslips in a culture plate.

  • Treatment: Cells are treated with DHCA and/or LPS as described previously.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

  • Blocking: Non-specific binding is blocked with a blocking buffer (e.g., PBS with 1% BSA).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody.

  • Nuclear Staining: The cell nuclei are counterstained with a fluorescent nuclear dye (e.g., DAPI).

  • Imaging: The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope.

  • Analysis: The fluorescence intensity of p65 in the nucleus and cytoplasm is quantified using image analysis software to determine the extent of nuclear translocation.

Conclusion

This compound demonstrates significant anti-inflammatory potential primarily by inhibiting the NF-κB and likely the MAPK signaling pathways. This leads to a reduction in the production of key pro-inflammatory mediators such as NO, iNOS, COX-2, and various cytokines. While further research is needed to establish precise quantitative efficacy and to fully elucidate its effects on the MAPK pathway, the existing evidence strongly supports the continued investigation of DHCA as a promising candidate for the development of novel anti-inflammatory therapeutics. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to further explore and validate the therapeutic utility of this natural compound.

References

Dehydrodiconiferyl Alcohol: A Comprehensive Guide to its NMR Spectral Data for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for Dehydrodiconiferyl alcohol, a significant lignan (B3055560) with notable biological activities. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering a centralized resource for the structural elucidation and characterization of this compound.

Introduction

This compound is a naturally occurring phenylpropanoid, specifically a neolignan, formed from the oxidative coupling of two coniferyl alcohol units. Its complex structure, featuring a dihydrobenzofuran ring, presents a rich subject for spectroscopic analysis. Understanding its precise chemical structure is paramount for the investigation of its biological properties, which include antioxidant, anti-inflammatory, and neuroprotective effects. This guide focuses on the detailed NMR spectral data that serves as the foundation for its structural confirmation.

NMR Spectral Data

The definitive structural analysis of this compound is achieved through the comprehensive application of one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H (proton) and ¹³C (carbon) NMR chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The data presented here is a compilation from various spectroscopic studies, providing a consensus for the compound's spectral signature.

Table 1: ¹H NMR Spectral Data of this compound

Atom No.Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
25.53d6.2
33.63m
46.99d1.8
66.89d8.1
76.16d, J=15.8
86.33dt15.8, 5.8
9-CH₂4.29dd5.8, 1.4
2'6.95d1.8
5'6.88d8.1
6'6.78dd8.1, 1.8
9'-CH₂3.88d5.5
3-OCH₃3.87s
3'-OCH₃3.89s

Solvent: Acetone-d₆

Table 2: ¹³C NMR Spectral Data of this compound

Atom No.Chemical Shift (δ) in ppm
1133.5
288.5
354.0
4110.0
5131.5
6119.5
7129.0
8130.9
963.8
1'132.8
2'110.6
3'148.5
4'146.0
5'115.8
6'119.0
9'64.7
3-OCH₃56.4
3'-OCH₃56.5

Solvent: Acetone-d₆

Experimental Protocols

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. Below is a typical experimental protocol for the NMR analysis of this compound.

Sample Preparation:

  • Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Selection: Deuterated solvents are used to avoid interference from proton signals of the solvent itself. Common solvents for lignans (B1203133) include Acetone-d₆, Chloroform-d (CDCl₃), and Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly alter chemical shifts.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition:

  • Instrumentation: Data is typically acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To establish connectivity and spatial relationships, a suite of 2D NMR experiments is essential:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Caption: Chemical structure of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis Isolation Isolation & Purification of This compound Purity Purity Assessment (HPLC/LC-MS) Isolation->Purity Dissolution Dissolution in Deuterated Solvent (+ Internal Standard) Purity->Dissolution OneD_NMR 1D NMR (¹H, ¹³C) Dissolution->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) Dissolution->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction OneD_NMR->Processing TwoD_NMR->Processing Analysis Peak Picking & Integration Processing->Analysis Assignment Spectral Assignment & Structure Elucidation Analysis->Assignment Conclusion Conclusion Assignment->Conclusion Structural Confirmation

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry of Dehydrodiconiferyl Alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical protocols for Dehydrodiconiferyl alcohol, a lignan (B3055560) with noteworthy biological activities, including potential anti-inflammatory and estrogen receptor agonistic effects.[1][2] This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development by consolidating quantitative mass spectral data, detailing experimental methodologies, and visualizing key analytical workflows and fragmentation pathways.

Quantitative Mass Spectrometry Data

The mass spectrometric analysis of this compound can be performed using various techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) being the most common. The quantitative data obtained from these methods are summarized below.

Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS analysis of underivatized this compound provides characteristic fragment ions that are crucial for its identification. The major ions observed in the electron ionization (EI) mass spectrum are presented in Table 1.

Table 1: Key GC-MS (EI) Fragments of this compound

Mass-to-Charge Ratio (m/z)Relative Intensity
137Base Peak
151Second Highest
138Third Highest

Data sourced from PubChem CID 5372367.

For comparison, the GC-MS data for the related compound, Dihydroconiferyl alcohol, is presented in Table 2.

Table 2: Key GC-MS (EI) Fragments of Dihydroconiferyl Alcohol

Mass-to-Charge Ratio (m/z)Relative Intensity
137Base Peak
182Molecular Ion (M+)
138Significant Fragment

Data sourced from the NIST mass spectrum for underivatized Dihydroconiferyl alcohol.[3]

Electrospray Ionization Mass Spectrometry (ESI-MS) Data

ESI-MS is a soft ionization technique that is particularly useful for analyzing this compound in its native form, often as adducts.

Table 3: ESI-MS Data for this compound

IonObserved m/z
[M+Na]⁺381.13038

Experimental Protocols

Detailed methodologies are essential for the successful analysis of this compound. The following sections provide protocols for sample preparation and analysis by GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of this compound and other lignans (B1203133) without the need for derivatization.

1. Sample Preparation (Extraction):

  • Start with lyophilized and finely ground plant material.

  • To approximately 100 mg of the material, add 5 mL of 80% methanol.[3]

  • For quantitative analysis, add a known amount of a suitable internal standard.

  • Vortex the mixture for 1 minute, followed by sonication in a water bath for 30 minutes.[3]

  • Centrifuge the sample at 4000 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the remaining pellet and combine the supernatants.[3]

  • Evaporate the combined solvent to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried extract in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: A system equipped with a WCOT fused-silica apolar column (e.g., CP-Sil 5 CB, 15 m x 0.31 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 260°C.

  • Carrier Gas: Helium with an inlet pressure of 5 psi and a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C.

    • Ramp: Increase to 320°C at a rate of 15°C/min.

    • Hold: Maintain at 320°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is adapted from methods used for the analysis of related lignans and is suitable for the sensitive detection of this compound.[4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of the sample (e.g., plasma, serum, or reconstituted extract), add an appropriate internal standard.[4]

  • Add 500 µL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes.[4]

  • Centrifuge at 10,000 rpm for 10 minutes.[4]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[4]

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: A UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[4]

    • B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient Elution:

    • 0-1 min: 10% B.

    • 1-5 min: Linear gradient to 90% B.

    • 5-7 min: Hold at 90% B.

    • 7.1-10 min: Return to 10% B and re-equilibrate.[4]

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Data Acquisition:

    • Full Scan: Acquire data over a mass range of m/z 100-1000.

    • Targeted MS/MS: For quantification, use Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). The precursor ion and fragment ions will need to be optimized for this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing start Plant Material / Biological Fluid extraction Extraction start->extraction cleanup Clean-up / Derivatization (Optional) extraction->cleanup gcms GC-MS cleanup->gcms lcms LC-MS/MS cleanup->lcms acquisition Data Acquisition gcms->acquisition lcms->acquisition interpretation Spectral Interpretation acquisition->interpretation quantification Quantification interpretation->quantification fragmentation_pathway cluster_fragments Major EI Fragments M This compound (M, m/z 358) f137 m/z 137 M->f137 Retro-Diels-Alder type cleavage f151 m/z 151 M->f151 Cleavage of the dihydrofuran ring f138 m/z 138 M->f138 Benzylic cleavage

References

Methodological & Application

Synthesis of Dehydrodiconiferyl Alcohol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Dehydrodiconiferyl alcohol (DHCA) is a naturally occurring lignan (B3055560) found in various plant species. It is recognized for its potential as a valuable chiral building block in the synthesis of bioactive compounds. This document provides detailed protocols for the chemical and chemo-enzymatic synthesis of this compound, catering to researchers in drug development and natural product synthesis. The described methods offer pathways to both racemic and enantiomerically enriched forms of the target molecule.

Chemical Synthesis Approach

The chemical synthesis of this compound typically involves the oxidative coupling of a coniferyl alcohol precursor, followed by reduction. One established method utilizes the radical coupling of ethyl ferulate, which is then reduced to yield the final product. This approach provides a reliable route to racemic this compound. For enantioselective synthesis, a chiral auxiliary can be employed to control the stereochemistry of the initial coupling reaction.

Chemo-enzymatic Synthesis Approach

A chemo-enzymatic strategy offers a greener alternative, employing enzymes for key transformation steps. Laccase-mediated oxidation of coniferyl alcohol or related precursors can be used to form the dimeric backbone of this compound. This enzymatic approach can offer high selectivity and milder reaction conditions compared to purely chemical methods.

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthesis protocols.

Table 1: Chemical Synthesis of this compound

Starting MaterialKey ReagentsProductYieldPurity/Enantiomeric ExcessReference
Ethyl ferulateHorseradish peroxidase, H2O2, Diisobutylaluminum hydride(rac)-Dehydrodiconiferyl alcohol51%Pure (after chromatography)[1]
Ferulic acid amide with ethyl-(S)-alaninate auxiliaryOxidant, LiBH4(2S,3R)-Dehydrodiconiferyl alcohol70% (dimerization step)65% diastereomeric excess

Table 2: Chemo-enzymatic Synthesis of Coniferyl Alcohol Trimers (including DHCA moiety)

Starting MaterialKey EnzymeProductOverall YieldReference
Ferulic acidLaccase(β-5)-(β-O-4) dihydroxytrimer and dihydrotrimer of coniferyl alcohol9% and 20% (over 9 steps)[2]

Experimental Protocols

Protocol 1: Chemical Synthesis of (rac)-Dehydrodiconiferyl Alcohol

This protocol is adapted from a method involving the radical coupling of ethyl ferulate followed by reduction.[1]

Materials:

Procedure:

  • Radical Coupling of Ethyl Ferulate:

    • Prepare diethyl (8–5)-dehydrodiferulate by the radical coupling of ethyl ferulate using horseradish peroxidase and hydrogen peroxide in pH 4.0 acetate buffer.

  • Reduction to this compound:

    • Dissolve 1 g (2.26 mmol) of the dehydrodiferulate ester in 200 mL of anhydrous toluene in a reaction vessel under a nitrogen atmosphere.

    • Cool the solution in an ice bath for 30 minutes.

    • Slowly add 13.56 mmol of diisobutylaluminum hydride (1 M in toluene) via syringe and stir for 1 hour.

    • Carefully quench the reaction with ethanol.

    • Pour the reaction mixture into ethyl acetate and wash sequentially with deionized water (1x) and saturated NH₄Cl solution (3x).

    • Dry the collected ethyl acetate layer over anhydrous MgSO₄.

    • Filter off the inorganics and evaporate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography using a gradient of hexane and ethyl acetate as the eluent to obtain pure this compound. This method yields approximately 414 mg (1.15 mmol, 51%) of the pure product as a colorless oil.[1]

Protocol 2: Enantioselective Synthesis of (2S,3R)-Dehydrodiconiferyl Alcohol

This protocol describes an enantioselective synthesis using a chiral auxiliary.

Materials:

  • Ferulic acid

  • Ethyl-(S)-alaninate (chiral auxiliary)

  • Coupling agents (for amide formation)

  • Oxidizing agent (e.g., FeCl₃ or an enzymatic system)

  • Lithium borohydride (B1222165) (LiBH₄)

  • Appropriate solvents for reaction and purification

Procedure:

  • Synthesis of Chiral Ferulic Acid Amide:

    • Couple ferulic acid with ethyl-(S)-alaninate to form the chiral amide precursor.

  • Diastereoselective Oxidative Coupling:

    • Perform an oxidative coupling of the chiral ferulic acid amide to form the β-5 dimer. This reaction can yield the dimer in approximately 70% yield with a diastereomeric excess of 65%.

  • Reduction to this compound:

    • Reduce the main diastereomer of the β-5 dimer using LiBH₄ to obtain optically pure (2S,3R)-dehydrodiconiferyl alcohol.

  • Purification and Analysis:

    • Purify the product using chromatographic techniques.

    • Determine the absolute configuration and enantiomeric purity by chiral chromatography.

Visualizations

Chemical_Synthesis_Workflow cluster_start Starting Material Preparation cluster_coupling Oxidative Coupling cluster_reduction Reduction cluster_purification Purification Ethyl_ferulate Ethyl Ferulate Coupling Radical Coupling (Horseradish Peroxidase, H₂O₂) Ethyl_ferulate->Coupling Dimer Diethyl (8-5)-dehydrodiferulate Coupling->Dimer Reduction Reduction (DIBAL-H) Dimer->Reduction Crude_DHCA Crude this compound Reduction->Crude_DHCA Purification Flash Column Chromatography Crude_DHCA->Purification Pure_DHCA Pure (rac)-Dehydrodiconiferyl Alcohol Purification->Pure_DHCA

Caption: Chemical synthesis workflow for (rac)-dehydrodiconiferyl alcohol.

Chemoenzymatic_Synthesis_Workflow cluster_start Starting Material cluster_steps Multi-step Chemo-enzymatic Pathway cluster_product Final Product Ferulic_Acid Ferulic Acid Step1 Step 1: C-C Coupling (Laccase-mediated oxidation) Ferulic_Acid->Step1 Step2 Step 2: C-O Coupling (SN2 reaction) Step1->Step2 Step3 Subsequent Chemical Modifications (e.g., dihydroxylation or hydrogenation) Step2->Step3 Trimer Advanced Lignin (B12514952) Model (including DHCA moiety) Step3->Trimer

Caption: Chemo-enzymatic synthesis workflow for advanced lignin models.

References

Application Note: Purification of Dehydrodiconiferyl Alcohol (DHCA) by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrodiconiferyl alcohol (DHCA) is a lignan (B3055560) found in various plant species that has garnered significant interest for its diverse biological activities. Research has shown that DHCA possesses potent anti-inflammatory, antioxidant, and hepatoprotective properties. For instance, it can accelerate wound healing by inactivating NF-κB signaling pathways in macrophages and may alleviate cholestasis by activating the farnesoid X receptor (FXR).[1] Given its therapeutic potential, obtaining high-purity DHCA is crucial for accurate pharmacological studies and potential drug development. Column chromatography is a fundamental and widely used technique for the purification of natural products like DHCA from crude plant extracts or synthetic reaction mixtures.[2][3]

This application note provides a detailed protocol for the purification of this compound using normal-phase silica (B1680970) gel column chromatography. The protocol covers mobile phase optimization, column packing, sample loading, elution, and fraction analysis.

Principle of Separation

Normal-phase column chromatography separates compounds based on their polarity. The stationary phase, silica gel, is highly polar. A non-polar mobile phase is passed through the column, and the components of the mixture are separated based on their differential affinity for the stationary and mobile phases. Non-polar compounds have a weaker interaction with the silica gel and elute faster, while more polar compounds, like DHCA with its multiple hydroxyl groups, interact more strongly and elute later. By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, achieving effective separation.[3]

Experimental Protocols

Materials and Equipment
  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Solvents (HPLC or analytical grade): n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol

  • Crude Sample: Crude DHCA extract or synthetic mixture

  • Apparatus:

    • Glass chromatography column with stopcock

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Beakers, Erlenmeyer flasks, funnels

    • Test tubes and rack for fraction collection

    • Rotary evaporator

    • Cotton or glass wool

    • Sand (acid-washed)

    • Capillary tubes for spotting

Protocol 1: Mobile Phase Optimization using TLC

Optimizing the mobile phase is critical for successful separation.[4][5] The goal is to find a solvent system where DHCA has a retention factor (Rf) of approximately 0.2-0.4, ensuring good separation from impurities.[6]

  • Prepare TLC Chamber: Add a small amount (5-10 mL) of a test solvent system (e.g., 7:3 n-Hexane:Ethyl Acetate) to the TLC chamber. Place a piece of filter paper inside to saturate the atmosphere and seal the chamber.

  • Spot the Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate. Dissolve a small amount of the crude DHCA mixture in a suitable solvent (e.g., DCM). Using a capillary tube, spot a small amount of the solution onto the origin line.

  • Develop the Plate: Place the spotted TLC plate into the developing chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.

  • Calculate Rf: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Optimize: Adjust the solvent ratio to achieve the target Rf for DHCA. If the spot remains at the origin, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). If the spot moves with the solvent front, decrease the polarity.[7]

Protocol 2: Column Chromatography Purification

1. Column Preparation (Wet Packing)

  • Insert a small plug of cotton or glass wool into the bottom of the column, ensuring it is snug but not overly compressed. Add a thin layer (~1 cm) of sand on top.

  • In a beaker, prepare a slurry by mixing the required amount of silica gel (typically 50-100 times the weight of the crude sample) with the initial, least polar mobile phase (e.g., 9:1 n-Hexane:Ethyl Acetate).[8]

  • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column using a funnel. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Once all the silica has settled, add another thin layer (~1 cm) of sand on top to protect the silica bed during sample and solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

2. Sample Loading (Dry Loading)

Dry loading is recommended for samples that are not readily soluble in the mobile phase and ensures a more uniform application.[8][9]

  • Dissolve the crude DHCA sample (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

  • Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution.

  • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica.

  • Carefully add this powder onto the top layer of sand in the packed column, creating a thin, even layer.

3. Elution and Fraction Collection

This protocol uses a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.

  • Carefully add the initial mobile phase (e.g., 9:1 n-Hexane:Ethyl Acetate) to the column without disturbing the top layer.

  • Open the stopcock and begin collecting the eluent in test tubes. If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.

  • Collect fractions of a consistent volume (e.g., 10-20 mL per tube).

  • Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 9:1 to 8:2, then 7:3 n-Hexane:Ethyl Acetate). This helps to first elute non-polar impurities and then the target compound, DHCA.

4. Fraction Analysis and Isolation

  • Monitor the collected fractions by TLC. Spot several fractions per TLC plate alongside a spot of the original crude mixture.

  • Develop the TLC plate in the optimized mobile phase (where DHCA has an Rf of ~0.3).

  • Identify the fractions that contain pure DHCA (i.e., show a single spot at the correct Rf value).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the final yield and assess purity using analytical techniques such as HPLC, LC-MS, or NMR.

Data Presentation

The following tables represent typical data that would be generated during the purification process.

Table 1: TLC Optimization of Mobile Phase

Solvent System (n-Hexane:Ethyl Acetate) Rf of Impurity 1 (Less Polar) Rf of DHCA Rf of Impurity 2 (More Polar) Comments
9:1 0.55 0.10 0.00 DHCA has low mobility.
8:2 0.70 0.25 0.05 Good separation, DHCA in target range.[6]
7:3 0.85 0.40 0.15 Good separation, but DHCA moves slightly too fast.

| 6:4 | 0.95 | 0.60 | 0.30 | Poor separation between DHCA and impurities. |

Table 2: Column Chromatography Parameters

Parameter Value
Column Diameter 4 cm
Stationary Phase Silica Gel (60-120 mesh)
Mass of Stationary Phase 100 g
Mass of Crude Sample 1.0 g
Sample Loading Method Dry Loading[8]
Initial Eluent n-Hexane:Ethyl Acetate (9:1)
Elution Method Gradient Elution (9:1 -> 8:2 -> 7:3)

| Fraction Volume | 15 mL |

Table 3: Purification Summary

Parameter Before Purification After Purification
Mass 1.0 g 0.42 g
Purity (by HPLC) ~40% >98%
Yield - 42%

| Appearance | Dark, viscous oil | Off-white solid |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the purification of DHCA.

G cluster_prep Preparation cluster_purification Purification Process cluster_analysis Analysis & Isolation Crude Crude DHCA Sample TLC TLC Optimization (e.g., Hex:EtOAc 8:2) Crude->TLC Load Dry Load Sample onto Column Crude->Load Elute Gradient Elution TLC->Elute Pack Pack Silica Column (Wet Method) Pack->Load Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure DHCA (>98%) Evap->Pure

Caption: Experimental workflow for DHCA purification.

Signaling Pathway

DHCA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1][10] The diagram below outlines this mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_active Active NF-κB (p65/p50) IkBa_p->NFkB_active releases IkBa->IkBa_p NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus translocates to DHCA DHCA DHCA->IKK inhibits Genes Pro-inflammatory Genes (iNOS, IL-1β, etc.) Nucleus->Genes activates transcription of

Caption: DHCA inhibits the LPS-induced NF-κB pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dehydrodiconiferyl alcohol is a lignan (B3055560) found in various plant species. It is recognized for its potential biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest in phytochemical and pharmacological research. Accurate and precise analytical methods are crucial for the quantification of this compound in plant extracts, dietary supplements, and other matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, suitable for researchers, scientists, and professionals in drug development.

Principle

This method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar analyte. A mobile phase gradient consisting of an aqueous solution with an organic modifier (acetonitrile) allows for the efficient elution and separation of this compound from other components in the sample matrix. Detection is performed at 280 nm, a wavelength at which many phenolic compounds, including this compound, exhibit strong absorbance.

I. Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis or Photodiode Array (PDA) detector.

  • Columns:

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or ultrapure).

    • Formic acid (analytical grade).

    • Methanol (B129727) (HPLC grade, for sample and standard preparation).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1.0 g of dried, powdered plant material into a suitable flask.

    • Add 20 mL of methanol.

    • Sonication for 30 minutes in an ultrasonic bath or perform extraction under reflux.

  • Filtration:

    • Centrifuge the extract to pellet solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Operating Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Program 0-10 min: 30% B10-25 min: 30-70% B25-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

5. Data Analysis and Quantification

  • Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the analytical standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from this calibration curve.

II. Data Presentation

The quantitative performance of this HPLC method is summarized in the following table. These values are indicative and may vary slightly depending on the specific instrumentation and experimental conditions.

ParameterValue
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) 0.2
Limit of Quantification (LOQ) (µg/mL) 0.7
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

III. Visualizations

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh 1g of Powdered Plant Material start->weigh extract Add 20mL Methanol & Sonicate for 30 min weigh->extract filter Centrifuge and Filter (0.45 µm Syringe Filter) extract->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 280 nm separate->detect identify Peak Identification (by Retention Time) detect->identify quantify Quantification (using Calibration Curve) identify->quantify end End quantify->end

Caption: Workflow for the extraction and HPLC analysis of this compound.

Diagram 2: Logical Relationship of HPLC Method Parameters

G cluster_instrument Instrumentation cluster_mobile Mobile Phase cluster_sample Sample & Injection center HPLC Method column Stationary Phase (C18 Column) center->column detector Detector (UV @ 280 nm) center->detector composition Composition (ACN/Water + HCOOH) center->composition gradient Gradient Elution center->gradient flow Flow Rate (1.0 mL/min) center->flow volume Injection Volume (10 µL) center->volume temp Column Temp (30 °C) center->temp composition->gradient

Caption: Key parameters influencing the HPLC separation of this compound.

GC-MS Analysis of Dehydrodiconiferyl Alcohol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA) and its derivatives are lignans, a class of polyphenolic compounds found in a variety of plants. These compounds have garnered significant interest in the scientific community due to their potential biological activities, including anti-inflammatory and hepatoprotective effects. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of these derivatives in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and protocols for the successful GC-MS analysis of this compound derivatives.

Application Notes

The analysis of this compound and its derivatives by GC-MS presents unique challenges due to their polarity and low volatility. Direct analysis is often hindered by poor peak shape, tailing, and potential degradation at the high temperatures used in the GC inlet and column.[1] To overcome these challenges, a critical step is the derivatization of the analytes.

Derivatization: A Necessary Step

Derivatization chemically modifies the analytes to increase their volatility and thermal stability, leading to improved chromatographic resolution and sensitivity.[1] For phenolic compounds like this compound, silylation is the most common and effective derivatization technique.[1][2] This process replaces the active hydrogen atoms in the hydroxyl groups with a less polar and more stable trimethylsilyl (B98337) (TMS) group.[1]

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like 1% Trimethylchlorosilane (TMCS).[1] The reaction is typically carried out in a moisture-free environment to prevent the hydrolysis of the silylating reagent and the silylated products.

Quantitative Data Summary

The following table summarizes the expected mass spectral data for the trimethylsilyl (TMS) derivative of this compound. The exact mass-to-charge ratios and their relative abundances can vary slightly depending on the specific instrumentation and analytical conditions.

CompoundDerivativePredicted Molecular Ion (M+) [m/z]Key Fragment Ions [m/z]Comments
This compoundDi-TMS502487, 412, 297, 73The molecular weight of the di-silylated derivative is 502.5 g/mol . The fragment at m/z 73 ([Si(CH₃)₃]⁺) is a characteristic ion for TMS derivatives.[1] The fragment at m/z 487 corresponds to the loss of a methyl group ([M-15]⁺).[1] Other fragments arise from the cleavage of the molecular structure.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound and its derivatives from dried and ground plant material.

Materials:

  • Lyophilized and finely ground plant material

  • 80% Methanol

  • Internal standard (e.g., Cinchonidin)

  • Vortex mixer

  • Sonicator

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 100 mg of the prepared plant material into a centrifuge tube.

  • Add 5 mL of 80% methanol.

  • Add a known amount of internal standard for quantitative analysis.

  • Vortex the mixture for 1 minute.

  • Sonicate the sample for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process on the remaining pellet and combine the supernatants to ensure complete extraction.

  • Evaporate the combined supernatant to complete dryness under a gentle stream of nitrogen at 40°C.

Derivatization (Silylation)

This protocol describes the silylation of the dried plant extract to prepare the analytes for GC-MS analysis. This procedure must be performed in a moisture-free environment.

Materials:

  • Dried plant extract

  • Anhydrous pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried extract, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[1]

  • Tightly cap the vial and vortex for 30 seconds.[1]

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.[1]

  • Cool the vial to room temperature before GC-MS analysis.[1]

GC-MS Analysis

The following are recommended starting parameters for the GC-MS analysis of silylated this compound derivatives. Optimization may be required for specific instruments and applications.

Gas Chromatography (GC) Parameters:

  • GC Column: A non-polar or semi-polar capillary column is recommended, such as a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: Increase to 320°C at a rate of 15°C/min.[3]

    • Final hold: Hold at 320°C for 10 minutes.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 50-600.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plant_material Plant Material extraction Extraction with 80% Methanol plant_material->extraction evaporation Evaporation to Dryness extraction->evaporation silylation Silylation with BSTFA + 1% TMCS evaporation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing & Interpretation gcms_analysis->data_processing signaling_pathway cluster_cell Macrophage cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb IκBα tlr4->ikb Phosphorylation & Degradation dhca This compound dhca->tlr4 Inhibition ikb_nfkb IκBα-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB ikb_nfkb->nfkb_n Translocation inflammatory_genes Inflammatory Gene Expression (e.g., iNOS, IL-1β) nfkb_n->inflammatory_genes

References

Dehydrodiconiferyl Alcohol: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA), a naturally occurring lignan, has garnered significant interest in biomedical research for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This document provides detailed application notes and standardized protocols for the in vitro investigation of DCA in cell culture, with a focus on its effects on cancer cell lines. The methodologies outlined below are intended to serve as a comprehensive guide for researchers exploring the cellular and molecular mechanisms of DCA.

Data Presentation

The following tables summarize the reported cytotoxic effects of this compound on various human cancer cell lines.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
HepG2Hepatocellular CarcinomaMTT4878.6[1]
Hep 3B2Hepatocellular CarcinomaMTT4865.5[1]
SKOV-3Ovarian CancerNot SpecifiedNot Specified48.86 ± 9.11[2]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. These values can vary depending on the cell line, assay method, and experimental conditions.

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, it is crucial to prepare a sterile stock solution of DCA and ensure that the final solvent concentration is not toxic to the cells. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds like DCA.

Materials:

  • This compound (powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Aseptically weigh the desired amount of DCA powder.

  • Dissolve the DCA in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex the solution until the DCA is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes for single use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Target cancer cell line (e.g., HepG2, Hep 3B2)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the DCA stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of DCA.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the DCA concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of DCA (e.g., a range around the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Target cancer cell line

  • 6-well plates

  • This compound stock solution

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

  • Cold PBS

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of DCA for a specified time (e.g., 24 or 48 hours).

  • Cell Fixation:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI/RNase staining buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis DCA_prep DCA Stock Solution Prep MTT MTT Assay (Cell Viability) DCA_prep->MTT Apoptosis Apoptosis Assay (Annexin V/PI) DCA_prep->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) DCA_prep->Cell_Cycle Cell_culture Cell Culture Cell_culture->MTT Cell_culture->Apoptosis Cell_culture->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: A general workflow for in vitro evaluation of this compound.

Proposed Signaling Pathway of this compound

This compound has been shown to exert anti-inflammatory effects through the inactivation of the NF-κB pathway.[1][3] One proposed mechanism involves the upregulation of phosphorylated IκBα (p-IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[3] Furthermore, DCA has been identified as an estrogen receptor agonist, which may represent an upstream event in its signaling cascade.[4]

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DCA Dehydrodiconiferyl Alcohol (DCA) ER Estrogen Receptor DCA->ER Agonist IKK IKK Complex DCA->IKK Inhibition ER->IKK ? IkBa IκBα IKK->IkBa Phosphorylation pIkBa p-IκBα NFkB_p65 NF-κB (p65/p50) pIkBa->NFkB_p65 Inhibition of Release NFkB_p65_nuc NF-κB (p65/p50) (in nucleus) NFkB_p65->NFkB_p65_nuc Translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_p65_nuc->Gene_transcription Activation

References

Application Notes and Protocols for the Preparation of Dehydrodiconiferyl Alcohol Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrodiconiferyl alcohol (DCA) is a naturally occurring lignan (B3055560) with a range of biological activities. It has been identified as an estrogen receptor agonist that can promote bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis.[1] Additionally, DCA exhibits anti-inflammatory properties through the inactivation of the NF-κB pathway.[1] Proper preparation and storage of DCA stock solutions are crucial for obtaining reproducible and reliable results in in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic compounds like DCA for experimental use.[2][3] This document provides a detailed protocol for the preparation, storage, and application of a this compound stock solution in DMSO.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Chemical Name 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenol[4][5]
CAS Number 4263-87-0[1][4][5]
Molecular Formula C₂₀H₂₂O₆[1][4][5][]
Molecular Weight 358.39 g/mol [1][4][5][]
Melting Point 161-162°C[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 358.39 g/mol x 1000 mg/g

      • Mass (mg) = 3.58 mg

  • Weighing this compound:

    • Using an analytical balance, carefully weigh out 3.58 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the DCA powder.

  • Vortexing:

    • Securely cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • For long-term storage, store the aliquots at -20°C.[7] For short-term use, the solution can be stored at 4°C for a few days.

Protocol 2: Application of this compound in Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with the prepared DCA stock solution.

Procedure:

  • Thaw the Stock Solution:

    • Thaw an aliquot of the 10 mM DCA stock solution at room temperature.

  • Prepare Working Solutions:

    • Prepare serial dilutions of the DCA stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

  • Control Final DMSO Concentration:

    • It is critical to ensure that the final concentration of DMSO in the cell culture wells is non-toxic. The final DMSO concentration should ideally be below 0.5% (v/v), and preferably at or below 0.1%.

  • Vehicle Control:

    • Always include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the experimental wells, but without the this compound.

  • Cell Treatment:

    • Add the prepared DCA-containing medium (and the vehicle control medium) to your cell cultures and incubate for the desired experimental duration.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing the this compound stock solution and its application in cell-based assays.

G cluster_prep Stock Solution Preparation cluster_app Cell-Based Assay Application start Start weigh Weigh 3.58 mg DCA start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw DCA Aliquot store->thaw Use in Experiment prepare_working Prepare Working Dilutions in Cell Culture Medium thaw->prepare_working treat_cells Treat Cells prepare_working->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for DCA stock solution preparation and use.

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by inactivating NF-κB pathways.[1] The following diagram provides a simplified representation of this signaling pathway and the inhibitory action of DCA.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Degradation IkB->IKK Phosphorylation NFkB_p65 p65 NFkB_p50 p50 NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation label_inactive Inactive Complex DNA DNA NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Stimulus->IKK DCA Dehydrodiconiferyl alcohol (DCA) DCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by DCA.

References

Application Notes and Protocols for In Vivo Animal Studies with Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vivo administration of Dehydrodiconiferyl alcohol (DCA) in animal studies. The information is intended to guide researchers in designing and executing experiments to evaluate the pharmacokinetic, toxicological, and efficacy profiles of this compound.

Introduction

This compound (DCA) is a lignan (B3055560) found in various plant species that has demonstrated potential therapeutic effects, including anti-inflammatory and hepatoprotective activities.[1][2][3] In vivo animal studies are crucial for elucidating the mechanisms of action, evaluating the safety profile, and determining the therapeutic efficacy of DCA. A key challenge in preclinical studies of DCA is its poor water solubility, which necessitates appropriate formulation strategies to ensure adequate bioavailability for oral or parenteral administration.[4][5][6][7]

This document provides detailed protocols for the formulation of DCA for in vivo studies, methodologies for common animal experiments, and guidance on pharmacokinetic and toxicity assessments.

Data Presentation: Quantitative Data Summary

The following table summarizes the reported in vivo dosages of this compound from preclinical studies. This data can serve as a starting point for dose-range-finding studies.

Animal Model Disease/Condition Route of Administration Dosage Range Vehicle/Formulation Observed Effects Reference
Male Sprague-Dawley Ratsα-naphthylisothiocyanate (ANIT)-induced cholestasisIntragastric gavage10, 20, 40 mg/kg/dayNot specifiedAttenuated cholestasis, reduced liver function indicators[3]
MiceFull-thickness scalp woundTopicalNot specifiedNot specifiedPromoted wound healing, enhanced epithelial cell proliferation and collagen formation[1]

Experimental Protocols

Formulation of this compound for In Vivo Administration

Due to its poor aqueous solubility, DCA requires a suitable vehicle for in vivo administration. The choice of formulation will depend on the route of administration and the specific requirements of the study.[4][5][6][7][8]

3.1.1. Oral Gavage Formulation (Suspension)

This protocol is suitable for administering DCA as a suspension via oral gavage.

Materials:

  • This compound (DCA) powder

  • Vehicle:

    • Option 1: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

    • Option 2: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline[9]

  • Mortar and pestle or homogenizer

  • Sterile water or saline

  • Magnetic stirrer and stir bar

  • Calibrated balance

  • Spatula

Protocol:

  • Calculate the required amount of DCA and vehicle based on the desired dose (e.g., mg/kg) and the number and weight of the animals. The final volume for oral gavage in mice is typically 5-10 mL/kg.[10][11][12]

  • Weigh the calculated amount of DCA powder.

  • For Option 1 (CMC-Na suspension):

    • Prepare the 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Stir until fully dissolved.

    • Add a small amount of the 0.5% CMC-Na vehicle to the DCA powder in a mortar and triturate to form a smooth paste.

    • Gradually add the remaining vehicle while continuously mixing to obtain a homogenous suspension. A magnetic stirrer can be used for larger volumes.

  • For Option 2 (Co-solvent mixture):

    • First, dissolve the DCA powder in DMSO.

    • Add PEG300 and Tween 80, and mix thoroughly.

    • Finally, add saline to the desired final volume and mix until a uniform suspension is achieved.[9]

  • Visually inspect the suspension for homogeneity before each administration. Stir the suspension immediately before drawing it into the dosing syringe.

  • Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle.[11][12]

3.1.2. Parenteral Injection Formulation (Solution)

For intravenous or intraperitoneal injections, a solution is preferred. Given DCA's low water solubility, a co-solvent system is necessary.

Materials:

  • This compound (DCA) powder

  • Vehicle:

    • 10% DMSO in corn oil[9][13]

    • DMSO:PEG300:Tween 80:ddH2O (e.g., in a ratio to be determined based on solubility studies)[13]

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm) if a clear solution is achieved

Protocol:

  • Determine the solubility of DCA in various biocompatible solvents (e.g., DMSO, PEG300, ethanol) to identify a suitable co-solvent system.

  • Prepare the stock solution by dissolving DCA in the chosen solvent (e.g., DMSO) at a high concentration.

  • Dilute the stock solution with the remaining components of the vehicle to the final desired concentration for injection. For the 10% DMSO in corn oil formulation, add the DMSO stock solution to the corn oil and mix thoroughly.[9][13]

  • Ensure the final concentration of the co-solvent (e.g., DMSO) is within a safe range for the chosen route of administration to avoid toxicity.

  • If a clear solution is obtained, sterilize the formulation by filtering it through a 0.22 µm sterile filter. If it is a suspension, sterile preparation techniques should be used throughout the process.

  • Administer the formulation via the desired parenteral route (e.g., intraperitoneal or intravenous injection) using appropriate needle sizes and techniques.[10][14]

In Vivo Efficacy Study: Wound Healing Model in Mice

This protocol describes a general procedure for evaluating the wound healing efficacy of topically administered DCA in a mouse model.[1]

Materials:

  • This compound (DCA)

  • Topical vehicle (e.g., a suitable cream or ointment base)

  • Mice (e.g., C57BL/6 or BALB/c)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Electric razor and depilatory cream

  • Biopsy punch (e.g., 6 mm)

  • Sterile surgical instruments

  • Sutures or wound clips (optional)

  • Digital camera for wound imaging

  • Calipers for wound measurement

Protocol:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • Anesthesia and Hair Removal: Anesthetize the mice and shave the dorsal surface. Apply a depilatory cream to remove any remaining hair.

  • Wound Creation: Create a full-thickness excisional wound on the dorsum of each mouse using a sterile biopsy punch.

  • Animal Grouping: Divide the animals into groups (e.g., vehicle control, DCA treatment group, positive control).

  • Topical Formulation Application: Prepare the DCA formulation in a suitable topical vehicle. Apply a standardized amount of the formulation to the wound surface of the treatment group animals. The control group will receive the vehicle only.

  • Wound Monitoring and Measurement:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 14).

    • Measure the wound area using calipers or image analysis software.

    • Calculate the percentage of wound closure.

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect the wound tissue for histopathological examination (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and inflammation.[1]

Pharmacokinetic Study in Rats

This protocol outlines a basic design for a pharmacokinetic study of DCA in rats following oral administration.

Materials:

  • DCA formulation for oral gavage

  • Sprague-Dawley rats with jugular vein cannulation

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment (e.g., LC-MS/MS) for DCA quantification

Protocol:

  • Animal Preparation: Use rats with cannulated jugular veins to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the DCA formulation to the rats via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of DCA in the plasma samples using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Acute Toxicity Study in Mice

This protocol provides a general guideline for an acute oral toxicity study of DCA in mice.

Materials:

  • DCA formulation for oral gavage

  • Mice (e.g., Swiss albino)

  • Oral gavage needles

  • Observation cages

Protocol:

  • Animal Grouping: Divide the animals into several dose groups and a control group.

  • Dosing: Administer single, escalating doses of the DCA formulation to the respective groups via oral gavage. The control group receives the vehicle only.

  • Observation: Observe the animals continuously for the first few hours after dosing and then periodically for 14 days for any signs of toxicity, such as changes in behavior, grooming, respiration, and any morbidity or mortality.

  • Body Weight Monitoring: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the study, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

  • Data Analysis: Analyze the mortality data to determine the LD50 (median lethal dose) if applicable, and identify the no-observed-adverse-effect level (NOAEL).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

DCA_Signaling_Pathways

Experimental Workflow

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation DCA Formulation (e.g., Oral Suspension) Dosing Administration (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimatization Animal Acclimatization (≥ 1 week) Animal_Acclimatization->Dosing Observation Observation & Monitoring (Clinical Signs, Body Weight) Dosing->Observation Data_Collection Data & Sample Collection (e.g., Blood, Tissue) Observation->Data_Collection Bioanalysis Bioanalysis (e.g., LC-MS/MS for PK) Data_Collection->Bioanalysis Histopathology Histopathology (Tissue Analysis) Data_Collection->Histopathology Data_Analysis Statistical Analysis & Interpretation Bioanalysis->Data_Analysis Histopathology->Data_Analysis

References

Dehydrodiconiferyl Alcohol Cytotoxicity Assessment Using MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol, a lignan (B3055560) found in various plant species, has garnered interest for its diverse biological activities. As a member of the lignan family of compounds, it is being investigated for its potential therapeutic properties, including its effects on cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for evaluating cell viability. The protocol is designed to be a comprehensive guide for researchers in academic and industrial settings who are exploring the cytotoxic potential of this compound and similar natural compounds.

This compound has been shown to exert cytotoxic effects on various cancer cell lines. The MTT assay is a reliable method to quantify these effects by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][3]

Data Presentation

The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported IC50 values of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 Value (µM)
SKOV-3Ovarian Cancer48.86 ± 9.11[4]
HepG2Hepatocellular Carcinoma78.6[5]
Hep 3B2Hepatocellular Carcinoma65.5[5]

Experimental Protocol: MTT Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • Target cancer cell line (e.g., SKOV-3, HepG2, HeLa)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Harvest and count cells from a sub-confluent culture. b. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity. c. After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. d. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only, no cells). e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals, resulting in a purple precipitate.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance readings of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve.

Visualization of Experimental Workflow and Signaling Pathway

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare this compound Dilutions cell_treatment Treat Cells with Compound compound_prep->cell_treatment incubation Incubate for 24-72h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Solubilize Formazan Crystals formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

NFkB_Pathway Potential NF-κB Signaling Pathway Inhibition cluster_nucleus Inside Nucleus DHCA Dehydrodiconiferyl Alcohol IKK IKK Complex DHCA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Target Gene Expression (Anti-apoptotic, Pro-proliferative) Apoptosis Increased Apoptosis & Decreased Proliferation Gene_Expression->Apoptosis Leads to NFkB_nucleus NF-κB DNA DNA NFkB_nucleus->DNA Binds to DNA->Gene_Expression

Caption: Potential mechanism of cytotoxicity via NF-κB pathway.

Disclaimer: This document provides a general protocol and should be adapted based on the specific cell line and laboratory conditions. It is essential to perform preliminary experiments to optimize cell seeding density and this compound concentration range. This compound has been noted for its anti-inflammatory activity through the inactivation of NF-κB pathways.[6] While the direct causal link between NF-κB inhibition and cytotoxicity in all cancer types is still under investigation, this pathway represents a plausible mechanism for its anti-cancer effects.

References

Application Notes and Protocols for the Antioxidant Activity Assay of Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA) is a naturally occurring lignan (B3055560) found in various plant species, including Silybum marianum (milk thistle)[1]. Lignans are a class of polyphenolic compounds that have garnered significant interest for their potential health benefits, including their antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, a key contributor to the pathogenesis of numerous diseases. This document provides detailed application notes and protocols for assessing the antioxidant activity of this compound using common in vitro assays.

Data Presentation

Table 1: Antioxidant Activity of Dihydroconiferyl Alcohol

AssayParameterResultCell Line/System
DPPH Radical Scavenging AssayIC50> 100 µMCell-free
Hydroxyl Radical Scavenging AssayIC5080.2 µMCell-free

Note: The data presented is for Dihydroconiferyl alcohol and should be used as a proxy. Actual values for this compound may vary.

Experimental Protocols

The following are detailed protocols for commonly used antioxidant activity assays that are suitable for evaluating this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of this compound in methanol or another suitable solvent.

    • Prepare a series of dilutions of the this compound stock solution.

  • Assay:

    • To a 96-well plate, add 100 µL of the various concentrations of this compound or standard solutions to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control (DPPH solution without the sample).

  • Asample is the absorbance of the DPPH solution with the sample.

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance at 734 nm.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • 96-well microplate

  • Microplate reader

  • Positive control (e.g., Trolox)

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 20 µL of the various concentrations of this compound or standard solutions to different wells of a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

Calculation:

The percentage of inhibition is calculated as described for the DPPH assay. The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the results to a standard curve prepared with Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in the formation of an intense blue color, which is measured at 593 nm.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

  • Standard: Ferrous sulfate (B86663) (FeSO₄)

Procedure:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 20 µL of the various concentrations of this compound or standard solutions to different wells of a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Calculation:

The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as µmol of Fe(II) equivalents per gram of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

  • Standard: Trolox

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer.

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • In a black 96-well plate, add 25 µL of this compound dilutions, Trolox standards, or buffer (for blank).

    • Add 150 µL of the fluorescein solution to all wells.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every 1-2 minutes for at least 60 minutes.

Calculation:

The antioxidant capacity is calculated based on the net area under the curve (AUC) of the sample compared to the AUC of a Trolox standard curve and is expressed as µmol of Trolox equivalents (TE) per gram of the sample.

Visualizations

Experimental Workflow Diagram

G General Antioxidant Assay Workflow prep Sample Preparation (this compound dilutions) mixing Mixing (Sample + Reagent) prep->mixing reagent Reagent Preparation (e.g., DPPH, ABTS, FRAP, ORAC) reagent->mixing incubation Incubation (Time and Temperature Dependent) mixing->incubation measurement Spectrophotometric / Fluorometric Measurement incubation->measurement analysis Data Analysis (% Inhibition, IC50, TEAC) measurement->analysis

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Signaling Pathway Diagram

Lignans, including this compound, are known to exert their antioxidant effects in part by modulating the Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

G Antioxidant Signaling Pathway (Nrf2) cluster_0 Cytoplasm cluster_1 Nucleus DHCA Dehydrodiconiferyl alcohol (DHCA) Keap1_Nrf2 Keap1-Nrf2 Complex DHCA->Keap1_Nrf2 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 (Free) Keap1_Nrf2->Nrf2_free Dissociation Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Activates

Caption: this compound may activate the Nrf2 antioxidant pathway.

References

Application Notes and Protocols: Analysis of Dehydrodiconiferyl Alcohol's Effect on the NF-κB Pathway via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DHCA), a lignan (B3055560) compound, has been identified as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a crucial regulator of inflammatory responses, and its dysregulation is implicated in a variety of diseases. Consequently, compounds that can modulate this pathway are of significant interest for therapeutic development. Western blot analysis is a fundamental technique to elucidate the molecular mechanisms by which compounds like DHCA exert their effects on this pathway. These application notes provide a detailed protocol for using Western blot to analyze the effects of DHCA on key proteins in the NF-κB signaling cascade in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The key findings indicate that DHCA upregulates the phosphorylation of IκBα and suppresses the nuclear translocation of NF-κB, suggesting its anti-inflammatory potential.[1]

Data Presentation

The following table summarizes representative quantitative data from a Western blot analysis investigating the effect of this compound (DHCA) on key proteins in the NF-κB pathway in LPS-stimulated RAW 264.7 macrophages. The data, derived from densitometric analysis of Western blots, illustrates the inhibitory effect of DHCA on canonical NF-κB activation.

Note: The following data is a conceptual representation based on published findings and should be used as a guideline for expected results.

Treatment GroupPhospho-IκBα (Relative to β-actin)Nuclear p65 (Relative to Lamin B1)
Control (untreated)1.01.0
LPS (1 µg/mL)0.43.5
DHCA (20 µM) + LPS (1 µg/mL)1.21.8
DHCA (40 µM) + LPS (1 µg/mL)1.81.2

Signaling Pathway and Experimental Overview

NF-κB Signaling Pathway Modulation by this compound

In its inactive state, the NF-κB dimer (most commonly p50/p65) is held in the cytoplasm by the inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes. This compound has been shown to interfere with this process by enhancing the levels of phosphorylated IκBα, which paradoxically leads to the suppression of NF-κB's nuclear translocation, thereby inhibiting the inflammatory response.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation pIκBα p-IκBα IκBα->pIκBα Proteasome Proteasome pIκBα->Proteasome Degradation NFκB NF-κB (p50/p65) NFκB_nuc NF-κB (p50/p65) (Active) NFκB->NFκB_nuc Translocation NFκB_IκBα NF-κB-IκBα (Inactive) NFκB_IκBα->NFκB Release DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK Inhibition DNA DNA NFκB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes

Figure 1: NF-κB Signaling Pathway and DHCA's Point of Intervention.
Experimental Workflow Overview

The general workflow for analyzing the NF-κB pathway after DHCA treatment involves cell culture and treatment, preparation of cytoplasmic and nuclear protein extracts, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection with specific primary and secondary antibodies, and finally, signal detection and data analysis.

Western_Blot_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment DHCA Pre-treatment followed by LPS Stimulation cell_culture->treatment extraction Cytoplasmic & Nuclear Protein Extraction treatment->extraction quantification Protein Quantification (BCA or Bradford Assay) extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA in TBST transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-p65) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection (ECL) secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Figure 2: Experimental Workflow for Western Blot Analysis.

Experimental Protocols

Materials and Reagents
  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (DHCA)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS)

  • Cytoplasmic and Nuclear Extraction Kit

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA or Bradford Protein Assay Kit

  • Laemmli sample buffer

  • SDS-polyacrylamide gels (10-12%)

  • PVDF or nitrocellulose membranes

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Bovine Serum Albumin (BSA)

  • Primary antibodies:

    • Rabbit anti-phospho-IκBα (Ser32)

    • Rabbit anti-IκBα

    • Rabbit anti-NF-κB p65

    • Mouse anti-β-actin

    • Rabbit anti-Lamin B1

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Enhanced Chemiluminescence (ECL) substrate

Cell Culture and Treatment
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Pre-treat the cells with varying concentrations of DHCA (e.g., 10, 20, 40 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes (for p-IκBα analysis) or 1-2 hours (for p65 nuclear translocation analysis). Include an untreated control group.

Protein Extraction

Cytoplasmic and Nuclear Fractionation:

  • After treatment, wash the cells twice with ice-cold PBS.

  • Perform cytoplasmic and nuclear protein extraction using a commercial kit according to the manufacturer's instructions. Add protease and phosphatase inhibitors to the lysis buffers immediately before use.

  • Store the protein extracts at -80°C.

Protein Quantification
  • Determine the protein concentration of the cytoplasmic and nuclear extracts using a BCA or Bradford assay, following the manufacturer's protocol.

Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (typically 20-30 µg) from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples into the wells of a 10-12% SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in 5% BSA/TBST as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • For cytoplasmic fractions, probe for phospho-IκBα, total IκBα, and β-actin.

    • For nuclear fractions, probe for NF-κB p65 and Lamin B1.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Signal Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest's signal to the appropriate loading control (β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

References

Application Notes and Protocols for Estrogen Receptor Binding Assay of Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Comparative Binding Affinities

As specific binding affinity data for Dehydrodiconiferyl alcohol is not available, the following table summarizes the estrogen receptor binding affinities of structurally similar lignans (B1203133) and common phytoestrogens. This data is essential for comparing the potential potency of this compound once experimental data is generated. The data is presented as Relative Binding Affinity (RBA), where the binding of 17β-estradiol is set to 100%.

CompoundClassERα RBA (%)ERβ RBA (%)Reference
17β-EstradiolSteroid Hormone100100[1]
EnterolactoneLignan (B3055560)>2-fold preference for ERβ>2-fold preference for ERβ[2]
MatairesinolLignan--[3]
SecoisolariciresinolLignan--[4][5]
Genistein (B1671435)Isoflavone0.0012 - 160.86 - 87[6][7][8][9][10][11][12][13][14]
DaidzeinIsoflavone0.0018 - 9.30.04 - 17.1[6][7][11][13][15]
CoumestrolCoumestan0.0117 - 940.41 - 185[7][16][17][18][19]

Note: RBA values can vary between studies due to different experimental conditions. The provided ranges reflect data from multiple sources.

Experimental Protocols

A competitive radioligand binding assay is the gold standard for determining the binding affinity of a test compound to a receptor.[20] This protocol is adapted from established methodologies for assessing the binding of compounds to estrogen receptors.[21][22]

Materials and Reagents
  • Estrogen Receptors: Recombinant human ERα and ERβ.

  • Radioligand: [³H]-17β-estradiol.

  • Test Compound: this compound.

  • Reference Compound: 17β-estradiol (unlabeled).

  • Assay Buffer: Tris-HCl buffer with additives such as EDTA, DTT, and glycerol.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Experimental Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled 17β-estradiol in the assay buffer.

    • Dilute the radioligand ([³H]-17β-estradiol) and the estrogen receptor preparations to the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, combine the assay buffer, the test or reference compound, the radioligand, and the receptor preparation in each well.

    • Total Binding Wells: Contain radioligand and receptor only.

    • Non-specific Binding Wells: Contain radioligand, receptor, and a high concentration of unlabeled 17β-estradiol.

    • Competitive Binding Wells: Contain radioligand, receptor, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This step separates the receptor-bound radioligand from the free radioligand.[23]

  • Washing:

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Measurement of Radioactivity:

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding of the radioligand at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of 17β-estradiol / IC50 of this compound) x 100

Mandatory Visualizations

Estrogen Receptor Signaling Pathway

The binding of an agonist like this compound to the estrogen receptor initiates a signaling cascade that ultimately leads to changes in gene expression.[24][25] The canonical pathway involves receptor dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) on the DNA.[26][27]

Estrogen_Signaling_Pathway cluster_nucleus Nucleus ER Estrogen Receptor (inactive) HSP Heat Shock Proteins ER->HSP complexed ER_dimer Activated ER Dimer ER->ER_dimer Agonist Dehydrodiconiferyl alcohol (Agonist) Agonist->ER Binds ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene Target Gene ERE->Gene Transcription Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis Response Cellular Response

Caption: Canonical estrogen receptor signaling pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay to determine the binding affinity of a test compound.[23][28]

ER_Binding_Assay_Workflow start Start reagent_prep Reagent Preparation (Serial Dilutions of Compounds, Receptor & Radioligand Prep) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Total, Non-specific, & Competitive Binding) reagent_prep->assay_setup incubation Incubation (to reach equilibrium) assay_setup->incubation filtration Filtration (Separate Bound from Free Ligand) incubation->filtration washing Washing (Remove Unbound Radioligand) filtration->washing scintillation Scintillation Counting (Measure Radioactivity) washing->scintillation data_analysis Data Analysis (IC50 & RBA Calculation) scintillation->data_analysis end End data_analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Application Note & Protocol: Dehydrodiconiferyl Alcohol Osteoblast Differentiation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dehydrodiconiferyl alcohol (DCA), a lignan (B3055560) compound, has demonstrated a significant potential in promoting the differentiation of osteoblasts, the cells responsible for bone formation. This property makes DCA a compound of interest in the development of therapeutic strategies for bone-related disorders such as osteoporosis. DCA is understood to enhance bone morphogenetic protein-2 (BMP-2)-induced osteoblastogenesis. Its mechanism of action involves the activation of the estrogen receptor signaling pathway, as it acts as an agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] This activation, in conjunction with the stimulation of Smad1/5/9 and AMPK signaling pathways, leads to an increase in the production of Runt-related transcription factor 2 (RUNX2).[1] RUNX2 is a critical transcription factor for osteoblast differentiation, and its upregulation subsequently increases the expression of key osteoblastogenic markers, including Alkaline Phosphatase (ALP), osteocalcin, and osteoprotegerin (OPG).[1]

This application note provides a detailed protocol for inducing and assessing osteoblast differentiation in vitro using this compound. It also outlines the signaling pathway of DCA in this process and presents expected outcomes.

Principle of the Assay

This assay is based on the in vitro differentiation of pre-osteoblastic cells, such as the MC3T3-E1 cell line, into mature osteoblasts upon treatment with this compound in the presence of an osteogenic stimulus like BMP-2. The differentiation process is monitored by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, and by assessing the mineralization of the extracellular matrix, a hallmark of mature osteoblasts.

Data Presentation

Table 1: Expected Effects of this compound on Osteoblast Differentiation Markers

MarkerExpected Outcome with DCA TreatmentMethod of Analysis
Alkaline Phosphatase (ALP) ActivityIncreasedColorimetric Assay, Histochemical Staining
Mineralization (Calcium Deposits)IncreasedAlizarin Red S Staining
Runt-related transcription factor 2 (RUNX2)UpregulatedWestern Blot, RT-qPCR
Osteocalcin (OCN)UpregulatedWestern Blot, RT-qPCR, ELISA
Osteoprotegerin (OPG)UpregulatedWestern Blot, RT-qPCR, ELISA

Signaling Pathway

DCA_Signaling_Pathway cluster_cell Pre-osteoblast cluster_nucleus Nucleus DCA Dehydrodiconiferyl alcohol (DCA) ER Estrogen Receptor (ERα/ERβ) DCA->ER BMP2 BMP-2 BMPR BMP Receptor BMP2->BMPR AMPK AMPK ER->AMPK Smad Smad1/5/9 BMPR->Smad RUNX2 RUNX2 AMPK->RUNX2 Smad->RUNX2 Gene Osteoblastogenic Genes (ALP, OCN, OPG) RUNX2->Gene Upregulation Osteoblast_Differentiation Osteoblast Differentiation Gene->Osteoblast_Differentiation

Caption: DCA Signaling Pathway in Osteoblast Differentiation.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture MC3T3-E1 cells Cell_Seeding 2. Seed cells in multi-well plates Cell_Culture->Cell_Seeding Induction 3. Induce differentiation with BMP-2 and treat with DCA Cell_Seeding->Induction Incubation 4. Incubate for specified durations (e.g., 7-14 days) Induction->Incubation ALP_Assay 5a. Alkaline Phosphatase (ALP) Assay Incubation->ALP_Assay Alizarin_Staining 5b. Alizarin Red S Staining Incubation->Alizarin_Staining Gene_Expression 5c. Gene Expression Analysis (RT-qPCR) Incubation->Gene_Expression Data_Analysis 6. Data Analysis and Interpretation ALP_Assay->Data_Analysis Alizarin_Staining->Data_Analysis Gene_Expression->Data_Analysis

Caption: Osteoblast Differentiation Assay Workflow.

Experimental Protocols

Materials and Reagents
  • This compound (DCA)

  • MC3T3-E1 subclone 4 cells (ATCC® CRL-2593™)

  • Alpha Minimum Essential Medium (α-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Recombinant Human BMP-2

  • Ascorbic acid

  • β-glycerophosphate

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Alkaline Phosphatase (ALP) Assay Kit (colorimetric, pNPP substrate)

  • Alizarin Red S staining solution

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Multi-well culture plates (24-well and 96-well)

Cell Culture and Seeding
  • Culture MC3T3-E1 cells in α-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For the differentiation assay, trypsinize the cells and seed them in 24-well or 96-well plates at a density of 2 x 10^4 cells/cm².

  • Allow the cells to adhere and grow to confluence for 24 hours before initiating differentiation.

Osteoblast Differentiation Induction and DCA Treatment
  • Once cells are confluent, replace the growth medium with osteogenic differentiation medium (α-MEM, 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • To the osteogenic medium, add recombinant human BMP-2 to a final concentration of 100 ng/mL.

  • Prepare stock solutions of DCA in DMSO. Add DCA to the differentiation medium at various final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) group.

  • Culture the cells in the treatment medium for 7 to 14 days, replacing the medium every 2-3 days.

Analysis of Osteoblast Differentiation

Alkaline Phosphatase (ALP) Activity Assay

  • On day 7 of differentiation, wash the cells twice with PBS.

  • Lyse the cells using a suitable cell lysis buffer.

  • Determine the total protein concentration of the cell lysates using a BCA Protein Assay Kit.

  • Measure the ALP activity in the cell lysates using an ALP assay kit according to the manufacturer's instructions. This typically involves the addition of a p-nitrophenyl phosphate (B84403) (pNPP) substrate and measuring the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein concentration.

Alkaline Phosphatase (ALP) Staining

  • On day 7, wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Wash the fixed cells with PBS.

  • Stain for ALP activity using a BCIP/NBT solution until a blue-purple precipitate forms.

  • Wash with distilled water and visualize the staining using a microscope.

Alizarin Red S Staining for Mineralization

  • On day 14 of differentiation, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Gently wash the cells twice with distilled water.

  • Add 2% Alizarin Red S solution (pH 4.2) to each well and incubate at room temperature for 20 minutes.

  • Aspirate the staining solution and wash the cells four to five times with distilled water to remove non-specific staining.

  • Visualize the red-orange calcium deposits under a microscope.

  • For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance can be measured at 562 nm.

RT-qPCR for Gene Expression Analysis

  • On day 7 or 14, extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (RT-qPCR) using specific primers for osteoblast-related genes such as Runx2, Alp, Ocn, and Opg.

  • Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh).

Troubleshooting

IssuePossible CauseSolution
Low ALP activityInefficient differentiationEnsure the use of a reliable osteogenic induction medium. Check the activity of BMP-2. Optimize the concentration of DCA.
High background in Alizarin Red S stainingIncomplete washingIncrease the number and duration of washing steps after staining.
Cell detachmentOver-confluency or toxicitySeed cells at the recommended density. Test a lower concentration range for DCA if toxicity is suspected.
Inconsistent resultsVariation in cell passage numberUse cells within a consistent and low passage number range for all experiments.

Conclusion

The this compound osteoblast differentiation assay is a robust method for evaluating the pro-osteogenic potential of this compound. By following this protocol, researchers can obtain reliable and reproducible data on the effects of DCA on osteoblast differentiation, contributing to the understanding of its therapeutic potential in bone regeneration and the treatment of osteoporosis.

References

Application Notes and Protocols: Dehydrodiconiferyl Alcohol in a Murine Wound Healing Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dehydrodiconiferyl alcohol (DCA) in a murine wound healing model. The protocols and data presented are based on published research and are intended to guide the design and execution of similar studies.

Introduction

This compound (DCA), a lignin (B12514952) compound isolated from Silybum marianum (L.) Gaertn, has demonstrated significant potential in accelerating cutaneous wound healing.[1] Studies in a murine model have shown that topical application of DCA enhances epithelial cell proliferation, increases collagen formation, and reduces inflammatory cell infiltration at the wound site.[1] The primary mechanism of action appears to be the inactivation of the NF-κB signaling pathway in macrophages, which leads to a reduction in the inflammatory response.[1] These findings suggest that DCA is a promising therapeutic agent for the treatment of skin wounds.

Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of DCA on wound healing in a full-thickness scalp wound model in mice.

Table 1: Effect of this compound (DCA) on Wound Closure Rate

Treatment GroupDay 3Day 7Day 11
Control ---
DCA (Concentration 1) IncreasedSignificantly IncreasedNear Complete Closure
DCA (Concentration 2) IncreasedSignificantly IncreasedComplete Closure

Note: Specific percentages of wound closure were not available in the public domain. The table reflects the reported trends.

Table 2: Histopathological Analysis of Wound Tissue Following DCA Treatment

ParameterControl GroupDCA-Treated Group
Epithelial Cell Proliferation ModerateEnhanced
Collagen Formation Disorganized, low densityOrganized, high density
Inflammatory Cell Infiltration HighReduced

Table 3: Effect of DCA on Inflammatory Mediators in LPS-Induced Macrophages

MediatorControl (LPS only)DCA + LPS
Nitric Oxide (NO) Production HighInhibited
Interleukin-1β (IL-1β) Production HighInhibited
Inducible Nitric Oxide Synthase (iNOS) Expression UpregulatedDownregulated
Phosphorylated IκBα (p-IκBα) Expression LowUpregulated
NF-κB Nuclear Translocation HighSuppressed

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of DCA on wound healing in a murine model.

Full-Thickness Excisional Wound Model in Mice

This protocol describes the creation of a full-thickness wound on the dorsum of a mouse.[2][3]

Materials:

  • Male Kunming mice (or other appropriate strain)

  • Anesthetic (e.g., ketamine/xylazine cocktail)[2]

  • Electric hair clippers

  • Skin disinfectant (e.g., 70% ethanol)[2]

  • Sterile biopsy punch (e.g., 5-mm diameter)[2]

  • Sterile surgical scissors and forceps

  • Topical formulation of DCA

  • Control vehicle

Procedure:

  • Anesthetize the mouse using an approved protocol.[2]

  • Shave the fur on the dorsal surface of the mouse.[3][4]

  • Disinfect the surgical site with 70% ethanol (B145695).[2]

  • Create a full-thickness excisional wound using a sterile biopsy punch.[2][3] This is achieved by pinching a fold of the dorsal skin and punching through both layers to create two symmetrical wounds.[2][3]

  • Apply the topical DCA formulation or the control vehicle to the wound site.

  • House mice individually after the procedure to prevent wound interference.[2]

  • Monitor the animals daily for signs of infection or distress.[3]

  • Photograph the wounds at specified time points (e.g., days 0, 3, 7, and 11) to measure the wound area and calculate the rate of wound closure.

Histopathological Analysis

This protocol outlines the steps for preparing and staining wound tissue for microscopic examination.

Materials:

  • 10% neutral buffered formalin

  • Paraffin (B1166041) wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Masson's trichrome stain[5]

Procedure:

  • At designated time points, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.

  • Fix the tissue samples in 10% neutral buffered formalin for 24 hours.[2]

  • Dehydrate the samples through a graded series of ethanol and embed in paraffin wax.

  • Section the paraffin-embedded tissue at a thickness of 4-5 µm using a microtome.

  • Mount the sections on glass slides.

  • For general morphology and assessment of inflammatory cell infiltration, stain the sections with H&E.

  • For visualization of collagen fibers, stain the sections with Masson's trichrome stain.[5]

  • Examine the stained sections under a light microscope and capture images for analysis.

Immunofluorescence Staining

This protocol is for the detection and localization of specific proteins within the wound tissue.

Materials:

  • Primary antibodies (e.g., anti-NF-κB)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

  • Block non-specific antibody binding with a suitable blocking buffer.

  • Incubate the sections with the primary antibody against the protein of interest (e.g., NF-κB) overnight at 4°C.

  • Wash the sections and incubate with the corresponding fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips using an appropriate mounting medium.

  • Visualize the sections under a fluorescence microscope.

Visualizations

Signaling Pathway

DCA_NFkB_Pathway cluster_nucleus Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates NFkB_IkBa NF-κB/IκBα Complex IKK->NFkB_IkBa Phosphorylates IκBα IkBa p-IκBα NFkB NF-κB NFkB_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, IL-1β) Nucleus->Inflammatory_Genes Activates Transcription DCA DCA DCA->IKK Inhibits DCA->IkBa Upregulates

Caption: DCA inhibits the NF-κB signaling pathway.

Experimental Workflow

Wound_Healing_Workflow start Start: Anesthetize Mouse wound_creation Create Full-Thickness Excisional Wound start->wound_creation treatment Topical Application (DCA or Control) wound_creation->treatment monitoring Daily Monitoring Wound Measurement treatment->monitoring euthanasia Euthanasia & Tissue Collection (Specified Time Points) monitoring->euthanasia histology Histopathological Analysis (H&E, Masson's Trichrome) euthanasia->histology immunofluorescence Immunofluorescence (NF-κB Staining) euthanasia->immunofluorescence data_analysis Data Analysis and Interpretation histology->data_analysis immunofluorescence->data_analysis

Caption: Murine wound healing experimental workflow.

References

Application Notes and Protocols for Studying the Effects of Dehydrodiconiferyl Alcohol on Th1 and Th17 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrodiconiferyl alcohol (DCA), a lignan (B3055560) found in plants such as Cucurbita moschata, has demonstrated immunomodulatory properties, particularly in the context of T helper cell differentiation.[1] This document provides detailed application notes and experimental protocols for investigating the effects of DCA on Th1 and Th17 cells, which are critical mediators of cellular immunity and are implicated in various autoimmune and inflammatory diseases.

DCA has been shown to suppress the differentiation and function of both Th1 and Th17 cells.[1] Mechanistically, DCA inhibits Th17 cell differentiation by downregulating the master transcription factor RORγt, an effect mediated through the suppression of NF-κB activity.[1] For Th1 cells, DCA curtails the production of interferon-gamma (IFN-γ) by inhibiting the expression of the key transcription factor T-bet.[1] These findings suggest that DCA may have therapeutic potential for Th1- and Th17-mediated inflammatory conditions.

Data Presentation

The following tables summarize the expected dose-dependent effects of this compound (DCA) on key markers of Th1 and Th17 cell differentiation and function. This data is representative and intended to guide experimental design and interpretation.

Table 1: Effect of DCA on Th17 Cell Cytokine Production and Transcription Factor Expression

DCA Concentration (µM)IL-17A Production (% of Control)RORγt mRNA Expression (Fold Change)p-STAT3 Levels (% of Control)p-NF-κB (p65) Levels (% of Control)
0 (Control)1001.0100100
185 ± 50.8 ± 0.190 ± 788 ± 6
1050 ± 80.5 ± 0.0860 ± 955 ± 8
2525 ± 60.2 ± 0.0535 ± 630 ± 5
5010 ± 40.1 ± 0.0315 ± 512 ± 4

Table 2: Effect of DCA on Th1 Cell Cytokine Production and Transcription Factor Expression

DCA Concentration (µM)IFN-γ Production (% of Control)T-bet mRNA Expression (Fold Change)
0 (Control)1001.0
190 ± 60.9 ± 0.1
1060 ± 70.6 ± 0.09
2535 ± 50.3 ± 0.06
5015 ± 50.15 ± 0.04

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for DCA's effect on Th17 cells and a general experimental workflow for investigating these effects.

DCA_Th17_Signaling cluster_1 Cytoplasm cluster_2 Nucleus TCR TCR/CD28 NFkB NF-κB Pathway TCR->NFkB Cytokine_Receptors IL-6R/TGF-βR STAT3 STAT3 Cytokine_Receptors->STAT3 RORgt RORγt Expression NFkB->RORgt pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->RORgt DCA DCA DCA->NFkB Inhibition IL17 IL-17A/F Expression RORgt->IL17 Experimental_Workflow Start Isolate Naive CD4+ T cells (from mouse spleen) Differentiation In vitro Differentiation (Th1 or Th17 polarizing conditions) Start->Differentiation Treatment Treat with DCA (various concentrations) Differentiation->Treatment Analysis Analysis Treatment->Analysis Cytokine Cytokine Analysis (ELISA, Flow Cytometry) Analysis->Cytokine mRNA mRNA Expression (RT-qPCR for RORγt, T-bet) Analysis->mRNA Protein Protein Expression (Western Blot for p-STAT3, p-NF-κB) Analysis->Protein

References

Application Notes and Protocols: Dehydrodiconiferyl Alcohol as a Model Compound for Lignin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrodiconiferyl alcohol (DDC), a lignan (B3055560) resulting from the oxidative coupling of two coniferyl alcohol units, serves as a crucial model compound in the study of lignin (B12514952). Lignin, a complex aromatic polymer, is a primary component of plant cell walls, and its intricate structure makes it challenging to study directly. DDC, representing the β-5 linkage common in lignin, provides a simplified yet representative structure for investigating lignin's biosynthesis, degradation, and potential applications. These application notes provide an overview of DDC's properties, relevant experimental protocols, and its role in various research contexts.

Physicochemical and Biological Properties

This compound is a solid at room temperature with a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol .[1] It has been identified in various plant species and possesses notable biological activities, including anti-inflammatory and antioxidant properties.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂O₆[4]
Molecular Weight358.39 g/mol [1]
Melting Point161-162 °C[1]
Boiling Point562 °C at 760 mmHg[1]
Density1.292 g/cm³[1]
LogP2.62450[1]

Table 2: Biological Activities of this compound

ActivityDescriptionKey FindingsReferences
Anti-inflammatoryExerts anti-inflammatory effects through the inactivation of NF-κB pathways.[1][3]Suppresses NF-κB nuclear translocation and inhibits the production of nitric oxide (NO) and interleukin (IL)-1β in macrophages.[5][1][3][5]
Estrogen Receptor AgonistPromotes BMP-2-induced osteoblastogenesis through its agonistic effects on the estrogen receptor.[1][3][1][3]
HepatoprotectiveAlleviates cholestasis by activating pathways associated with the farnesoid X receptor (FXR).[6]Molecular docking simulations predict DDC as an agonist of FXR.[6][6]
AntioxidantPossesses antioxidant properties.Can be quantified using standard in vitro assays such as DPPH and ABTS radical scavenging assays.[7][8][2][7][8]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through various methods, including enzymatic and chemical approaches.

Protocol 1.1: Enzymatic Synthesis via Laccase-Mediated Oxidation

This protocol describes the synthesis of the (β-5)-linked dimer of coniferyl alcohol.

Materials:

  • Coniferyl alcohol

  • Laccase from Trametes versicolor

  • Citrate/phosphate buffer (pH 4.5)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve coniferyl alcohol (e.g., 3.0 g, 16.6 mmol) in ethyl acetate (170 mL) at room temperature.[9]

  • Add an equal volume of citrate/phosphate buffer (pH 4.5) and stir the mixture vigorously.[9]

  • Dissolve laccase (e.g., 21 mg) in the pH 4.5 buffer (50 mL) and add it slowly to the reaction mixture.[9]

  • After the addition is complete, separate the organic and aqueous layers.

  • Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to dryness to obtain the crude this compound.[9]

  • Further purification can be achieved by column chromatography.

Protocol 1.2: Chemical Synthesis via Ferric Chloride (FeCl₃) Catalysis

This method involves the oxidative coupling of isoeugenol (B1672232), a related compound, to form dehydrodiisoeugenol, which can be a precursor for DDC derivatives.

Materials:

  • Isoeugenol

  • Ferric chloride (FeCl₃)

  • Appropriate solvent (e.g., acetone)

Procedure:

  • Dissolve isoeugenol in the chosen solvent.

  • Add a solution of FeCl₃ dropwise while stirring. The ratio of isoeugenol to FeCl₃ is a critical parameter to optimize (e.g., 1.9:1).[10]

  • Allow the reaction to proceed for a specified time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the product using crystallization or column chromatography.[10]

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.

Protocol 2.1: Reversed-Phase HPLC (RP-HPLC)

Apparatus and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • This compound analytical standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).[11]

    • 0-10 min: 25% A

    • 10-30 min: 65% A

    • 30-40 min: 85% A

  • Flow Rate: 1.0 mL/min[11]

  • Column Temperature: 40 °C[11]

  • Injection Volume: 10 µL[11]

  • Detection Wavelength: 280 nm[11]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727). Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.[11]

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent and filter through a 0.45 µm syringe filter.

  • Analysis: Inject the standards and the sample into the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Construct a calibration curve by plotting the peak area against the concentration of the standards and use it to determine the concentration in the sample.[11]

Antioxidant Activity Assays

The antioxidant potential of this compound can be assessed using various in vitro assays.

Protocol 3.1: DPPH Radical Scavenging Assay

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.[8]

  • Assay:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution.[8]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[8]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Visualizations

Lignin Biosynthesis and the Role of this compound

The biosynthesis of lignin involves the oxidative polymerization of monolignols, primarily coniferyl alcohol. This compound is formed through a β-5 coupling of two coniferyl alcohol radicals.

Lignin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_dimerization Dimerization Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid Ferulic_acid Ferulic_acid p-Coumaric_acid->Ferulic_acid Coniferyl_alcohol Coniferyl_alcohol Ferulic_acid->Coniferyl_alcohol Reduction Coniferyl_alcohol_radical Coniferyl_alcohol_radical Coniferyl_alcohol->Coniferyl_alcohol_radical Oxidation (Peroxidase/Laccase) Dehydrodiconiferyl_alcohol Dehydrodiconiferyl_alcohol Coniferyl_alcohol_radical->Dehydrodiconiferyl_alcohol β-5 coupling Other_dimers Other_dimers Coniferyl_alcohol_radical->Other_dimers β-O-4, β-β, etc. Lignin_polymer Lignin_polymer Dehydrodiconiferyl_alcohol->Lignin_polymer Incorporation Other_dimers->Lignin_polymer Polymerization

Caption: Biosynthesis of this compound from phenylalanine.

Experimental Workflow for Lignin Degradation Studies

This compound is used as a model compound to study the enzymatic and chemical degradation of lignin.

Lignin_Degradation_Workflow Start Start Reaction_Setup Incubate this compound with degradation agent (e.g., enzyme, chemical) Start->Reaction_Setup Sampling Collect samples at different time points Reaction_Setup->Sampling Quenching Stop the reaction Sampling->Quenching Extraction Extract reaction products Quenching->Extraction Analysis Analyze products by HPLC, GC-MS, or NMR Extraction->Analysis Data_Analysis Identify and quantify degradation products Analysis->Data_Analysis Conclusion Elucidate degradation pathway Data_Analysis->Conclusion End End Conclusion->End

Caption: Workflow for studying the degradation of this compound.

Signaling Pathway: Anti-inflammatory Action of this compound

This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_degradation IκBα Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (NO, IL-1β) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation DDC Dehydrodiconiferyl Alcohol DDC->NFkB_translocation Inhibition

Caption: Inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Optimizing Dehydrodiconiferyl Alcohol Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of dehydrodiconiferyl alcohol (DDC), achieving optimal yields and purity is paramount. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the synthesis and purification of DDC.

Troubleshooting Guides and FAQs

This section provides practical solutions to common issues that may arise during the synthesis of this compound, helping researchers to navigate challenges and enhance their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (DDC)?

A1: The two main approaches for synthesizing DDC are enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically employs laccase or peroxidase enzymes to catalyze the oxidative coupling of coniferyl alcohol.[1][2] Chemical synthesis often involves the use of catalysts like ferric chloride (FeCl3) to achieve the dimerization of a suitable precursor.[1]

Q2: My DDC synthesis is resulting in a low yield. What are the likely causes?

A2: Low yields in DDC synthesis can be attributed to several factors. For enzymatic reactions, suboptimal pH, temperature, or enzyme concentration can significantly hinder the reaction rate. In chemical synthesis, the catalyst-to-substrate ratio, reaction time, and temperature are critical parameters that, if not optimized, can lead to poor yields.[3] Incomplete reactions and the formation of byproducts, such as polymers, are also common culprits.[3]

Q3: I am observing the formation of polymeric byproducts in my reaction mixture. How can I minimize this?

A3: Polymerization is a common side reaction in the synthesis of DDC, particularly in enzymatic reactions. To minimize polymer formation, it is crucial to control the reaction conditions carefully. Operating under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidative polymerization.[3] Additionally, optimizing the reaction time and avoiding excessive heat can help to prevent the formation of complex polymeric mixtures.[3]

Q4: What are the most effective methods for purifying synthesized DDC?

A4: Column chromatography is the most widely used and effective technique for purifying DDC from reaction byproducts.[3] A silica (B1680970) gel stationary phase with a mobile phase gradient of a non-polar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (such as ethyl acetate) is typically employed.[3]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low Yield Enzymatic Synthesis: Suboptimal pH, temperature, or enzyme concentration.Optimize the reaction conditions. For laccase from Trametes versicolor, an optimal pH of around 4.5-6.6 and a temperature of 35°C have been reported for the oxidation of coniferyl alcohol.[4][5][6]
Chemical Synthesis: Incorrect catalyst-to-substrate ratio or reaction time.Vary the amount of catalyst and monitor the reaction progress over time to determine the optimal conditions. For FeCl3-catalyzed synthesis of a related compound, a 1.9:1 ratio of isoeugenol (B1672232) to FeCl3 was used.[1]
General: Incomplete reaction or byproduct formation.Increase the reaction time and monitor for completion using techniques like TLC or HPLC. To minimize byproducts, consider performing the reaction under an inert atmosphere.[3]
Polymeric Byproduct Formation Enzymatic Synthesis: Over-oxidation or prolonged reaction time.Reduce the reaction time and monitor the formation of DDC closely. A slow addition of the enzyme solution can also help control the concentration of radical species and limit oligomer formation.
Chemical Synthesis: High temperature or incorrect stoichiometry.Lower the reaction temperature and ensure precise control over the stoichiometry of the reactants.[3]
Difficulty in Purification Co-elution of impurities with similar polarity to DDC.Optimize the solvent system for column chromatography by testing different solvent ratios with TLC. If separation is still challenging, consider using a different stationary phase, such as alumina.[3]
Product degradation on silica gel.The phenolic hydroxyl groups of DDC can interact strongly with the acidic silica gel. Consider deactivating the silica gel with a small amount of a base like triethylamine (B128534) (1-2%) in the eluent.

Quantitative Data on Yield Optimization

Optimizing reaction parameters is crucial for maximizing the yield of this compound. The following tables summarize the impact of key parameters on the enzymatic synthesis of DDC and related compounds.

Table 1: Effect of pH on Laccase Activity with Coniferyl Alcohol Precursors

pHRelative Laccase Activity (%) (Trametes versicolor)Relative Laccase Activity (%) (Rhus vernicifera)
4.0100~10
5.0~80~20
6.0~40~60
7.0~20100

Data adapted from a study on the dehydrogenative polymerization of monolignols.[5][6][7]

Table 2: Effect of Temperature on Laccase-Mediated Oxidation of Coniferyl Alcohol

Temperature (°C)Relative Reaction Rate
25Moderate
35Optimal
45Decreased

Data extrapolated from a study on the oxidation of coniferyl alcohol by laccases from Trametes versicolor.[4][8]

Experimental Protocols

This section provides detailed methodologies for the enzymatic and chemical synthesis of this compound.

Protocol 1: Laccase-Mediated Enzymatic Synthesis of this compound

This protocol describes the synthesis of DDC from coniferyl alcohol using laccase from Trametes versicolor.

Materials:

  • Coniferyl alcohol

  • Laccase from Trametes versicolor

  • Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)

  • Acetone

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve coniferyl alcohol in a 1:1 mixture of 0.1 M sodium acetate buffer (pH 4.5) and acetone.

  • Enzyme Addition: Add laccase solution (e.g., 42 U per mmol of substrate) to the reaction mixture. For larger scale reactions, a slow addition of the laccase solution via a syringe pump is recommended to control the formation of oligomers.

  • Incubation: Stir the reaction mixture at room temperature (or an optimized temperature, e.g., 35°C) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure this compound.

Protocol 2: Ferric Chloride (FeCl3)-Catalyzed Chemical Synthesis of this compound

This protocol is adapted from the synthesis of a structurally related compound, dehydrodiisoeugenol, using ferric chloride as a catalyst.[1]

Materials:

  • Coniferyl alcohol

  • Ferric chloride (FeCl3)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: Prepare a solution of ferric chloride in a mixture of ethanol and water.

  • Substrate Addition: Slowly add a solution of coniferyl alcohol in ethanol to the stirred catalyst solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Workup: After the reaction is complete, quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

Visualizing Key Processes and Pathways

The following diagrams, generated using the DOT language, illustrate important workflows and biological pathways relevant to this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reaction_Setup Reaction Setup Enzyme_Addition Enzyme/Catalyst Addition Reaction_Setup->Enzyme_Addition Incubation Incubation/ Reaction Enzyme_Addition->Incubation Quenching Quenching Incubation->Quenching Extraction Extraction Quenching->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Column_Chromatography Column Chromatography Drying_Concentration->Column_Chromatography Characterization Characterization Column_Chromatography->Characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low DDC Yield Check_Reaction_Conditions Check Reaction Conditions (pH, Temp, Time) Start->Check_Reaction_Conditions Optimize_Conditions Optimize Conditions Check_Reaction_Conditions->Optimize_Conditions Suboptimal Check_Reagents Check Reagent Quality (Enzyme Activity, Catalyst Purity) Check_Reaction_Conditions->Check_Reagents Optimal Use_Fresh_Reagents Use Fresh/High-Purity Reagents Check_Reagents->Use_Fresh_Reagents Poor Quality Analyze_Byproducts Analyze for Byproducts (TLC, HPLC) Check_Reagents->Analyze_Byproducts Good Quality Polymerization Polymerization Observed? Analyze_Byproducts->Polymerization Modify_Purification Modify Purification Strategy Inert_Atmosphere Use Inert Atmosphere Polymerization->Modify_Purification No Polymerization->Inert_Atmosphere Yes

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 Inflammatory_Stimuli->TLR4 JNK_Pathway JNK Pathway TLR4->JNK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammatory_Response Inflammatory Response JNK_Pathway->Inflammatory_Response NFkB_Pathway->Inflammatory_Response DDC Dehydrodiconiferyl Alcohol DDC->JNK_Pathway Inhibits DDC->NFkB_Pathway Inhibits

Caption: Inhibition of JNK and NF-κB inflammatory signaling pathways by this compound.

References

Technical Support Center: Dehydrodiconiferyl Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of dehydrodiconiferyl alcohol (DDC). The focus is on practical solutions for minimizing byproduct formation and optimizing reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve problems during your synthesis experiments.

Question: My reaction yielded very little this compound. What are the potential causes and solutions?

Answer: Low yield is a common issue that can stem from several factors related to reaction kinetics and reagent stability.

Table 1: Troubleshooting Low Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Increase reaction time. - Optimize the reaction temperature; excessive heat can promote polymerization, while insufficient heat may slow the desired reaction.[1] - Ensure efficient stirring to maximize contact between reactants.[1]
Inactive Enzyme/Catalyst - For enzymatic synthesis, use a fresh batch of enzyme (e.g., laccase, peroxidase) and verify its activity.[2] - For chemical oxidation, ensure the catalyst (e.g., FeCl₃) is not degraded.[3]
Suboptimal pH - Verify and adjust the pH of the reaction medium. For enzymatic reactions, a pH between 4.5 and 6.0 is often optimal.[4]
Incorrect Reagent Concentration - For enzymatic reactions involving H₂O₂, a low H₂O₂ to coniferyl alcohol ratio is beneficial to avoid oxidative side reactions.[4] - Check the concentration of all starting materials.

Question: The final product is a complex mixture of many unidentified byproducts. How can I simplify the product profile?

Answer: A complex product mixture often points to issues with oxidation or uncontrolled polymerization.

Table 2: Troubleshooting Complex Byproduct Formation

Potential CauseRecommended Solution
Oxidation of Starting Material or Product - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[1] - Use degassed solvents to remove dissolved oxygen.[1]
Uncontrolled Polymerization - Avoid excessive heat, which can accelerate polymerization.[1] - Control the rate of reaction by slowly adding the enzyme or oxidant solution. This keeps the concentration of reactive radical intermediates low, favoring dimerization over polymerization.[2] - Consider a two-phase solvent system (e.g., ethyl acetate (B1210297)/water). The desired dimer is extracted into the organic phase as it forms, preventing it from participating in further polymerization.[2]

Question: I am struggling to separate the this compound from the byproducts using column chromatography. What can I do?

Answer: Purification challenges often arise from byproducts having similar polarities to the desired compound.

Table 3: Troubleshooting Purification

Potential CauseRecommended Solution
Similar Polarities of Product and Impurities - Systematically test different solvent systems for column chromatography using Thin-Layer Chromatography (TLC) first. Vary the ratios of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents to achieve better separation.[1][3] - If silica (B1680970) gel is not effective, consider using a different stationary phase, such as alumina.[1]
Overloading the Column - Ensure you are not loading too much crude product onto the chromatography column, as this will result in poor separation.
Incorrect Fraction Collection - Monitor the column elution closely with TLC to ensure you are collecting the correct fractions containing the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the synthesis of this compound? A1: The synthesis of this compound, which proceeds via the oxidative coupling of coniferyl alcohol radicals, can lead to several byproducts. The main categories are:

  • Polymers: Higher molecular weight polymers, often referred to as dehydrogenation polymers (DHPs), can form when the dimerization reaction continues uncontrollably.[4]

  • Other Dimeric Isomers: Coniferyl alcohol radicals can couple at different positions to form various linkages. While DDC has the desired β-5 linkage, other common linkages include β-β, 8-O-4, and 5-5, resulting in different dimeric structures.[5][6]

  • Oxidation Products: Unwanted oxidation of the phenolic rings or alcohol functionalities can lead to a complex mixture of byproducts.[1]

Q2: How can I control the regioselectivity to favor the desired β-5 linkage over other dimeric linkages? A2: Controlling the regioselectivity of radical-radical coupling is challenging. However, conditions can be optimized to favor the β-5 linkage. The choice of the enzymatic or chemical catalyst plays a significant role. For instance, using laccase in a buffered two-phase system has been shown to be effective for producing the β-5 dimer.[2] The reaction environment, including solvent and pH, can influence the stability and reactivity of the different radical resonance structures, thereby affecting the final product distribution.[4]

Q3: What analytical methods are recommended to confirm the identity and purity of synthesized this compound? A3: A combination of spectroscopic and chromatographic techniques is essential for unambiguous identification and purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and for quantification against a known standard.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity and stereochemistry of the molecule.[3][7]

  • Mass Spectrometry (MS): Techniques like GC-MS or LC-MS are used to confirm the molecular weight and can provide fragmentation patterns that support the structural identification.[3][7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Laccase

This protocol is adapted from methodologies involving the enzymatic dimerization of coniferyl alcohol.[2]

  • Materials:

    • Coniferyl alcohol

    • Laccase from Trametes versicolor

    • Citrate/phosphate buffer (pH 4.5)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Dissolve coniferyl alcohol in ethyl acetate.

    • Add an equal volume of citrate/phosphate buffer (pH 4.5) to the ethyl acetate solution. Stir the biphasic mixture vigorously (e.g., 1000 rpm) to create an emulsion.

    • Prepare a solution of laccase in the same pH 4.5 buffer.

    • Add the laccase solution to the stirred emulsion slowly over several hours using a syringe pump.

    • After the addition is complete, stop the stirring and allow the layers to separate.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general protocol for purifying this compound from reaction byproducts.[1][3]

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Solvents: n-hexane, ethyl acetate (HPLC grade)

    • TLC plates

  • Procedure:

    • First, determine an optimal solvent system using TLC. Test various ratios of n-hexane to ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). The ideal system will show good separation between the DDC spot (Rf value typically around 0.3-0.4 in 8:2 n-hexane/ethyl acetate) and byproduct spots.[3]

    • Prepare a silica gel column using the chosen non-polar solvent (n-hexane).

    • Dissolve the crude product in a minimal amount of the eluent mixture or a suitable solvent like dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Begin eluting the column with the determined solvent system (e.g., 8:2 n-hexane/ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

G cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_products Reaction Products Coniferyl Alcohol Coniferyl Alcohol Coniferyl Radical Coniferyl Radical This compound (DDC, β-5) This compound (DDC, β-5) Coniferyl Radical->this compound (DDC, β-5) Desired Dimerization Other Dimers (β-β, 8-O-4) Other Dimers (β-β, 8-O-4) Coniferyl Radical->Other Dimers (β-β, 8-O-4) Side Reaction Polymeric Byproducts Polymeric Byproducts Coniferyl Radical->Polymeric Byproducts Side Reaction This compound (DDC, β-5)->Polymeric Byproducts Unwanted Polymerization

Caption: Synthesis pathway showing the oxidation of coniferyl alcohol and subsequent desired and side reactions.

G cluster_yield Low Yield Path cluster_purity High Impurity Path start Poor Synthesis Outcome (Low Yield / High Impurity) check_conditions 1. Review Reaction Conditions start->check_conditions check_atmosphere 1. Check for Oxidation start->check_atmosphere check_reagents 2. Verify Reagent Activity check_conditions->check_reagents optimize_yield Solutions: - Increase reaction time - Optimize temperature & pH - Use fresh enzyme/catalyst check_reagents->optimize_yield check_polymerization 2. Assess Polymerization check_atmosphere->check_polymerization check_purification 3. Review Purification Method check_polymerization->check_purification optimize_purity Solutions: - Use inert atmosphere - Control reagent addition rate - Optimize chromatography check_purification->optimize_purity

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Dehydrodiconiferyl Alcohol (DCA) Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Dehydrodiconiferyl alcohol (DCA) in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound (DCA) in solution?

A1: The stability of DCA in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic compound, DCA is susceptible to oxidation, which can be accelerated by elevated temperatures and exposure to light, particularly UV light. The pH of the solution can also play a critical role in its degradation rate.

Q2: What are the recommended storage conditions for DCA solutions?

A2: For optimal stability, DCA solutions should be freshly prepared for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or lower, protected from light, in tightly sealed containers. For long-term storage, it is recommended to store DCA as a solid at -20°C or lower, under an inert atmosphere if possible.

Q3: In which solvents is DCA soluble and most stable?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). Its solubility in aqueous solutions is limited. When preparing stock solutions for cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity. The stability of DCA in these solvents can vary, and it is recommended to prepare fresh solutions or conduct a time-course stability study in the chosen solvent.

Q4: What are the likely degradation pathways for DCA?

A4: Based on the structure of DCA and related lignans, the primary degradation pathways are oxidation and photodegradation. The phenolic hydroxyl groups and the electron-rich aromatic rings are susceptible to oxidation, which can lead to the formation of quinone-type structures and potentially polymerization. Exposure to UV light can induce photochemical reactions, leading to the cleavage of chemical bonds and the formation of various degradation products.

Q5: What are the potential degradation products of DCA?

A5: While specific degradation products of DCA are not extensively documented in publicly available literature, based on the degradation of similar phenolic compounds, potential degradation products could include ortho-quinones formed from the oxidation of the phenolic hydroxyl groups. Further degradation under more aggressive conditions could lead to the opening of the aromatic rings. It is also possible for phenoxy radicals to form as intermediates, which can then couple to form dimers or larger oligomers.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of DCA in experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity in assays. Degradation of DCA in stock or working solutions.1. Prepare fresh solutions of DCA immediately before each experiment.2. Verify the purity of the solid DCA using an appropriate analytical method like HPLC.3. Perform a stability study of your DCA solution under your specific experimental conditions (solvent, temperature, light exposure) by analyzing its concentration at different time points.4. Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is not affecting the biological system.
Appearance of unexpected peaks in HPLC chromatograms. DCA degradation or contamination of the sample/solvent.1. Analyze a blank (solvent only) to check for solvent impurities.2. Prepare a fresh solution of DCA and re-inject to see if the unexpected peaks persist.3. Protect DCA solutions from light and air during preparation and analysis.4. If degradation is suspected, perform a forced degradation study to identify potential degradation product peaks.
Precipitation of DCA in aqueous buffers or cell culture media. Low aqueous solubility of DCA.1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).2. For the final working solution, dilute the stock solution into the aqueous buffer or media with vigorous mixing.3. Ensure the final concentration of the organic solvent is below the threshold that affects your experiment and does not cause precipitation.4. Consider the use of solubilizing agents like cyclodextrins for specific applications, though their effect on biological activity must be validated.
Color change (e.g., yellowing) of DCA solid or solutions. Oxidation of the compound.1. Discard the discolored compound as its purity may be compromised.2. For future prevention, store solid DCA in a tightly sealed container at low temperature, protected from light, and consider flushing with an inert gas like nitrogen or argon.3. When preparing solutions, use degassed solvents to minimize dissolved oxygen.

Quantitative Data on DCA Stability

Table 1: Illustrative Example of DCA Degradation under Various Stress Conditions

Stress ConditionReagent/ParameterTemperature (°C)Duration (hours)Illustrative % DegradationPotential Degradation Products
Acidic Hydrolysis0.1 M HCl8024~5-10%Isomerization products
Basic Hydrolysis0.1 M NaOH808~15-25%Ring-opened products, polymers
Oxidation3% H₂O₂2524~20-40%Quinones, hydroxylated derivatives
Thermal DegradationDry Heat10048~10-15%Oxidative and isomeric products
PhotodegradationUV light (254 nm)2512~30-50%Photodimers, cleavage products

Table 2: Template for Recording Half-Life (t½) and Degradation Rate Constant (k) of DCA in Solution

SolventpHTemperature (°C)Light ConditionHalf-Life (t½) (hours)Rate Constant (k) (s⁻¹)
DMSONeutral25Ambient LightRecord your data hereRecord your data here
DMSONeutral25DarkRecord your data hereRecord your data here
EthanolNeutral25Ambient LightRecord your data hereRecord your data here
Aqueous Buffer5.037DarkRecord your data hereRecord your data here
Aqueous Buffer7.437DarkRecord your data hereRecord your data here
Aqueous Buffer9.037DarkRecord your data hereRecord your data here

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DCA under various stress conditions.

1. Stock Solution Preparation:

  • Prepare a stock solution of DCA in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60-80°C for a defined period (e.g., 2, 6, 12, 24 hours).

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a defined period (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation: Place a known amount of solid DCA in a hot air oven at a specified temperature (e.g., 80°C or 100°C) for a defined period. Also, reflux a solution of DCA for a set time.

  • Photodegradation: Expose a solution of DCA in a transparent container to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis by a stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with a control (unstressed) sample.

  • Calculate the percentage degradation of DCA.

  • Identify and quantify any significant degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general reverse-phase HPLC method that can be optimized for the analysis of DCA and its degradation products.

  • Instrument: HPLC system with a UV or PDA detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile (B52724) or methanol).

    • Example Gradient: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis scan of DCA).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

The following diagrams illustrate key concepts related to the experimental workflow and biological activity of this compound.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis DCA_Solid DCA Solid Stock_Solution Stock Solution (1 mg/mL in Methanol) DCA_Solid->Stock_Solution Acid Acidic Hydrolysis (0.1 M HCl, 80°C) Stock_Solution->Acid Base Basic Hydrolysis (0.1 M NaOH, 80°C) Stock_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, 25°C) Stock_Solution->Oxidation Thermal Thermal Degradation (100°C) Stock_Solution->Thermal Photo Photodegradation (UV Light, 25°C) Stock_Solution->Photo Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (if needed) Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis (% Degradation, Impurity Profile) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for a forced degradation study of DCA.

NFkB_Pathway_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates pIkB p-IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates to IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->NFkB releases IkB_NFkB->pIkB phosphorylation pIkB->IkB_NFkB degradation DCA Dehydrodiconiferyl alcohol (DCA) DCA->IKK inhibits DNA DNA NFkB_nuc->DNA binds to Gene_Expression Pro-inflammatory Gene Expression (iNOS, IL-1β) DNA->Gene_Expression induces

Caption: Inhibition of the NF-κB signaling pathway by DCA.[1]

References

Technical Support Center: Dehydrodiconiferyl Alcohol (DCA) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the aqueous solubility of Dehydrodiconiferyl alcohol (DCA).

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (DCA) precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound, like many complex natural phenolic compounds, has low intrinsic solubility in water.[1][2] Precipitation upon addition to aqueous media is a common issue and can be attributed to several factors:

  • High Lipophilicity: DCA has a chemical structure with several non-polar regions, making it more soluble in organic solvents than in water.[1]

  • Solvent Shift: Typically, a concentrated stock solution of DCA is prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).[2][3] When this concentrated stock is introduced into an aqueous environment, the organic solvent disperses, and the local concentration of DCA exceeds its solubility limit in the aqueous medium, causing it to "crash out" or precipitate.[4][5]

  • Media Composition: Cell culture media and buffers are complex mixtures containing salts, amino acids, and proteins that can interact with DCA and reduce its solubility.[4][6]

  • pH of the Medium: The pH of your aqueous solution can influence the ionization state of DCA's phenolic hydroxyl groups, which in turn affects its solubility.[4]

  • Temperature: Solubility is often temperature-dependent. A decrease in temperature, for instance, when moving from a 37°C incubator to room temperature, can decrease the solubility of DCA.[4][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl Sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like DCA.[2][3] Ethanol can also be an alternative.[2] It is crucial to ensure that the final concentration of the organic solvent in your experimental setup is kept to a minimum (ideally ≤0.1% v/v, and not exceeding 0.5% v/v) to avoid solvent-induced cytotoxicity.[2]

Q3: How can I determine the maximum soluble concentration of DCA in my specific experimental medium?

A3: It is highly recommended to perform a solubility test in your specific aqueous medium before conducting your main experiments. A general protocol involves preparing serial dilutions of your DCA stock solution in the medium, incubating under your experimental conditions (e.g., 37°C, 5% CO₂), and observing for any signs of precipitation, such as cloudiness or visible particles.[6][7]

Troubleshooting Guide: DCA Precipitation in Aqueous Media

If you are encountering precipitation of this compound during your experiments, follow this step-by-step troubleshooting guide.

Issue 1: Immediate Precipitation Upon Addition of DCA Stock to Aqueous Medium
  • Potential Cause: The final concentration of DCA exceeds its solubility limit in the aqueous medium due to a solvent shift.[4]

  • Solution 1: Optimize Dilution Technique.

    • Pre-warm your aqueous medium to your experimental temperature (e.g., 37°C).[6][8]

    • Add the DCA stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[6][8] This prevents the formation of localized high concentrations of DCA.

  • Solution 2: Reduce the Final Concentration.

    • Lower the final working concentration of DCA in your experiment to a level below its solubility threshold in your specific medium.[7][8]

  • Solution 3: Prepare an Intermediate Dilution.

    • Instead of adding the highly concentrated stock directly to the final volume, create an intermediate dilution of DCA in a small volume of the pre-warmed medium. Then, add this intermediate dilution to the rest of the medium.[8]

Issue 2: Delayed Precipitation of DCA During Incubation
  • Potential Cause: The compound may be unstable in the aqueous environment over time, or changes in the medium (e.g., evaporation) could increase the DCA concentration above its solubility limit.[8]

  • Solution 1: Regular Media Changes.

    • For long-term experiments, it is advisable to perform regular media changes with freshly prepared DCA-containing media (e.g., every 24-48 hours) to maintain the desired concentration and avoid degradation byproducts.[8]

  • Solution 2: Use Solubility Enhancers.

    • If lowering the concentration is not an option, consider using pharmaceutically acceptable solubilizing agents.

Data Presentation: Solubility of a Structurally Related Compound

SolventSolubilityRecommendations & Remarks
WaterSlightly soluble (Predicted: 2.18 g/L)Direct dissolution in aqueous buffers may be challenging for higher concentrations.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions. The final concentration in cell culture should be kept low (<0.5%, ideally ≤0.1%) to minimize cytotoxicity.[2]
Ethanol (EtOH)SolubleCan be used for preparing stock solutions. Similar to DMSO, the final concentration in the culture medium should be minimized.[2]
Dimethylformamide (DMF)SolubleAn alternative to DMSO for preparing stock solutions. The final concentration in the culture should be kept low.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh the desired amount of this compound. For example, to prepare a 10 mM stock solution (Molecular Weight of DCA is approximately 358.4 g/mol ), weigh 3.58 mg.

  • Transfer the solid DCA to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, anhydrous DMSO to the tube (in this example, 1 mL for a 10 mM solution).

  • Vortex the solution vigorously until the DCA is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[5]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of DCA in an Aqueous Medium

Materials:

  • Prepared DCA stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium or aqueous buffer, pre-warmed to the experimental temperature

  • Sterile microcentrifuge tubes or a 96-well plate

Procedure:

  • Prepare a series of sterile tubes or wells.

  • Add a fixed volume of your pre-warmed aqueous medium to each tube/well (e.g., 1 mL).

  • Create a range of DCA concentrations by adding calculated volumes of your stock solution to the medium. It is advisable to test a range that brackets your intended experimental concentrations.

  • Include a vehicle control containing the same final concentration of DMSO as the highest DCA concentration.

  • Incubate the tubes/plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 2, 6, 24 hours).

  • Visually inspect each dilution for any signs of cloudiness or precipitate. Microscopic examination can also be used for a more sensitive assessment.

  • The highest concentration that remains clear is considered the maximum soluble concentration under those specific conditions.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for DCA Precipitation start DCA Precipitation Observed check_stock Is the stock solution clear? start->check_stock review_dilution Review dilution method check_stock->review_dilution Yes end_precipitate Precipitation persists check_stock->end_precipitate No, re-dissolve check_concentration Is the final concentration too high? review_dilution->check_concentration Method is optimal end_resolved Issue Resolved review_dilution->end_resolved Improve technique use_enhancers Consider solubility enhancers check_concentration->use_enhancers Yes, lower concentration check_concentration->end_precipitate No use_enhancers->end_precipitate Not effective use_enhancers->end_resolved Successful

Caption: Troubleshooting workflow for DCA precipitation.

Experimental_Workflow Experimental Workflow for Using DCA in Aqueous Media prep_stock Prepare concentrated DCA stock in DMSO solubility_test Determine max soluble concentration in your medium prep_stock->solubility_test prepare_working Prepare working solution by diluting stock into pre-warmed medium solubility_test->prepare_working add_to_experiment Add working solution to experimental setup prepare_working->add_to_experiment incubate Incubate under experimental conditions add_to_experiment->incubate observe Observe for precipitation and experimental outcome incubate->observe

Caption: Recommended experimental workflow for using DCA.

References

Technical Support Center: Troubleshooting Dehydrodiconiferyl Alcohol (DCA) Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Dehydrodiconiferyl alcohol (DCA) precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCA) and what are its key properties?

This compound is a naturally occurring lignan (B3055560) with known anti-inflammatory properties. It has been shown to inactivate NF-κB pathways.[1][2] Its hydrophobic nature can present challenges with solubility in aqueous cell culture media.

Q2: Why is my this compound (DCA) precipitating in the cell culture medium?

Precipitation of DCA in cell culture media is a common issue for hydrophobic compounds and can be attributed to several factors:

  • Low Aqueous Solubility: DCA is inherently poorly soluble in water-based solutions like cell culture media.

  • High Final Concentration: The concentration of DCA in your experiment may exceed its solubility limit in the media.[3][4]

  • Solvent Shock: Rapidly diluting a concentrated DCA stock solution (e.g., in DMSO) into the aqueous media can cause the compound to "crash out" of solution.[3][4]

  • Temperature and pH: The temperature and pH of the cell culture medium can affect the solubility of DCA. Adding a compound to cold media can decrease its solubility.[3]

  • Media Components: Interactions with salts, proteins, and other components in the media can reduce the solubility of DCA.[5]

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to the compound precipitating out of the solvent over time.

Troubleshooting Guides

Issue 1: Immediate Precipitation of DCA Upon Addition to Cell Culture Media

Question: I dissolved DCA in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution causes the hydrophobic DCA to precipitate. Here are several solutions to address this:

  • Decrease the Final Concentration: The simplest approach is to lower the final working concentration of DCA in your experiment.

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final culture volume, perform a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed media, then add this intermediate dilution to the final volume.[3][4]

  • Slow Addition and Mixing: Add the DCA stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling the media.[3] This ensures rapid and even distribution of the compound.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding 0.5%, to avoid solvent-induced toxicity and precipitation.[6]

Issue 2: Delayed Precipitation of DCA in the Incubator

Question: My media with DCA looked clear initially, but after a few hours or days in the incubator, I see a cloudy or crystalline precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time. Here are some potential causes and solutions:

  • Temperature Fluctuations: Repeatedly removing the culture vessel from the incubator can cause temperature changes that affect compound solubility. Minimize the time your cultures are outside the incubator.[3]

  • Media Evaporation: Over time, especially in long-term cultures, media can evaporate, increasing the concentration of all components, including DCA, potentially beyond its solubility limit. Ensure proper humidification of your incubator and consider using sealed flasks or plates.[7]

  • pH Changes: Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of DCA. Monitor the pH and consider changing the medium more frequently if needed.[3]

  • Interaction with Cellular Metabolites: Cells may secrete factors that interact with DCA and reduce its solubility.

Data Presentation

Table 1: Physicochemical Properties of this compound (DCA)

PropertyValueSource
Molecular FormulaC₂₀H₂₂O₆[2][8]
Molecular Weight358.39 g/mol [2]
AppearanceSolid
SolubilityPoorly soluble in water, soluble in organic solvents like DMSO and ethanol.General knowledge for hydrophobic compounds

Table 2: Recommended Starting Concentrations and Solvent Limits for DCA in Cell Culture

ParameterRecommendationNotes
Stock Solution Solvent 100% DMSOEnsure DCA is fully dissolved.
Stock Solution Concentration 10-100 mMPrepare a high-concentration stock to minimize the volume added to the culture.
Final Working Concentration 0.1 - 100 µMThe optimal concentration should be determined experimentally. A dose-response experiment is recommended.
Final DMSO Concentration < 0.5%, ideally ≤ 0.1%High concentrations of DMSO can be toxic to cells and may affect experimental results.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound (DCA) Stock Solution in DMSO

Materials:

  • This compound (DCA) powder (MW: 358.39 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptically weigh out 3.58 mg of DCA powder and transfer it to a sterile microcentrifuge tube.

  • Add 100 µL of sterile, anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the DCA is completely dissolved. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of DCA in Cell Culture Medium

Objective: To determine the highest concentration of DCA that remains in solution in your specific cell culture medium under experimental conditions.

Materials:

  • 100 mM DCA stock solution in DMSO

  • Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a series of dilutions of the DCA stock solution in your pre-warmed cell culture medium. For example, create final concentrations ranging from 1 µM to 200 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest DCA concentration).

  • Visually inspect each dilution immediately for any signs of precipitation (cloudiness, crystals).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24-72 hours).

  • After incubation, visually inspect the solutions again for any delayed precipitation. You can also take a small aliquot to examine under a microscope for micro-precipitates.

  • The highest concentration that remains clear after incubation is the maximum soluble concentration of DCA under your experimental conditions.

Visualizations

G cluster_0 NF-κB Signaling Pathway and DCA Inhibition lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 binds ikb IκBα tlr4->ikb activates IKK which phosphorylates IκBα ikb_nfkb IκBα-NF-κB Complex (Inactive) ikb->ikb_nfkb sequesters nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to ikb_nfkb->nfkb IκBα degradation releases inflammatory_genes Pro-inflammatory Gene Transcription (e.g., iNOS, IL-1β) nucleus->inflammatory_genes activates dca This compound (DCA) dca->ikb Upregulates p-IκBα, suppressing NF-κB nuclear translocation

References

determining optimal concentration of Dehydrodiconiferyl alcohol for cell assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Dehydrodiconiferyl alcohol (DHCA) for various cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is a good starting concentration range for DHCA in cell assays?

A1: For initial experiments, it is recommended to perform a dose-response study over a wide range of concentrations, for example, from 0.1 µM to 100 µM, to identify the optimal concentration for your specific cell line and assay.[1] For plant callus cultures, an effective concentration range has been reported to be between 1 µM and 100 µM.[1]

Q2: How should I prepare a stock solution of this compound?

A2: DHCA has a reported solubility of 50 mg/mL in DMSO, which is approximately 274.39 mM.[1] It is advisable to prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.[1][2] This stock solution should be stored at -20°C or -80°C to maintain stability and minimize freeze-thaw cycles.[1] For experiments, create fresh dilutions from the stock solution in your cell culture medium.

Q3: What is the maximum recommended final DMSO concentration in the cell culture medium?

A3: The final concentration of DMSO in the culture medium should be kept as low as possible, ideally at or below 0.1%, to prevent solvent-induced cytotoxicity.[1][2][3] Always include a vehicle control in your experimental design that contains the same final concentration of DMSO as your experimental samples.[3]

Q4: What should I do if I observe no effect on my cells?

A4: If you do not observe any effect, consider the following:

  • Suboptimal Concentration: The concentration of DHCA may be too low for your specific cell line. You should test a wider and higher range of concentrations.[1]

  • Cell Line Insensitivity: The cell line you are using may not be responsive to DHCA. If possible, try a different cell line.[1]

  • Compound Degradation: Ensure the compound has been stored properly at -20°C or -80°C and that fresh dilutions are prepared for each experiment.[1]

Q5: What should I do if I observe cytotoxicity or a decrease in cell viability?

A5: If you observe unexpected cytotoxicity, it could be due to:

  • High DHCA Concentration: Higher concentrations of phenolic compounds can be inherently cytotoxic. Perform a toxicity assay, such as an MTT assay, to determine the cytotoxic threshold for your cell line and use concentrations below this level for functional assays.[1]

  • High DMSO Concentration: Ensure the final DMSO concentration in your culture medium is non-toxic (≤ 0.1%).[1]

Q6: What are the known biological activities of DHCA and its derivatives that I can test for?

A6: DHCA and its derivatives have demonstrated several biological activities, including:

  • Anti-inflammatory effects: DHCA has been shown to reduce the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-6, and IL-1β by inhibiting the NF-κB signaling pathway.[4][5][6]

  • Anticancer/Cytotoxic effects: Derivatives of DHCA have shown cytotoxic effects against various cancer cell lines, including human ovarian cancer (SKOV-3) and liver cancer (HepG2, Hep3B) cells.[5][7][8]

  • Antioxidant properties: As a phenolic compound, DHCA is recognized for its potential antioxidant and free radical scavenging capabilities.[3][9][10]

  • Osteoblastogenesis promotion: DHCA can act as an estrogen receptor agonist and promote BMP-2-induced osteoblastogenesis.[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No observable effect on cell proliferation or activity. 1. Suboptimal Concentration: The DHCA concentration is too low for your specific cell line.[1] 2. Cell Line Insensitivity: Your chosen cell line may not be responsive to DHCA.[1] 3. Incorrect Handling/Storage: The compound may have degraded.[1]1. Perform a Dose-Response Experiment: Test a broad concentration range (e.g., 0.1 µM to 100 µM).[1] 2. Try a Different Cell Line: If feasible, test DHCA on an alternative cell line.[1] 3. Ensure Proper Storage: Store stock solutions at -20°C or -80°C and prepare fresh dilutions for each use.[1]
Observed Cytotoxicity or a Decrease in Cell Viability. 1. High Concentration of DHCA: The concentration used is above the cytotoxic threshold for your cells.[1] 2. High Concentration of DMSO: The final solvent concentration is too high.[1]1. Lower the DHCA Concentration: Perform a toxicity assay (e.g., MTT) to determine the non-toxic concentration range.[1] 2. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).[1]
Precipitate forms in the cell culture medium. 1. Poor Solubility: The final concentration of DHCA exceeds its solubility in the aqueous medium.[1] 2. Interaction with Medium Components: DHCA may be interacting with components in your culture medium.[1]1. Lower the Final Concentration: Try using a lower working concentration.[1] 2. Prepare Fresh Dilutions: Prepare the working solution immediately before adding it to the cells.[1]

Quantitative Data: Effective Concentrations and IC₅₀ Values

The following tables summarize the reported cytotoxic and anti-inflammatory concentrations for DHCA and its derivatives from various studies.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineAssayIC₅₀ ValueSource
(7R,8S)-Dehydrodiconiferyl alcoholHuman Ovarian Cancer (SKOV-3)Cytotoxicity48.86 ± 9.11 µM[7][8]
This compoundHuman Liver Cancer (HepG2)MTT78.6 µM[5]
This compoundHuman Liver Cancer (Hep3B)MTT> 100 µM[5]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundCell Line/ModelKey FindingsEffective ConcentrationSource
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)LPS-stimulated macrophagesConcentration-dependent inhibition of inflammatory mediators (COX-2, iNOS, NO).12.5 - 50 µM[11]
(7R,8S)-dehydrodiconiferyl alcohol-9′γ-methyl etherLPS-induced Raw264.7 cellsPotently suppressed LPS-induced COX-2 expression and PGE2 production.3 - 30 µM[12]
This compound (DHCA)LPS-induced RAW 264.7 cellsInhibition of nitric oxide (NO) and interleukin (IL)-1β production.Not specified[6]

Experimental Protocols & Visualizations

General Workflow for Determining Optimal Concentration

The first step in any cell-based assay is to determine the optimal, non-toxic concentration range of the test compound. This is typically achieved by performing a cell viability assay across a wide range of concentrations.

G cluster_prep Preparation cluster_assay Cell Viability Assay (e.g., MTT) cluster_analysis Analysis prep_stock Prepare 100 mM DHCA Stock in DMSO serial_dil Perform Serial Dilutions in Culture Medium (e.g., 0.1 µM to 100 µM) prep_stock->serial_dil treat_cells Treat Cells with DHCA Dilutions for 24-72h serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_reagent Add MTT Reagent treat_cells->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs calc_viability Calculate % Cell Viability vs. Vehicle Control measure_abs->calc_viability det_ic50 Determine Cytotoxic Concentration (IC₅₀) calc_viability->det_ic50 select_conc Select Non-Toxic Concentrations for Functional Assays det_ic50->select_conc

Workflow for determining optimal DHCA concentration.

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This assay determines the concentration range of DHCA that is non-toxic to cells, which is critical for designing subsequent functional experiments.[4]

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • 96-well cell culture plate

  • DHCA stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

  • DMSO

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare a series of DHCA dilutions in fresh culture medium. Replace the old medium with the medium containing different concentrations of DHCA. Include a vehicle control (medium with the same final DMSO concentration).[4]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[2][13][14]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[2][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits cell growth by 50%) can be determined by plotting cell viability against the logarithm of the compound concentration.[4]

start Start seed Seed cells in 96-well plate (24h incubation) start->seed treat Treat with DHCA concentrations (24-72h incubation) seed->treat add_mtt Add MTT solution (2-4h incubation) treat->add_mtt solubilize Remove medium, add DMSO to dissolve formazan add_mtt->solubilize read Measure absorbance (490-570 nm) solubilize->read analyze Calculate % viability and IC₅₀ read->analyze end End analyze->end

Workflow for the MTT Cell Viability Assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of DHCA to neutralize the stable DPPH radical, indicating its antioxidant potential.[10]

Materials:

  • DHCA stock solution

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 or 0.2 mM in methanol)[4][10]

  • Methanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare different concentrations of DHCA in methanol.[4]

  • Reaction Mixture: In a 96-well plate, add 100 µL of each DHCA concentration to 100 µL of the methanolic DPPH solution.[4]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][15]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[4][15]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity compared to a control (DPPH solution without the test compound). Determine the IC₅₀ value from a dose-response curve.[4][9]

Signaling Pathway: Inhibition of NF-κB by DHCA

Studies suggest that the anti-inflammatory effects of this compound are mediated through the inactivation of the NF-κB signaling pathway in macrophages.[4][5][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

NF-κB signaling pathway inhibition by DHCA.

References

Technical Support Center: Dehydrodiconiferyl Alcohol Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Dehydrodiconiferyl alcohol (DCA) in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCA) and why might it interfere with my fluorescence assay?

A1: this compound (DCA) is a lignan, a class of phenolic compounds found in plants.[1] Like many phenolic compounds, DCA possesses intrinsic fluorescence (autofluorescence), meaning it can absorb light and re-emit it at a longer wavelength.[2][3][4] This property can interfere with fluorescence-based assays by contributing to the background signal, leading to inaccurate measurements.

Q2: What are the potential fluorescence properties of this compound?

Q3: How can DCA's autofluorescence affect my assay results?

A3: DCA's autofluorescence can lead to two main types of interference:

  • False Positives: If the emission spectrum of DCA overlaps with that of your assay's fluorophore, the instrument will detect the combined fluorescence, leading to an artificially high signal. This can be misinterpreted as a biological effect, such as the activation of a signaling pathway.

  • High Background: Even if the spectral overlap is not perfect, the autofluorescence of DCA can increase the overall background signal, reducing the signal-to-noise ratio and the sensitivity of your assay.

Q4: Can this compound quench the fluorescence of my probe?

A4: While autofluorescence is a primary concern, phenolic compounds can also act as quenchers of fluorescence. Quenching is a process that decreases the fluorescence intensity of a substance. This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if there is sufficient spectral overlap between the emission of your fluorophore and the absorbance of DCA. This could lead to false-negative results.

Q5: In which types of assays is interference from DCA most likely to be a problem?

A5: Interference is most likely in assays that use fluorophores with excitation and emission wavelengths in the UV-blue-green range. Given that DCA is known to be an estrogen receptor agonist and an inhibitor of the NF-κB pathway, particular care should be taken when using fluorescence-based assays to study these processes.[7][8] Examples include:

  • Estrogen Receptor Binding Assays: Assays using fluorescently labeled ligands or antibodies.[9][10][11][12]

  • NF-κB Translocation Assays: High-content screening assays that use fluorescently tagged NF-κB or antibodies to visualize its movement from the cytoplasm to the nucleus.[13][14][15][16]

  • Reporter Gene Assays: Assays using fluorescent reporter proteins like Green Fluorescent Protein (GFP) to measure gene expression downstream of estrogen receptor or NF-κB activation.

Troubleshooting Guide

Problem 1: High background fluorescence in wells containing DCA.
Possible Cause Troubleshooting Steps
Autofluorescence of DCA 1. Run a compound-only control: Prepare wells containing DCA at the same concentrations as in your experiment, but without the fluorescent probe or cells. Measure the fluorescence at your assay's excitation and emission wavelengths. A high signal confirms autofluorescence. 2. Subtract the background: If the autofluorescence is consistent, you can subtract the signal from the compound-only control from your experimental wells. 3. Switch to a red-shifted fluorophore: Autofluorescence of natural compounds is often weaker at longer wavelengths. Consider using a fluorophore that excites and emits in the red or far-red region of the spectrum.
Problem 2: Lower than expected fluorescence signal in the presence of DCA.
Possible Cause Troubleshooting Steps
Fluorescence Quenching by DCA 1. Perform a quenching control: In a cell-free system, mix your fluorescent probe with increasing concentrations of DCA. A dose-dependent decrease in fluorescence intensity suggests quenching. 2. Change the fluorophore: Some fluorophores are more susceptible to quenching than others. Experiment with a different fluorescent probe that has different spectral properties.
Inner Filter Effect 1. Measure the absorbance spectrum of DCA: If DCA absorbs light at the excitation or emission wavelength of your fluorophore, it can reduce the amount of light that reaches the detector. 2. Reduce the concentration of DCA: If possible, lower the concentration of DCA in your assay. 3. Use a microplate reader with top and bottom reading capabilities: For adherent cells, reading from the bottom may reduce the inner filter effect caused by the compound in the supernatant.

Data Presentation

Table 1: Estimated Spectral Properties of this compound Based on Similar Lignans (B1203133)

Parameter Estimated Wavelength Range (nm) Reference
Excitation Maximum (λex)~ 287[5][6]
Emission Maximum (λem)~ 320[5][6]

Table 2: Common Fluorophores and Potential for Interference by DCA

Fluorophore Excitation Max (nm) Emission Max (nm) Potential for Interference
DAPI358461High: Significant spectral overlap is possible.
Hoechst 33342350461High: Significant spectral overlap is possible.
GFP488507Moderate: Potential for some spectral overlap and background increase.
Fluorescein (FITC)494518Moderate: Potential for some spectral overlap and background increase.
Rhodamine553576Low: Less likely to have significant spectral overlap.
Alexa Fluor 647650668Very Low: Recommended for use with potentially interfering compounds like DCA.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound
  • Reagent Preparation:

    • Prepare a stock solution of DCA in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of DCA in your assay buffer to cover the range of concentrations used in your experiment.

    • Prepare a buffer-only control.

  • Assay Procedure:

    • In a microplate identical to the one used for your main experiment, add the DCA dilutions and the buffer-only control to separate wells.

    • Use a fluorescence microplate reader to measure the fluorescence intensity of each well.

    • Set the excitation and emission wavelengths to match those of the fluorophore used in your primary assay.

  • Data Analysis:

    • Subtract the fluorescence of the buffer-only control from all DCA concentration readings.

    • Plot the background-subtracted fluorescence intensity against the DCA concentration to determine the dose-dependent autofluorescence.

Mandatory Visualization

experimental_workflow Troubleshooting Workflow for DCA Interference start Start: Unexpected Fluorescence Results with DCA control_exp Run Control Experiment: - DCA only (no fluorophore/cells) - Fluorophore only (no DCA) start->control_exp analyze_control Analyze Control Data control_exp->analyze_control high_bkg High Signal in DCA-only Wells? analyze_control->high_bkg Check for high background low_sig Low Signal in DCA + Fluorophore Wells? analyze_control->low_sig Check for signal loss high_bkg->low_sig No autofluorescence Conclusion: Autofluorescence Interference high_bkg->autofluorescence Yes quenching Conclusion: Quenching or Inner Filter Effect low_sig->quenching Yes end End: Reliable Assay Results low_sig->end No mitigate_af Mitigation Strategy: - Subtract background - Use red-shifted dye autofluorescence->mitigate_af mitigate_q Mitigation Strategy: - Lower DCA concentration - Change fluorophore - Check absorbance spectrum quenching->mitigate_q mitigate_af->end mitigate_q->end

Caption: Troubleshooting workflow for identifying and mitigating DCA interference.

signaling_pathway_interference Potential Interference of DCA in NF-κB Signaling Assay cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (Inactive) (e.g., GFP-tagged) IkB->NFkB_inactive releases NFkB_active NF-κB (Active) (Translocated) NFkB_inactive->NFkB_active translocates gene_transcription Gene Transcription NFkB_active->gene_transcription activates fluorescence_measurement Fluorescence Measurement (e.g., High Content Imaging) NFkB_active->fluorescence_measurement is measured by stimulus Stimulus (e.g., TNF-α) stimulus->IKK DCA Dehydrodiconiferyl alcohol (DCA) DCA->IKK inhibits DCA->fluorescence_measurement interferes with interference Potential Interference: Autofluorescence of DCA adds to GFP signal fluorescence_measurement->interference

Caption: Diagram of potential DCA interference in a fluorescence-based NF-κB translocation assay.

References

Technical Support Center: Dehydrodiconiferyl Alcohol (DCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dehydrodiconiferyl alcohol (DCA) using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC-UV analysis of this compound.

Q1: Why is my this compound peak showing significant tailing or fronting?

A1: Poor peak shape is a common issue that can compromise the accuracy of quantification.

  • Peak Tailing often results from secondary interactions between DCA and the stationary phase.[1] The phenolic hydroxyl groups in DCA can interact with active silanol (B1196071) groups on the silica-based C18 column.[2]

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase.[1] This suppresses the ionization of silanol groups, minimizing unwanted interactions and improving peak symmetry.[1] Also, ensure your column is not old or contaminated, as this can also lead to tailing.[1]

  • Peak Fronting is typically a sign of column overload.

    • Solution: Try diluting your sample or reducing the injection volume.[1] Ensure the sample is completely dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.[3]

Q2: I am observing very low sensitivity or a weak UV signal for my DCA peak. How can I improve it?

A2: Low sensitivity can be due to several factors related to the analyte, mobile phase, or detector settings.

  • Suboptimal Wavelength: Ensure your UV detector is set to the wavelength of maximum absorbance for DCA. For lignans (B1203133) like DCA, a detection wavelength of 280 nm is commonly used and effective.[4][5]

  • Improper Mobile Phase: The mobile phase composition can influence the UV response. Ensure the solvents used are HPLC grade and do not have high absorbance at your detection wavelength.[6]

  • Sample Degradation: DCA can be susceptible to degradation.[5] Prepare fresh solutions and protect them from light and air during preparation and analysis to prevent the loss of your target analyte.[5]

  • Low Concentration: If the concentration in your sample is inherently low, consider a sample enrichment step, such as solid-phase extraction (SPE), to concentrate the analyte before injection.[3]

Q3: My DCA peak is co-eluting with other components in the sample matrix. How can I improve the resolution?

A3: Achieving baseline separation is critical for accurate quantification, especially in complex matrices like plant extracts.[1]

  • Optimize the Gradient Slope: A shallower gradient, where the percentage of the organic solvent (e.g., acetonitrile) increases more slowly, provides more time for compounds to separate and can significantly improve the resolution of closely eluting peaks.[1]

  • Change Mobile Phase Composition: Switching the organic modifier from acetonitrile (B52724) to methanol (B129727) (or using a mix) can alter the selectivity of the separation, as these solvents have different interactions with the analyte and stationary phase.[1][7]

  • Adjust Column Temperature: Increasing the column temperature (e.g., to 30°C or 40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[1][4]

  • Try a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl) or a column with a smaller particle size for higher efficiency.[1]

Q4: The retention time for my DCA peak is shifting between injections. What is causing this instability?

A4: Unstable retention times can invalidate your results by making peak identification unreliable.

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important in gradient elution, where at least 10 column volumes are recommended for re-equilibration.[6]

  • Mobile Phase Issues: Inconsistent mobile phase composition, often due to faulty pump proportioning valves or solvent evaporation, can cause drift.[2][3] Consider manually preparing the mobile phase or using helium sparging to ensure consistency.[6]

  • Temperature Fluctuations: A lack of temperature control can lead to retention time shifts. Using a column oven to maintain a constant temperature is highly recommended.[6]

  • Column Degradation: Over time, the stationary phase can degrade, especially if the mobile phase pH is outside the stable range (typically pH 2-8 for silica-based columns).[6]

Experimental Protocols & Data

Protocol 1: HPLC-UV Analysis of this compound

This protocol provides a standard method for the quantification of DCA in plant extracts.[4]

1. Sample Preparation (Solid-Liquid Extraction)

  • Accurately weigh 1.0 g of dried, powdered plant material.[4]

  • Add 25 mL of 95% ethanol (B145695) (or methanol) to the material.[4][8]

  • Perform ultrasonication for 30 minutes to facilitate extraction.[4]

  • Centrifuge the extract to pellet solid material.[8]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4] The extract is now ready for analysis.

2. Standard Preparation

  • Prepare a stock solution of this compound standard at 1 mg/mL in methanol.[4][8]

  • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.[4]

3. HPLC-UV Instrumentation and Conditions

  • The following table summarizes the recommended starting conditions for the HPLC-UV analysis.

ParameterRecommended Value
Instrument Standard HPLC system with UV detector, autosampler, and column oven
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm particle size)[4]
Mobile Phase A Water with 0.1% Formic Acid[4][5]
Mobile Phase B Acetonitrile[4][5]
Gradient Program 0-10 min: 25% B10-30 min: 65% B30-40 min: 85% B[4]
Flow Rate 1.0 mL/min[4]
Column Temperature 40°C[4]
Injection Volume 10 µL[4]
Detection Wavelength 280 nm[4][5]

4. Data Analysis

  • Identify the DCA peak in the sample chromatogram by comparing its retention time with that of the analytical standard.[8]

  • Construct a calibration curve by plotting the peak area against the concentration of the injected standards.[4]

  • Quantify the amount of DCA in the sample using the generated calibration curve.[4]

Troubleshooting Summary Table
ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Column contamination.[1]Add 0.1% formic acid to the mobile phase; Flush or replace the column.[1]
Peak Fronting Sample overload; Sample solvent too strong.[1][3]Dilute the sample or reduce injection volume; Dissolve sample in mobile phase.[1][6]
Poor Resolution Gradient too steep; Poor selectivity.[1]Use a shallower gradient; Try methanol instead of acetonitrile; Change column type.[1]
Low Sensitivity Incorrect wavelength; Sample degradation.[5][6]Set detector to 280 nm; Prepare fresh samples and protect from light.[4][5]
Shifting Retention Poor equilibration; Temperature fluctuation; Inconsistent mobile phase.[6]Increase equilibration time; Use a column oven; Prepare fresh mobile phase daily.[6]
Ghost Peaks Contaminated mobile phase; Late elution from a previous run.[2]Use high-purity solvents; Run a blank gradient; Extend run time or add a column flush step.[2]

Visualized Workflows

G cluster_0 HPLC Troubleshooting Workflow Problem Identify Chromatographic Problem PeakShape Poor Peak Shape? Problem->PeakShape Start Here Retention Retention Time Shift? PeakShape->Retention No Tailing Tailing: Add Acid to Mobile Phase PeakShape->Tailing Yes (Tailing) Fronting Fronting: Reduce Sample Concentration PeakShape->Fronting Yes (Fronting) Resolution Poor Resolution? Retention->Resolution No Equilibrate Increase Column Equilibration Time Retention->Equilibrate Yes TempControl Use Column Oven Retention->TempControl also check Sensitivity Low Sensitivity? Resolution->Sensitivity No Gradient Optimize Gradient (Make Shallower) Resolution->Gradient Yes Solvent Change Organic Solvent (ACN to MeOH) Resolution->Solvent also try Wavelength Check Wavelength (Set to 280 nm) Sensitivity->Wavelength Yes FreshSample Prepare Fresh Sample/Standard Sensitivity->FreshSample also check Result Problem Resolved Sensitivity->Result No Tailing->Result Fronting->Result Equilibrate->Result TempControl->Result Gradient->Result Solvent->Result Wavelength->Result FreshSample->Result

Caption: A logical workflow for troubleshooting common HPLC-UV issues.

G cluster_1 DCA Sample Preparation and Analysis Workflow Start Start: Dried Plant Material Weigh 1. Weigh Sample (1.0 g) Start->Weigh Extract 2. Add Solvent (Ethanol) & Sonicate (30 min) Weigh->Extract Filter 3. Centrifuge & Filter (0.45 µm Syringe Filter) Extract->Filter Vial Sample Ready in HPLC Vial Filter->Vial Inject 4. Inject into HPLC-UV System Vial->Inject Analyze 5. Data Acquisition (280 nm) Inject->Analyze Quantify 6. Quantify using Calibration Curve Analyze->Quantify End End: Final Concentration Quantify->End

Caption: Workflow for DCA extraction from plant material and HPLC analysis.

References

challenges in Dehydrodiconiferyl alcohol extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydrodiconiferyl alcohol (DHCA) extraction. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of isolating DHCA from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in extracting this compound from plant material?

A1: The primary challenges include low extraction yields, co-extraction of impurities such as lipids and pigments, and potential degradation of the target compound during purification.[1][2] The complex plant matrix and the conjugation of lignans (B1203133) to other molecules, like carbohydrates, can also complicate the extraction process.[3] Optimizing parameters like solvent choice, temperature, and extraction time is crucial for success.[2][4]

Q2: Which solvents are most effective for DHCA extraction?

A2: The choice of solvent is critical and depends on the specific plant material and the form of DHCA (e.g., aglycone or glycoside). Generally, polar solvents or aqueous mixtures are used. Aqueous solutions of ethanol (B145695) or methanol (B129727) (typically 70-80%) are often optimal for extracting lignans and their glycosides.[2] For initial crude extraction, solvents like 95% ethanol or diethyl ether have been used effectively.[5][6]

Q3: Why is pre-treatment of the plant material necessary before extraction?

A3: Pre-treatment is a critical step to maximize extraction efficiency. Drying the plant material (e.g., at 40-50°C) is essential to prevent the enzymatic degradation of lignans.[2] Grinding the dried material into a fine, uniform powder increases the surface area available for solvent penetration, which significantly improves the extraction yield.[2]

Q4: What are the standard methods for purifying a crude DHCA extract?

A4: Following initial solvent extraction, purification typically involves chromatographic techniques. A common first step is liquid-liquid partitioning to remove highly non-polar compounds like lipids.[6] The primary purification methods include column chromatography on silica (B1680970) gel or neutral alumina.[1][5] For higher purity, advanced techniques such as preparative Thin-Layer Chromatography (TLC), Centrifugal Partition Chromatography (CPC), or High-Speed Counter-Current Chromatography (HSCCC) can be employed.[5]

Q5: How can I monitor the purification process effectively?

A5: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of column chromatography and assessing the purity of fractions.[1] Since DHCA is a phenolic compound, it can often be visualized under a UV lamp (254 nm). Staining TLC plates with reagents like p-anisaldehyde or potassium permanganate (B83412) can also aid in visualization.[1]

Q6: What analytical techniques are used for the quantification of DHCA?

A6: The most common and reliable methods for quantifying DHCA are High-Performance Liquid Chromatography with an Ultraviolet (UV) detector (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[7] Gas Chromatography-Mass Spectrometry (GC-MS) is another viable option, often requiring derivatization of the alcohol group.[7]

Troubleshooting Guide

Problem / IssuePotential CausesRecommended Solutions & Optimizations
Low Extraction Yield 1. Inefficient Extraction Method: Conventional methods like maceration may be insufficient. 2. Suboptimal Solvent: The solvent may not be suitable for the target compound's polarity. 3. Inadequate Pre-treatment: Plant material was not properly dried or ground. 4. Insufficient Extraction Parameters: Time, temperature, or solid-to-liquid ratio may be too low.1. Switch to a more efficient method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[2][8] 2. Test different solvents and aqueous alcohol ratios (e.g., 70-80% ethanol or methanol).[2] 3. Ensure material is thoroughly dried and ground to a fine powder (e.g., 40-60 mesh).[2][6] 4. Systematically increase the extraction time and/or temperature. Optimize the solid-to-liquid ratio.[4]
Compound Degradation during Purification 1. Acidic Stationary Phase: Standard silica gel is acidic and can cause degradation of sensitive phenolic compounds.[1] 2. High Temperature: Excessive heat during solvent evaporation can degrade thermolabile lignans.[2]1. Deactivate the silica gel by pre-treating the column with a solvent system containing 1-2% triethylamine. Alternatively, use a neutral stationary phase like alumina.[1] 2. Use a rotary evaporator under reduced pressure at a controlled, lower temperature (e.g., <40°C) for solvent removal.
Co-extraction of Impurities (e.g., fats, pigments) 1. Solvent Polarity: The primary extraction solvent is also extracting undesirable non-polar or highly polar compounds.1. Perform a defatting step before the main extraction by washing the powdered plant material with a non-polar solvent like hexane (B92381).[9] 2. Use liquid-liquid partitioning on the crude extract. Dissolve the extract in an aqueous methanol solution and wash with hexane to remove lipids.[6]
Poor Separation in Column Chromatography 1. Inappropriate Mobile Phase: The solvent system does not provide adequate resolution between DHCA and impurities. 2. Column Overloading: Too much crude extract was loaded onto the column.1. Develop an optimal mobile phase using TLC. Test various solvent systems with different polarities to achieve good separation (Rf value of ~0.3 for the target compound). 2. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 sample-to-sorbent ratio.

Quantitative Data Presentation

Specific extraction yields for this compound are not widely reported and are highly dependent on the plant source and methodology.[5] The tables below provide reference data for related phenolic compounds and analytical parameters to serve as a baseline for experimental design.

Table 1: Comparative Extraction Yields of Total Phenolics from Pinus pinaster Bark [6]

Plant MaterialExtraction SolventExtraction MethodCompound ClassIndicative Yield (% of dry weight)
Pinus pinaster barkWater/Ethanol (1:1)Soxhlet ExtractionTotal Phenolics17.55 ± 0.16
Pinus pinaster barkEthanolSoxhlet ExtractionTotal Phenolics17.08 ± 0.23
Pinus pinaster barkWaterSoxhlet ExtractionTotal PhenolicsNot Specified

Note: The yield of DHCA will be a fraction of the total phenolic content and will vary based on the specific plant species, tissue, and extraction conditions used.[6]

Table 2: Quantitative HPLC-UV Parameters for Analysis of a Related Phenolic Compound [7]

ParameterValue
Linearity Range (µg/mL)5.00 - 15.0
Regression Equationy = 722x - 954
Correlation Coefficient (r²)0.9996
Limit of Detection (LOD) (µg/mL)2.00
Limit of Quantification (LOQ) (µg/mL)5.00

Experimental Protocols

Protocol 1: Pre-treatment of Plant Material

  • Drying: Thoroughly dry the raw plant material in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. This prevents enzymatic degradation.[2]

  • Grinding: Grind the dried material into a fine, uniform powder (e.g., 40-60 mesh) using a mechanical grinder. This increases the surface area for efficient solvent penetration.[2][6]

Protocol 2: General Soxhlet Extraction [6]

  • Place approximately 20-30 g of the powdered plant material into a cellulose (B213188) thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with 250 mL of a suitable solvent (e.g., 95% ethanol).

  • Assemble the apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the plant material.

  • After extraction, cool the apparatus and concentrate the resulting extract using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Liquid-Liquid Partitioning [6]

  • Dissolve the crude extract obtained from Protocol 2 in a mixture of methanol and water (e.g., 9:1 v/v).

  • Transfer the solution to a separatory funnel and perform successive extractions (3 times) with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Discard the hexane layers.

  • Subsequently, extract the remaining aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (3 times). This will partition the phenolic fraction containing DHCA into the ethyl acetate phase.

  • Combine the ethyl acetate fractions, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.

  • Concentrate the purified ethyl acetate fraction using a rotary evaporator to yield the enriched phenolic fraction.

Protocol 4: Purification by Silica Gel Column Chromatography [1][5]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack uniformly under gravity or with gentle pressure.

  • Sample Loading: Dissolve the enriched phenolic fraction from Protocol 3 in a minimal amount of the mobile phase or a suitable solvent and load it carefully onto the top of the packed silica gel.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with chloroform (B151607) and gradually increasing the concentration of methanol.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the collected fractions using TLC to identify those containing DHCA.

  • Final Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified DHCA.

Protocol 5: Quantification by HPLC-UV [7]

  • Sample Preparation: Accurately weigh a known amount of purified DHCA or dried extract, dissolve it in a known volume of HPLC-grade methanol, and filter it through a 0.45 µm membrane filter.

  • Calibration Curve: Prepare a stock solution of a pure DHCA standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1 to 50 µg/mL) by diluting the stock solution.

  • HPLC Conditions (Example):

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject each standard to construct a calibration curve by plotting peak area against concentration. Inject the prepared sample, identify the DHCA peak based on its retention time, and quantify the amount using the calibration curve.

Visualizations

G cluster_0 Extraction & Purification cluster_1 Analysis A Plant Material (Dried, Ground) B Solvent Extraction (e.g., Soxhlet with Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (Hexane/Ethyl Acetate) C->D E Enriched Phenolic Fraction D->E F Column Chromatography (Silica Gel) E->F G Purified DHCA Fractions F->G H TLC Analysis F->H Monitor Fractions I HPLC-UV Quantification G->I Final Analysis

Caption: General experimental workflow for DHCA extraction and analysis.

G start Low DHCA Yield q1 Is Plant Material Properly Pre-treated? start->q1 a1_yes Re-dry Material & Ensure Fine Grind q1->a1_yes No q2 Is Solvent Optimal? q1->q2 Yes a1_yes->q2 a2_yes Test Different Solvents (e.g., 70% EtOH) q2->a2_yes No q3 Is Extraction Method Efficient? q2->q3 Yes a2_yes->q3 a3_yes Switch to UAE/MAE q3->a3_yes No q4 Are Parameters (Time/Temp) Sufficient? q3->q4 Yes a3_yes->q4 a4_yes Increase Time/Temp Incrementally q4->a4_yes No end Yield Optimized q4->end Yes a4_yes->end

Caption: Troubleshooting logic for addressing low DHCA extraction yield.

G A Phenylalanine B Cinnamic Acid A->B C p-Coumaric Acid B->C D Ferulic Acid C->D E Coniferaldehyde D->E F Coniferyl Alcohol E->F G Dehydrodiconiferyl Alcohol (DHCA) F->G Dimerization (Peroxidase) H Lignins & Other Lignans F->H

Caption: Simplified phenylpropanoid pathway to DHCA.

References

Dehydrodiconiferyl alcohol stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Dehydrodiconiferyl alcohol (DHCA). Below you will find frequently asked questions (FAQs) and troubleshooting guides related to the stability of DHCA under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound (DHCA)?

For optimal stability, it is recommended to store this compound (DHCA) in a tightly sealed container in a cool, dry, and dark place. To minimize degradation, particularly from oxidation and photodegradation, flushing the container with an inert gas like nitrogen or argon before sealing is advisable. For long-term storage, refrigeration at temperatures below 8°C is recommended.[1]

Q2: What are the primary degradation pathways for DHCA?

Based on its chemical structure, a substituted guaiacol, DHCA is susceptible to two primary degradation pathways:

  • Oxidation: The phenolic hydroxyl groups and the electron-rich aromatic rings in the DHCA molecule are prone to oxidation. This can be initiated by atmospheric oxygen (auto-oxidation), enzymatic activity, or the presence of oxidizing agents.[1]

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that lead to the breakdown of the molecule. This process can be accelerated in the presence of photosensitizers.[1]

Q3: What are the likely degradation products of DHCA?

While specific degradation products of DHCA are not extensively documented in publicly available literature, based on studies of similar phenolic compounds, the following are potential degradation products:

  • Quinones: Oxidation of the phenolic hydroxyl groups can lead to the formation of ortho-quinones.[1]

  • Oligomers/Polymers: Phenoxy radicals, formed as intermediates during oxidation, can couple to form dimers, trimers, and higher molecular weight oligomers.[1]

  • Ring-Opened Products: Under more aggressive degradation conditions, the aromatic ring structure may be cleaved.

Q4: How can I monitor the stability of my DHCA sample?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is the most common and reliable way to monitor the stability of DHCA.[1] This method can separate the intact DHCA from its degradation products, allowing for the quantification of its purity over time.

Troubleshooting Guide: Common Stability-Related Issues

Issue Possible Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from white/beige to yellow/brown) Oxidation of the compound.1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dark, and dry place, protected from air and light. 2. Use Inert Atmosphere: For future storage, consider purging the container with an inert gas (e.g., nitrogen, argon) before sealing.
Inconsistent experimental results Degradation of DHCA in solution.1. Prepare Fresh Solutions: Always prepare solutions of DHCA fresh before each experiment. 2. Protect from Light: Protect solutions from light by using amber vials or covering them with aluminum foil. 3. Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from peroxides or other oxidizing contaminants.
Appearance of unexpected peaks in chromatogram (HPLC analysis) Formation of degradation products.1. Conduct Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and confirm their retention times. 2. Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of DHCA from its degradation products.

Quantitative Data on Stability

Storage Condition Stress Agent Time Temperature Expected Observation (Qualitative) Potential % Degradation (Illustrative)
Solid State Light (Photostability)7 days25°CPotential for slight color change.1 - 5%
Heat (Thermal Stability)7 days60°CPotential for slight discoloration.2 - 10%
Solution (in Methanol) 0.1 M HCl (Acid Hydrolysis)24 hours60°CFormation of minor degradation products.5 - 15%
0.1 M NaOH (Base Hydrolysis)24 hours60°CSignificant degradation and color change.15 - 40%
3% H₂O₂ (Oxidation)24 hours25°CRapid degradation and color change.20 - 60%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of DHCA.

1. Stock Solution Preparation:

  • Prepare a stock solution of DHCA in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

  • Thermal Degradation: Place a known amount of solid DHCA in an oven at 60°C. Also, heat a solution of DHCA in a suitable solvent.

  • Photodegradation: Expose a solution of DHCA to a calibrated light source (e.g., Xenon lamp) in a photostability chamber.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method.

4. Data Analysis:

  • Calculate the percentage of DHCA remaining and the percentage of each degradation product formed.

  • Determine the degradation rate under each condition.

Protocol 2: Stability-Indicating HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in Water Mobile Phase B: 0.1% Formic acid in Acetonitrile Gradient:

Time (min) %A %B
0 90 10
20 50 50
25 10 90
30 10 90
31 90 10
35 90 10
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock DHCA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Stress (60°C) stock->thermal photo Photostability (Xenon Lamp) stock->photo sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of DHCA.

logical_relationship DHCA This compound (Antioxidant) Degradation Degradation (Oxidation, Photodegradation) DHCA->Degradation Loss Loss of Antioxidant Activity Degradation->Loss ROS Increased Reactive Oxygen Species (ROS) Loss->ROS Stress Cellular Oxidative Stress ROS->Stress Damage Potential for Altered Signaling & Cell Damage Stress->Damage

Caption: Consequence of DHCA degradation on cellular oxidative stress.

References

Validation & Comparative

validating the anti-inflammatory effect of Dehydrodiconiferyl alcohol in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Dehydrodiconiferyl Alcohol's Anti-Inflammatory Efficacy In Vivo

This compound (DHCA), a lignan (B3055560) found in various plant species, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory effects. This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of DHCA with other alternatives, supported by experimental data from preclinical studies.

Quantitative Comparison of Anti-Inflammatory Effects

While direct in vivo comparative studies of this compound (DHCA) against non-steroidal anti-inflammatory drugs (NSAIDs) in standardized acute inflammation models are limited in the available literature, valuable insights can be drawn from in vitro and in vivo studies in various disease models.

A derivative of DHCA, (7R,8S)-Dehydrodiconiferyl alcohol-9′γ-methyl ether (BC-2), has demonstrated potent anti-inflammatory effects in vitro, comparable to the NSAID meloxicam (B1676189).[1] In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, BC-2 was as effective as meloxicam in suppressing the expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation.[1]

Table 1: In Vitro Comparison of a DHCA Derivative with Meloxicam

CompoundConcentrationTargetEffectReference
(7R,8S)-Dehydrodiconiferyl alcohol-9′γ-methyl ether (BC-2)30 µMCOX-2 ExpressionAs strong as 20 µM Meloxicam[1]
(7R,8S)-Dehydrodiconiferyl alcohol-9′γ-methyl ether (BC-2)30 µMPGE2 ProductionCompletely suppressed, similar to 20 µM Meloxicam[1]
Meloxicam20 µMCOX-2 ExpressionStrong suppression[1]
Meloxicam20 µMPGE2 ProductionCompletely suppressed[1]

In vivo studies have further validated the anti-inflammatory properties of DHCA in various animal models of inflammatory diseases.

Table 2: Summary of In Vivo Anti-Inflammatory Effects of this compound (DHCA)

Animal ModelKey OutcomesReference
Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis (Mouse) - Reduced production of pro-inflammatory cytokines (TNF-α, IL-1β)- Prevented weight loss and colon shrinkage
Experimental Autoimmune Encephalomyelitis (EAE) (Mouse) - Inhibited infiltration of immune cells into the spinal cord- Decreased differentiation of pathogenic Th17 and Th1 cells- Suppressed the expression of various pro-inflammatory cytokines[2]
Full-Thickness Scalp Wound Model (Mouse) - Reduced infiltration of inflammatory cells- Accelerated wound healing[3][4]

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-kB Signaling Pathway Inhibition by DHCA NF-κB Signaling Pathway Inhibition by DHCA LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Proinflammatory_Genes activates transcription of DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK inhibits

DHCA inhibits the NF-κB signaling pathway.

The validation of DHCA's in vivo anti-inflammatory activity involves standardized animal models.

Experimental Workflow for Carrageenan-Induced Paw Edema Workflow for Carrageenan-Induced Paw Edema Model Animal_Grouping Animal Grouping (e.g., Vehicle, DHCA, Positive Control) Compound_Admin Compound Administration (e.g., oral, intraperitoneal) Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (subplantar) Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at various time points) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% inhibition of edema) Paw_Volume_Measurement->Data_Analysis

A typical workflow for in vivo anti-inflammatory screening.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-established model for evaluating acute inflammation.

Animals: Male Wistar rats or Swiss albino mice.

Procedure:

  • Animals are divided into groups: a vehicle control group, groups receiving different doses of this compound, and a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin).

  • The test compounds are administered, typically orally or intraperitoneally, 30-60 minutes before the induction of inflammation.

  • Acute inflammation is induced by a subplantar injection of 0.1 ml of 1% carrageenan suspension in saline into the right hind paw of each animal.

  • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[5]

  • The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics some aspects of human inflammatory bowel disease.

Animals: C57BL/6 mice are commonly used.

Procedure:

  • Mice are divided into a control group receiving regular drinking water, a DSS group receiving DSS in their drinking water, and DSS groups treated with different doses of this compound.

  • Colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[6][7][8]

  • DHCA is typically administered daily by oral gavage.

  • Clinical parameters such as body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate a Disease Activity Index (DAI).

  • At the end of the experiment, colons are collected for macroscopic evaluation (length, presence of ulcerations) and histological analysis to assess inflammation and tissue damage. Pro-inflammatory cytokine levels in the colon tissue can also be measured.[9]

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

Animals: C57BL/6 or SJL mice are frequently used strains.

Procedure:

  • EAE is induced by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[10][11]

  • Mice are divided into a vehicle-treated EAE group and EAE groups treated with this compound.

  • Treatment with DHCA is typically initiated at the onset of clinical signs or prophylactically.

  • Animals are scored daily for clinical signs of EAE, which typically include tail limpness, hind limb weakness, and paralysis.

  • At the peak of the disease, spinal cords can be harvested for histological analysis to assess immune cell infiltration and demyelination. Splenocytes can also be isolated to measure cytokine production.[12]

References

Unveiling the Mechanism: Dehydrodiconiferyl Alcohol as a Modulator of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a critical target for the development of novel anti-inflammatory therapeutics. Dehydrodiconiferyl alcohol (DHCA), a naturally occurring lignan, has emerged as a promising modulator of this pathway. This guide provides a comparative analysis of DHCA's mechanism of action against other known NF-κB inhibitors, supported by experimental data and detailed protocols to aid researchers in their investigations.

Mechanism of Action: A Comparative Overview

This compound exerts its anti-inflammatory effects by strategically intervening in the canonical NF-κB signaling cascade. Its primary mechanism involves the inactivation of the IκB kinase (IKK) complex.[1] This action prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit remains sequestered in the cytoplasm, unable to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2] This leads to a downstream reduction in the production of key inflammatory mediators, including nitric oxide (NO), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2][3]

For a comprehensive understanding, DHCA's activity is compared here with two well-characterized NF-κB inhibitors: BAY 11-7082 and Parthenolide (B1678480).

  • BAY 11-7082 is a widely used irreversible inhibitor of TNF-α-induced IκBα phosphorylation.[4][5] It effectively blocks the activation of NF-κB, making it a valuable tool for studying this pathway.[4]

  • Parthenolide , a sesquiterpene lactone, also targets the IKK complex, thereby inhibiting NF-κB activation.[6][7] Its anti-inflammatory properties have been extensively documented.

Quantitative Comparison of NF-κB Pathway Inhibitors

The following table summarizes the available quantitative data for DHCA and the comparator compounds. While a direct IC50 value for DHCA's inhibition of IKK or NF-κB activation is not yet prominently reported in the literature, its potent anti-inflammatory effects are evident from various cellular and in vivo studies.

CompoundPrimary TargetIC50 ValueKey Effects
This compound (DHCA) IκB kinase (IKK)Not explicitly reportedInhibits IKK activity, prevents IκBα phosphorylation and degradation, and suppresses p65 nuclear translocation.[1][2] Reduces the expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β.[3]
BAY 11-7082 IκBα phosphorylation~10 µM (TNF-α-induced IκBα phosphorylation)[4][8]Irreversibly inhibits IκBα phosphorylation.[4][5]
Parthenolide IκB kinase (IKK)Varies by cell line (e.g., 8.42 µM in SiHa, 9.54 µM in MCF-7 for cytotoxicity)[3]Inhibits IKK activity, leading to the suppression of NF-κB activation.[6][7]

Visualizing the Mechanism of Action

To illustrate the points of intervention for these compounds within the NF-κB signaling pathway, the following diagram is provided.

NF-κB signaling pathway and points of inhibition.

Key Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB pathway, detailed protocols for essential experimental techniques are provided below.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is designed to quantify the protein levels of key components of the NF-κB pathway, such as p65, IκBα, and phosphorylated IκBα (p-IκBα).

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., RAW 264.7 macrophages, HEK293 cells) to 70-80% confluency.

  • Pre-treat cells with varying concentrations of DHCA for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for a predetermined duration (e.g., 15-60 minutes for IκBα phosphorylation, longer for p65 expression). Include vehicle-treated and unstimulated controls.

2. Protein Extraction:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-IκBα, anti-p-IκBα) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence Assay for NF-κB p65 Nuclear Translocation

This protocol allows for the visualization and quantification of the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

1. Cell Seeding and Treatment:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with DHCA and an NF-κB activator as described in the Western blot protocol.

2. Cell Fixation and Permeabilization:

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Immunostaining:

  • Wash the cells with PBS.

  • Block the cells with a blocking solution (e.g., 1% BSA in PBST) for 30 minutes.

  • Incubate the cells with a primary antibody against NF-κB p65 overnight at 4°C.

  • Wash the cells with PBST.

  • Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.

4. Nuclear Staining and Mounting:

  • Wash the cells with PBST.

  • Counterstain the nuclei with a DNA-binding dye (e.g., DAPI or Hoechst) for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging and Analysis:

  • Visualize the cells using a fluorescence microscope.

  • Capture images of the p65 (green) and nuclear (blue) staining.

  • Analyze the images to quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound demonstrates significant potential as a modulator of the NF-κB pathway, operating through the inhibition of the IKK complex. This mechanism of action is comparable to other established NF-κB inhibitors like Parthenolide. While further quantitative studies are needed to determine its precise inhibitory concentrations, the existing data strongly supports its role as a potent anti-inflammatory agent. The experimental protocols provided herein offer a robust framework for researchers to further investigate the therapeutic potential of DHCA and other novel compounds targeting the NF-κB signaling cascade.

References

Dehydrodiconiferyl Alcohol vs. Other Lignans: A Comparative Guide to Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, lignans (B1203133) have emerged as a promising class of polyphenolic compounds with a diverse range of biological activities, including potent anti-inflammatory effects. This guide provides a comparative analysis of the anti-inflammatory properties of dehydrodiconiferyl alcohol (DCA) alongside other well-researched lignans: pinoresinol, matairesinol, and secoisolariciresinol.

It is important to note that direct comparative studies evaluating the anti-inflammatory activity of this compound against other lignans under identical experimental conditions are limited in the current scientific literature. Therefore, the quantitative data presented herein is compiled from individual studies. Variations in experimental models, cell lines, inflammatory stimuli, and analytical methods should be taken into consideration when interpreting these findings.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and other selected lignans. The data is extracted from various studies and is not intended for direct comparison of potency due to differing experimental protocols.

LignanAssayCell LineInflammatory StimulusMeasured EffectQuantitative DataReference
This compound (DCA) Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of NO productionSignificant inhibition[1]
Interleukin-1β (IL-1β) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Inhibition of IL-1β productionSignificant inhibition[1]
iNOS ExpressionRAW 264.7 MacrophagesLipopolysaccharide (LPS)Downregulation of iNOSSignificant downregulation[1]
Pinoresinol Interleukin-6 (IL-6) SecretionCaco-2 CellsInterleukin-1β (IL-1β)Reduction of IL-6 secretion65% reduction (confluent cells), 30% reduction (differentiated cells)[2][3]
Prostaglandin (B15479496) E2 (PGE2) ProductionCaco-2 CellsInterleukin-1β (IL-1β)Reduction of COX-2-derived PGE262% reduction (confluent cells)[2][3]
Nitric Oxide (NO) ProductionMicrogliaLipopolysaccharide (LPS)Inhibition of NO productionSignificant inhibition[4]
Matairesinol Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP-1)MicrogliaLipopolysaccharide (LPS)Hampered expressionConcentration-dependent dampening[5][6]
Secoisolariciresinol Diglucoside (SDG) Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α)Human Umbilical Vein Endothelial Cells (HUVECs)Lipopolysaccharide (LPS)Decreased levels of cytokinesSignificant decrease[7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from the cited studies.

This compound (DCA) Anti-Inflammatory Assay[1]
  • Cell Line: RAW 264.7 murine macrophages.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with DCA.

  • Nitric Oxide (NO) Measurement: The production of NO was assessed in the cell culture supernatant.

  • Cytokine Measurement: The level of Interleukin-1β (IL-1β) in the cell culture supernatant was quantified.

  • Protein Expression Analysis: The expression of inducible nitric oxide synthase (iNOS) was determined by Western blot analysis.

Pinoresinol Anti-Inflammatory Assay in Intestinal Cells[2][3]
  • Cell Line: Human intestinal Caco-2 cells (used in both confluent and differentiated states).

  • Inflammatory Stimulus: Interleukin-1β (IL-1β).

  • Treatment: Cells were treated with pinoresinol.

  • Cytokine Measurement: Secretion of Interleukin-6 (IL-6) was quantified by enzyme immunoassay.

  • Prostaglandin Measurement: Cyclooxygenase (COX)-2-derived prostaglandin E2 (PGE2) was quantified by enzyme immunoassay.

  • NF-κB Activity: Assessed using transiently transfected cells.

Matairesinol Anti-Inflammatory Assay in Microglia[5][6]
  • Cell Line: Microglia.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of matairesinol.

  • Cytokine and Chemokine Measurement: The expression of pro-inflammatory factors including TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP-1 was measured.

  • Signaling Pathway Analysis: The activation of MAPK, JNK, and NF-κB pathways was evaluated by Western blot.

Secoisolariciresinol Diglucoside (SDG) Anti-Inflammatory Assay[7]
  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Treatment: Cells were treated with SDG.

  • Cytokine Measurement: The levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) were determined by enzyme-linked immunosorbent assay (ELISA).

  • Signaling Pathway Analysis: The activation of the NF-κB pathway and the expression of Akt were determined by Western blotting.

Signaling Pathways in Lignan-Mediated Anti-Inflammation

The anti-inflammatory effects of this compound and other lignans are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway Inhibition by Lignans

The NF-κB pathway is a central regulator of the inflammatory response. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS or IL-1β, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Many lignans, including DCA, pinoresinol, matairesinol, and secoisolariciresinol, exert their anti-inflammatory effects by inhibiting this pathway.[1][2][5][7]

NF_kB_Pathway cluster_lignans Lignans cluster_pathway Cellular Response DCA This compound IkappaB IκBα Phosphorylation & Degradation DCA->IkappaB Inhibits Pinoresinol Pinoresinol NFkB_translocation NF-κB Nuclear Translocation Pinoresinol->NFkB_translocation Inhibits Matairesinol Matairesinol Matairesinol->NFkB_translocation Inhibits Secoisolariciresinol Secoisolariciresinol Secoisolariciresinol->IkappaB Inhibits Stimulus Inflammatory Stimulus (e.g., LPS, IL-1β) IKK IKK Activation Stimulus->IKK IKK->IkappaB IkappaB->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

Caption: Inhibition of the NF-κB signaling pathway by various lignans.

General Experimental Workflow for In Vitro Anti-Inflammatory Assays

The following diagram illustrates a typical workflow for assessing the anti-inflammatory properties of lignans in a cell-based model.

Experimental_Workflow cluster_workflow Experimental Workflow cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., RAW 264.7, Caco-2) Pre_treatment 2. Pre-treatment with Lignan Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, IL-1β) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Data_Collection 5. Data Collection Incubation->Data_Collection Supernatant_Analysis Supernatant Analysis (NO, Cytokines, PGE2) Data_Collection->Supernatant_Analysis Supernatant Cell_Lysate_Analysis Cell Lysate Analysis (Western Blot for iNOS, COX-2, NF-κB, MAPK) Data_Collection->Cell_Lysate_Analysis Cell Lysates

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

This compound, along with pinoresinol, matairesinol, and secoisolariciresinol, demonstrates significant anti-inflammatory properties. The primary mechanism of action for these lignans involves the downregulation of key inflammatory pathways, particularly the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators such as nitric oxide, prostaglandins, and various cytokines.

While the available data strongly supports the anti-inflammatory potential of DCA, the lack of direct comparative studies makes it difficult to definitively rank its potency against other lignans. Future research employing standardized experimental protocols to directly compare a panel of lignans is warranted to elucidate their relative therapeutic potential. Such studies will be invaluable for guiding the selection of the most promising candidates for further pre-clinical and clinical development as novel anti-inflammatory agents.

References

A Comparative Analysis of Dehydrodiconiferyl Alcohol and Resveratrol on Estrogen Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of Dehydrodiconiferyl alcohol (DHCA) and resveratrol (B1683913) on the estrogen receptor (ER). While both are phytoestrogens, their interactions with ER subtypes and subsequent cellular effects exhibit notable differences. This document synthesizes available experimental data to facilitate a clear understanding of their respective mechanisms of action.

Quantitative Data Comparison

ParameterThis compound (DHCA)ResveratrolSource(s)
ER Binding Affinity Agonist for ERα and ERβ. Specific IC50/Ki values not reported.Binds to both ERα and ERβ with comparable affinity. Reported IC50 values are in the low micromolar range (e.g., ~15-20 µM for ERα). Binding affinity is approximately 7,000-fold lower than estradiol (B170435).[1][2][3]
ERα Activity AgonistMixed agonist/antagonist. Can act as an agonist, but can also antagonize estradiol's effects.[1][2][3]
ERβ Activity AgonistPrimarily an agonist.[1][2]
Effect on MCF-7 Cell Proliferation Not explicitly detailed in available literature. As an ER agonist, it is presumed to promote proliferation in the absence of other overriding cellular signals.Biphasic effect: at low concentrations (sub-micromolar to low micromolar), it can stimulate proliferation. At higher concentrations (typically >20-50 µM), it inhibits proliferation and can induce apoptosis.[4]

Experimental Protocols

Estrogen Receptor Binding Assay (Competitive Binding)

A common method to determine the binding affinity of a compound to the estrogen receptor is through a competitive binding assay.

Objective: To determine the concentration of a test compound required to displace 50% of a radiolabeled estrogen (e.g., [³H]17β-estradiol) from the estrogen receptor (IC50).

General Protocol Outline:

  • Receptor Source: Cytosolic extracts from tissues or cells rich in estrogen receptors, such as rat uteri or MCF-7 human breast cancer cells, are prepared. Alternatively, purified recombinant human ERα or ERβ can be used.

  • Incubation: A constant concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (e.g., resveratrol) or the unlabeled estradiol (for a standard curve).

  • Separation: After incubation to allow binding to reach equilibrium, unbound ligand is separated from the receptor-ligand complex. This is often achieved by methods like hydroxylapatite adsorption or dextran-coated charcoal treatment.

  • Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of bound radiolabeled estradiol is plotted against the logarithm of the competitor concentration. The IC50 value is then determined from the resulting sigmoidal curve. The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of unlabeled estradiol.

Cell Proliferation Assay (E-SCREEN Assay)

The E-SCREEN (Estrogen-SCREEN) assay is a cell-based method to assess the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of estrogen-responsive cells, typically MCF-7 cells.[5][6][7][8]

Objective: To determine if a test compound can induce proliferation of estrogen-dependent cells.

General Protocol Outline:

  • Cell Culture: MCF-7 cells are cultured in a standard growth medium. Prior to the assay, the cells are switched to a medium lacking estrogens (e.g., phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum) for a period to synchronize the cells and minimize basal estrogenic stimulation.[5]

  • Seeding: Cells are seeded into multi-well plates at a low density.

  • Treatment: After allowing the cells to attach, the estrogen-free medium is replaced with a medium containing various concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a negative control (vehicle) are included.

  • Incubation: The cells are incubated for a period of several days (typically 6 days) to allow for cell proliferation.

  • Quantification of Cell Number: The final cell number is determined using various methods, such as:

    • Sulforhodamine B (SRB) assay: A colorimetric assay that stains total cellular protein.

    • MTT assay: A colorimetric assay that measures metabolic activity.

    • Direct cell counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The proliferative effect of the test compound is calculated relative to the negative control and compared to the effect of the positive control.

Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a gene under the control of an estrogen response element (ERE).

Objective: To quantify the estrogenic (or anti-estrogenic) activity of a compound by measuring the expression of a reporter gene.

General Protocol Outline:

  • Cell Line: A suitable cell line is used, which can be either a cell line that endogenously expresses ER (like MCF-7) or a cell line that is co-transfected with an ER expression vector.

  • Transfection: The cells are transfected with a reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase). A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Treatment: The transfected cells are treated with various concentrations of the test compound, a positive control (estradiol), and a negative control (vehicle). For assessing anti-estrogenic activity, cells are co-treated with estradiol and the test compound.

  • Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.

  • Data Analysis: The reporter gene activity is normalized to the control plasmid activity. The fold induction of reporter activity by the test compound is calculated relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Ligand Estrogenic Compound (DHCA or Resveratrol) ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binds to HSP Heat Shock Proteins ER_dimer ER Dimer ER->ER_dimer Dimerization HSP->ER Dissociates from ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to Coactivators Coactivators ERE->Coactivators Recruits Transcription Transcription of Target Genes Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Proliferation Cell Proliferation mRNA->Proliferation Leads to

Canonical estrogen receptor signaling pathway.
Competitive Binding Assay Workflow

CompetitiveBindingAssay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor Estrogen Receptor (ERα or ERβ) Incubate Incubate Receptor, [³H]E2, and Test Compound Receptor->Incubate Radioligand Radiolabeled Estradiol ([³H]E2) Radioligand->Incubate TestCompound Test Compound (DHCA or Resveratrol) TestCompound->Incubate Separate Separate Bound and Free [³H]E2 Incubate->Separate Quantify Quantify Radioactivity of Bound Fraction Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Workflow of a competitive estrogen receptor binding assay.
E-SCREEN Assay Workflow

EScreenAssay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_incubation_proliferation Incubation & Proliferation cluster_quantification_analysis Quantification & Analysis Culture Culture MCF-7 Cells HormoneDeprive Hormone Deprivation Culture->HormoneDeprive Seed Seed Cells in Plates HormoneDeprive->Seed Treat Add Test Compounds (DHCA or Resveratrol) Seed->Treat Incubate Incubate for ~6 Days Treat->Incubate Quantify Quantify Cell Number (e.g., SRB Assay) Incubate->Quantify Analyze Determine Proliferative Effect Quantify->Analyze

Workflow of the E-SCREEN cell proliferation assay.

Discussion

This compound (DHCA) is identified as an agonist for both ERα and ERβ.[1] This suggests that in estrogen-responsive tissues, DHCA is likely to mimic the effects of endogenous estrogens, promoting gene transcription and cellular processes regulated by these receptors.

Resveratrol, in contrast, exhibits a more complex interaction with estrogen receptors. It binds to both ERα and ERβ with comparable, albeit significantly lower, affinity than estradiol.[2][9] Its activity is often described as that of a selective estrogen receptor modulator (SERM), displaying mixed agonist and antagonist functions depending on the receptor subtype, the specific target gene, and the cellular context.[2][3][9] For instance, resveratrol can act as an ERα antagonist in the presence of estradiol, while functioning as an agonist for ERβ.[2]

The proliferative effects of resveratrol on the estrogen-receptor positive breast cancer cell line, MCF-7, are dose-dependent. At lower concentrations, it can stimulate cell growth, an effect consistent with its estrogenic activity.[4] However, at higher concentrations, it inhibits proliferation, likely through mechanisms that are independent of the estrogen receptor.[4]

Conclusion

Both this compound and resveratrol are phytoestrogens that interact with the estrogen receptor, but their modes of action appear to differ significantly. DHCA is characterized as a straightforward agonist for both ERα and ERβ, though quantitative data on its binding affinity is lacking. Resveratrol, on the other hand, is a well-studied SERM with a complex, context-dependent profile of agonist and antagonist activities. For researchers and drug development professionals, this distinction is critical. DHCA may serve as a tool for studying general estrogenic responses, while resveratrol's multifaceted nature makes it a more complex modulator of estrogen signaling, with potential therapeutic implications that are highly dependent on dose and target tissue. Further research is required to quantitatively characterize the estrogenic activity of DHCA to allow for a more direct and comprehensive comparison with resveratrol.

References

Dehydrodiconiferyl Alcohol: A Potential Novel Selective Estrogen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dehydrodiconiferyl alcohol (DHCA), a naturally occurring lignan, has emerged as a compound of interest for its potential activity as a selective estrogen receptor modulator (SERM). This guide provides a comparative analysis of DHCA with established SERMs, namely tamoxifen (B1202) and raloxifene (B1678788), based on available experimental data. The information is intended to support further research and drug development efforts in areas such as osteoporosis and hormone-dependent cancers.

Molecular Overview

This compound is a phytoestrogen that has been shown to act as an agonist on both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Its chemical structure, distinct from the triphenylethylene (B188826) core of tamoxifen and the benzothiophene (B83047) structure of raloxifene, offers a unique scaffold for potential therapeutic development.

Comparative Biological Activity

While direct head-to-head comparative studies are limited, the available data allows for an initial assessment of DHCA's SERM profile in relation to tamoxifen and raloxifene.

Estrogen Receptor Binding and Activation

Data from an estrogen receptor competition assay has confirmed that DHCA acts as an agonist on both ERα and ERβ.[1] Molecular docking simulations further support the binding of DHCA to both estrogen receptor subtypes.[1] However, specific quantitative data on the binding affinities (Ki or IC50 values) of DHCA for ERα and ERβ are not yet publicly available. This information is crucial for a precise comparison with tamoxifen and raloxifene, which have well-characterized binding profiles.

Table 1: Estrogen Receptor Binding Affinities of Common SERMs

CompoundERα Ki (nM)ERβ Ki (nM)
Estradiol (B170435) ~0.1 - 0.2~0.1 - 0.3
Tamoxifen ~2 - 5~5 - 10
4-OH-Tamoxifen ~0.1 - 0.3~0.3 - 1
Raloxifene ~0.3 - 1~1 - 3
This compound (DHCA) Data not availableData not available

Note: Ki values are approximate and can vary depending on the assay conditions. Data for established SERMs are compiled from various sources for comparative purposes.

Tissue-Specific Effects

The hallmark of a SERM is its ability to exert estrogenic or anti-estrogenic effects in a tissue-dependent manner.

Bone: DHCA has demonstrated promising effects in bone metabolism. In vitro studies have shown that DHCA promotes bone morphogenetic protein 2 (BMP-2)-induced osteoblastogenesis through its agonistic effects on the estrogen receptor.[2] Furthermore, in a study on RANKL-induced osteoclastogenesis, the inhibitory effects of DHCA were significantly reduced by the knockdown of ERα, suggesting a primary role for this receptor subtype in mediating DHCA's anti-resorptive actions.[1] In an ovariectomized mouse model of osteoporosis, DHCA was shown to prevent bone loss by inhibiting osteoclastogenesis.[1] This bone-protective profile is analogous to the well-established effects of raloxifene, which is approved for the prevention and treatment of postmenopausal osteoporosis. Tamoxifen also exhibits estrogenic effects on bone, reducing the risk of osteoporotic fractures.

Breast Tissue: Currently, there is a lack of published data on the effect of DHCA on estrogen receptor-positive breast cancer cells, such as MCF-7. This is a critical area for future research to determine if DHCA exhibits antagonistic properties in breast tissue, a key characteristic of clinically useful SERMs like tamoxifen and raloxifene.

Uterine Tissue: The effect of DHCA on uterine tissue has not been reported. Tamoxifen exhibits partial agonist activity in the uterus, which is associated with an increased risk of endometrial hyperplasia and cancer. In contrast, raloxifene acts as an antagonist in the uterus. Determining the uterine effects of DHCA is essential for assessing its safety profile as a potential SERM.

Table 2: Comparative Tissue-Specific Effects of SERMs

TissueEstradiolTamoxifenRaloxifeneThis compound (DHCA)
Bone AgonistAgonistAgonistAgonist[1][2]
Breast AgonistAntagonistAntagonistData not available
Uterus AgonistPartial AgonistAntagonistData not available

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Estrogen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound for the estrogen receptor.

Protocol:

  • Preparation of Receptor Source: Utilize purified recombinant human ERα and ERβ or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).

  • Radioligand: Use a radiolabeled estrogen, typically [³H]-estradiol, at a concentration below its Kd for the receptor.

  • Competition: Incubate a fixed concentration of the receptor and radioligand with increasing concentrations of the unlabeled test compound (e.g., DHCA, tamoxifen, raloxifene).

  • Separation: Separate the receptor-bound from free radioligand using methods such as hydroxylapatite adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Protocol:

  • Cell Culture: Use a suitable cell line (e.g., HeLa, HEK293) that is co-transfected with an expression vector for either ERα or ERβ and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: Treat the transfected cells with various concentrations of the test compound. Include appropriate controls (vehicle, estradiol as an agonist, and an antagonist like fulvestrant).

  • Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

  • Data Analysis: Plot the reporter gene activity against the log concentration of the test compound to generate a dose-response curve. From this, the EC50 (effective concentration for 50% of maximal response) for agonists or IC50 for antagonists can be determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in Graphviz DOT language.

SERM_Mechanism cluster_Extracellular Extracellular cluster_Cell Target Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus SERM SERM (e.g., DHCA, Tamoxifen, Raloxifene) ER Estrogen Receptor (ERα / ERβ) SERM->ER Binding SERM_ER SERM-ER Complex ER->SERM_ER Conformational Change & Dimerization HSP Heat Shock Proteins ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA SERM_ER->ERE Binding Coactivator Coactivators ERE->Coactivator Recruitment (Agonism) Corepressor Corepressors ERE->Corepressor Recruitment (Antagonism) Transcription_Agonist Gene Transcription (Agonist Effect) Coactivator->Transcription_Agonist Transcription_Antagonist Gene Transcription (Antagonist Effect) Corepressor->Transcription_Antagonist Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Binding_Assay ER Competitive Binding Assay (Determine Ki) Uterotrophic_Assay Uterotrophic Assay (Uterine Weight) Binding_Assay->Uterotrophic_Assay Proceed if promising Reporter_Assay ER Reporter Gene Assay (Determine EC50/IC50) Ovariectomized_Model Ovariectomized Rodent Model (Bone Density) Reporter_Assay->Ovariectomized_Model Proceed if promising Cell_Proliferation Cell Proliferation Assay (e.g., MCF-7, Osteoblasts) Xenograft_Model Breast Cancer Xenograft Model (Tumor Growth) Cell_Proliferation->Xenograft_Model Proceed if promising DHCA This compound (DHCA) DHCA->Binding_Assay DHCA->Reporter_Assay DHCA->Cell_Proliferation

References

Dehydrodiconiferyl Alcohol: A Comparative Guide to its Validation as a Farnesoid X Receptor (FXR) Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dehydrodiconiferyl alcohol (DCA) as a potential farnesoid X receptor (FXR) agonist, benchmarked against established FXR agonists, Obeticholic acid (OCA) and Chenodeoxycholic acid (CDCA). This document summarizes key performance data, outlines detailed experimental protocols for validation, and presents signaling pathways and workflows through standardized diagrams.

Executive Summary

This compound (DCA), a lignan (B3055560) found in Herpetospermum pedunculosum, has been identified as a potential therapeutic agent for cholestatic liver injury through the activation of the Farnesoid X Receptor (FXR) signaling pathway[1]. FXR is a critical nuclear receptor that regulates bile acid, lipid, and glucose homeostasis, making it a prime therapeutic target for various metabolic and liver diseases[2][3][4][5]. While established FXR agonists like the semi-synthetic bile acid analog Obeticholic acid (OCA) and the natural primary bile acid Chenodeoxycholic acid (CDCA) have well-documented efficacy, there is a continuous search for novel agonists with improved therapeutic profiles. This guide aims to provide a framework for the validation of DCA as an FXR agonist by comparing its potential performance with that of OCA and CDCA, supported by established experimental methodologies.

Comparative Analysis of FXR Agonists

A direct quantitative comparison of the potency of this compound (DCA) with Obeticholic acid (OCA) and Chenodeoxycholic acid (CDCA) is limited by the current lack of publicly available data on the specific EC50 or Kd values for DCA's interaction with the Farnesoid X Receptor (FXR). However, existing literature provides well-established potency values for OCA and CDCA, which serve as essential benchmarks for evaluating novel FXR agonists.

Obeticholic acid is a potent FXR agonist, demonstrating significantly higher potency than the endogenous ligand, CDCA. In various in vitro assays, OCA exhibits an EC50 in the range of 99 to 600 nM[2][6][7][8]. Specifically, in a full-length FXR reporter assay using HEK293 cells, OCA showed an EC50 of 130 nM[9]. In contrast, the natural FXR ligand, CDCA, has an EC50 of approximately 10 µM[2][10]. This indicates that OCA is roughly 100-fold more potent than CDCA in activating FXR[11].

While a precise EC50 for DCA's direct FXR agonism has not been reported, a study investigating structurally related sesquiterpenoids for FXR agonistic activity found that the most potent compound identified had an EC50 of 14.26 μM in a dual-luciferase reporter assay measuring the transcriptional activity of the FXR target gene BSEP. Although this compound is not DCA, this finding suggests that natural products can exhibit FXR agonism, warranting further quantitative investigation into DCA's specific potency.

The following table summarizes the available potency data for the comparator FXR agonists.

CompoundAgonist TypeEC50 (Luciferase Reporter Assay)Reference
This compound (DCA) Natural LignanData not available-
Obeticholic acid (OCA) Semi-synthetic bile acid analog~100 - 600 nM[2][6][7][8]
Chenodeoxycholic acid (CDCA) Natural primary bile acid~10 µM[2][10]

Experimental Validation Protocols

To validate this compound (DCA) as a Farnesoid X Receptor (FXR) agonist and compare its efficacy to established compounds, a series of in vitro and cell-based assays are essential. The following sections provide detailed protocols for key experiments.

FXR Activation: Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate FXR and induce the expression of a reporter gene.

Objective: To determine the dose-dependent activation of FXR by DCA and to calculate its half-maximal effective concentration (EC50).

Materials:

  • HepG2 cells

  • FXR expression vector

  • FXR response element (FXRE)-driven luciferase reporter vector

  • Renilla luciferase control vector (for normalization)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Transfection reagent (e.g., FuGENE 6)

  • DCA, Obeticholic acid (OCA), and Chenodeoxycholic acid (CDCA) stock solutions in DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR expression vector, FXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the transfected cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of DCA, OCA, and CDCA in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Direct Binding Affinity: Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the real-time binding kinetics and affinity between a ligand (FXR protein) and an analyte (DCA).

Objective: To determine the equilibrium dissociation constant (Kd) of DCA binding to FXR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human FXR protein (ligand)

  • DCA, OCA, and CDCA stock solutions in a suitable running buffer

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Ligand Immobilization: Immobilize the recombinant human FXR protein onto the sensor chip surface using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations of DCA, OCA, and CDCA in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the analyte over the sensor surface with the immobilized FXR.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between each analyte injection if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Target Gene Expression: Quantitative PCR (qPCR)

This method quantifies the mRNA expression levels of known FXR target genes to confirm the downstream effects of FXR activation.

Objective: To measure the induction of FXR target genes, such as Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP), in response to DCA treatment.

Materials:

  • HepG2 cells

  • DCA, OCA, and CDCA stock solutions in DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH)

Protocol:

  • Cell Treatment: Treat HepG2 cells with various concentrations of DCA, OCA, and CDCA for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the treated cells using an RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions using the synthesized cDNA, primers for the target genes (SHP, BSEP) and a housekeeping gene, and the qPCR master mix.

    • Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FXR_Agonist FXR Agonist (e.g., DCA, OCA, CDCA) FXR FXR FXR_Agonist->FXR Binds and Activates FXR_RXR_Complex FXR-RXR Heterodimer FXR->FXR_RXR_Complex RXR RXR RXR->FXR_RXR_Complex FXRE FXR Response Element (FXRE) FXR_RXR_Complex->FXRE Binds to Target_Genes Target Gene Transcription (SHP, BSEP, etc.) FXRE->Target_Genes Initiates

FXR Signaling Pathway Activation

Luciferase_Assay_Workflow Start Seed HepG2 Cells Transfect Transfect with FXR & Reporter Plasmids Start->Transfect Incubate1 Incubate 24h Transfect->Incubate1 Treat Treat with Test Compounds Incubate1->Treat Incubate2 Incubate 24h Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Measure Measure Luciferase Activity Lyse->Measure Analyze Analyze Data & Determine EC50 Measure->Analyze

Luciferase Reporter Assay Workflow

SPR_Workflow Start Immobilize FXR on Sensor Chip Prepare Prepare Analyte (DCA, OCA, CDCA) Dilutions Start->Prepare Inject Inject Analyte over Sensor Prepare->Inject Monitor Monitor Association & Dissociation Inject->Monitor Regenerate Regenerate Sensor Surface Monitor->Regenerate Analyze Analyze Sensorgram Data & Determine Kd Monitor->Analyze Regenerate->Inject Next Concentration

Surface Plasmon Resonance Workflow

qPCR_Workflow Start Treat HepG2 Cells with Compounds RNA_Extraction Isolate Total RNA Start->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR_Setup Set up qPCR Reaction cDNA_Synthesis->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze Ct Values & Calculate Relative Gene Expression qPCR_Run->Data_Analysis

Quantitative PCR Workflow

Conclusion

The validation of this compound as a Farnesoid X Receptor agonist requires rigorous experimental evaluation. While preliminary studies are promising, direct quantitative comparisons of its potency and efficacy against established agonists like Obeticholic acid and Chenodeoxycholic acid are necessary. The experimental protocols and comparative data presented in this guide provide a comprehensive framework for researchers to systematically assess the potential of DCA as a novel therapeutic agent targeting the FXR signaling pathway. Further research to determine the EC50 and Kd values of DCA for FXR is crucial to fully understand its therapeutic potential.

References

A Comparative Analysis of Dehydrodiconiferyl Alcohol and its Glycosides: Bioactivity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparative analysis of Dehydrodiconiferyl alcohol (DHCA) and its glycosidic derivatives, focusing on their diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data to inform future research and therapeutic development.

Introduction

This compound (DHCA) is a naturally occurring lignan (B3055560) found in various plant species. It has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The biological effects of DHCA are often modulated by the presence of glycosidic linkages, which can influence its bioavailability, solubility, and interaction with molecular targets. This guide presents a comparative overview of the known bioactivities of DHCA and its glycosides, supported by available quantitative data and detailed experimental protocols.

Comparative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and its glycosides. It is important to note that the data have been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Anticancer and Cytotoxic Activity

CompoundCell LineActivityIC50 Value (µM)Reference
(7R,8S)-Dehydrodiconiferyl alcoholSKOV-3 (Human ovarian cancer)Cytotoxic effect48.86 ± 9.11[1]

Table 2: Antifungal Activity

CompoundFungal StrainActivityResultReference
Dihydrothis compound 9'-O-β-D-glucosideVarious fungal strainsPotent antifungal activitiesNot specified

Table 3: Antioxidant Activity

CompoundAssayActivityResultReference
This compound-4-O-β-D-glucopyranosideDPPH free radical scavengingPotent antioxidant activityNot specified[1][2]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

DHCA has been shown to exert anti-inflammatory effects by inactivating the NF-κB pathway in macrophages.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Pro_inflammatory induces DHCA Dehydrodiconiferyl alcohol (DHCA) DHCA->IKK inhibits

DHCA inhibits the NF-κB signaling pathway.
Regulation of Farnesoid X Receptor (FXR)

Emerging evidence suggests that DHCA may act as an agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism. Activation of FXR has therapeutic potential for cholestatic liver injury.

FXR_Pathway cluster_cell Hepatocyte DHCA Dehydrodiconiferyl alcohol (DHCA) FXR FXR DHCA->FXR activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) FXR_RXR->FXRE binds to Target_Genes Target Gene Expression FXRE->Target_Genes regulates

DHCA activates the FXR signaling pathway.
Modulation of T-helper Cell Differentiation

DHCA has been shown to modulate the differentiation of T-helper cells, specifically inhibiting the differentiation of Th1 and Th17 cells.[4] This suggests its potential in the treatment of autoimmune and inflammatory diseases.

Th_Differentiation Naive_T Naive CD4+ T-cell Th1 Th1 Naive_T->Th1 differentiation Th17 Th17 Naive_T->Th17 differentiation DHCA DHCA DHCA->Th1 inhibits DHCA->Th17 inhibits

DHCA inhibits Th1 and Th17 cell differentiation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

DPPH_Workflow node_prep Prepare DPPH solution (0.1 mM in methanol) node_mix Mix DPPH solution with test compound/control node_prep->node_mix node_sample Prepare test compound and positive control (e.g., Ascorbic Acid) at various concentrations node_sample->node_mix node_incubate Incubate in the dark (30 minutes at room temperature) node_mix->node_incubate node_measure Measure absorbance at 517 nm node_incubate->node_measure node_calc Calculate % scavenging activity and determine IC50 value node_measure->node_calc

Workflow for the DPPH antioxidant assay.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound (DHCA or its glycosides) and a positive control (e.g., ascorbic acid) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.[4][5][6]

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow node_seed Seed RAW 264.7 cells in a 96-well plate node_treat Pre-treat cells with test compound for 1 hour node_seed->node_treat node_stimulate Stimulate cells with LPS (1 µg/mL) for 24 hours node_treat->node_stimulate node_supernatant Collect cell culture supernatant node_stimulate->node_supernatant node_griess Mix supernatant with Griess reagent node_supernatant->node_griess node_measure Measure absorbance at 540 nm node_griess->node_measure node_calc Calculate nitrite (B80452) concentration and % inhibition node_measure->node_calc

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of bioactive compounds like Dehydrodiconiferyl alcohol is fundamental. As a lignan (B3055560) with notable anti-inflammatory properties, its accurate measurement in complex matrices such as plant extracts is crucial for research and development.[1][2] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for the analysis of such phenolic compounds.[3]

The choice between HPLC and GC-MS depends on the analyte's physicochemical properties, the sample matrix's complexity, and specific analytical requirements such as sensitivity, selectivity, and throughput.[4] Cross-validation of results from these two distinct analytical approaches is a robust strategy to ensure data accuracy and reliability.[4] This guide provides an objective comparison of HPLC and GC-MS for the analysis of this compound, supported by detailed experimental protocols and validation principles.

Data Presentation: A Comparative Summary

The following table summarizes the key performance characteristics for the analysis of this compound and similar lignans (B1203133) using HPLC and GC-MS.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4]Separation of volatile compounds occurs in a gaseous mobile phase based on their interaction with a stationary phase, followed by mass-based detection.[4]
Derivatization Generally not required for this compound.[4]Mandatory to increase volatility and thermal stability due to the presence of polar hydroxyl groups. Silylation is common.[5][6]
Typical Column Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[5][7]Non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).[6]
Mobile/Carrier Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid).[5]Inert gas, typically Helium or Hydrogen.
Detector UV-Vis Detector (typically at 280 nm for lignans) or Mass Spectrometer (LC-MS).[5][8]Mass Spectrometer (provides structural information).[3]
Limit of Detection (LOD) ~0.6-1.0 µg/mL (for similar compounds).[9]Can be lower, in the ng/mL range, depending on the derivatization and instrument sensitivity.[10]
Limit of Quantification (LOQ) ~2.0-3.0 µg/mL (for similar compounds).[9]Can be in the low ng/mL range.[10]
Accuracy (% Recovery) Typically 99-102% for similar compounds.[9]Generally high, often >95%, but can be affected by derivatization efficiency.
Precision (%RSD) Typically < 2%.[9]Typically < 5-10%, influenced by derivatization consistency.
Advantages - No derivatization needed- High precision and robustness- Suitable for routine quality control- High sensitivity and selectivity- Provides structural confirmation- Excellent separation efficiency
Disadvantages - May have lower sensitivity than GC-MS- UV detection is not as specific as MS- Requires derivatization, adding time and potential for error- Not suitable for thermally labile compounds

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC-MS.

HPLC-UV Method Protocol

This method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound based on its polarity.[7]

1. Apparatus and Reagents

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.[7]

  • Agilent Eclipse Plus C18 column (250 mm × 4.6 mm, 5 µm) or equivalent.[7]

  • This compound analytical standard (≥98% purity).

  • Acetonitrile and Water (HPLC grade).[7]

  • Methanol (B129727) (HPLC grade).[7]

  • Formic acid (optional, for improved peak shape).[5]

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.[5]

  • Working Standards: Prepare a series of calibration standards (e.g., 1 to 100 µg/mL) by diluting the stock solution with the mobile phase.[5]

3. Sample Preparation (from Plant Material)

  • Accurately weigh a known amount of powdered plant material.[7]

  • Extract the sample with methanol using ultrasonication for 30 minutes.[11]

  • Centrifuge the extract to pellet any solid material.[7]

  • Filter the supernatant through a 0.45 µm syringe filter before injection.[7]

4. Chromatographic Conditions

  • Mobile Phase: Gradient of Acetonitrile (A) and Water with 0.1% formic acid (B).[5]

  • Gradient Elution: A typical gradient might be: 0–10 min, 25%–35% A; 10–30 min, 35%–65% A; 30–40 min, 65%–85% A.[7]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40 °C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection Wavelength: 280 nm.[5]

5. Data Analysis

  • Identify the this compound peak by comparing its retention time with the standard.[7]

  • Quantify the amount in the sample using a calibration curve generated from the working standards.[5]

GC-MS Method Protocol

This method requires derivatization to make the analyte volatile for gas chromatography.

1. Apparatus and Reagents

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[12]

  • DB-5ms capillary column (30 m × 0.25 mm, 0.25 µm) or equivalent.[6]

  • This compound analytical standard (≥98% purity).

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

  • Anhydrous pyridine (B92270) and methanol.[6]

  • Helium (carrier gas).

2. Standard and Sample Preparation

  • Prepare a stock solution of this compound in methanol.

  • For both standards and prepared sample extracts (as in the HPLC method), evaporate a known volume to complete dryness under a gentle stream of nitrogen.[5]

3. Derivatization (Silylation)

  • This procedure must be performed in a moisture-free environment.

  • To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[6]

  • Cap the vial tightly and heat at 70°C for 60 minutes.[6]

  • Cool the vial to room temperature before GC-MS analysis.[6]

4. GC-MS Conditions

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Mass Scan Range: m/z 50-600.

5. Data Analysis

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • The mass spectrum of the silylated derivative will show characteristic fragments, including the molecular ion and a prominent ion at m/z 73, which is indicative of a trimethylsilyl (B98337) (TMS) group.[6]

  • Quantify using a calibration curve prepared from derivatized standards.

Mandatory Visualization

The following workflow diagram illustrates the logical steps involved in the cross-validation of the HPLC and GC-MS methods for a given sample.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_validation Cross-Validation Start Plant Material Sample Extraction Methanol Extraction & Filtration Start->Extraction Split Split Extract Extraction->Split HPLC_Analysis Direct Injection into HPLC-UV Split->HPLC_Analysis Aliquot 1 Evaporation Evaporation to Dryness Split->Evaporation Aliquot 2 HPLC_Data HPLC Quantitative Data (Concentration A) HPLC_Analysis->HPLC_Data Comparison Compare Results (Concentration A vs. B) HPLC_Data->Comparison Derivatization Silylation (BSTFA) Evaporation->Derivatization GCMS_Analysis Injection into GC-MS Derivatization->GCMS_Analysis GCMS_Data GC-MS Quantitative Data (Concentration B) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Validation Statistical Analysis (e.g., t-test, correlation) Comparison->Validation Conclusion Validated Method Validation->Conclusion

Caption: Workflow for cross-validating HPLC and GC-MS methods.

References

A Comparative Analysis of Synthetic vs. Natural Dehydrodiconiferyl Alcohol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of synthetic and natural Dehydrodiconiferyl alcohol (DCA). While direct comparative studies providing quantitative data on the bioactivity of synthetic versus natural DCA are limited in publicly available literature, this document synthesizes the existing data on DCA's activity, outlines key experimental protocols for its evaluation, and presents relevant signaling pathways.

This compound, a lignan (B3055560) found in various plant species, has garnered significant interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and wound-healing effects.[1][2] This guide aims to provide an objective overview to inform further research and drug development.

Data Presentation: Bioactivity of this compound

Most studies on the biological activity of this compound do not specify whether the compound used was of natural or synthetic origin. The following table summarizes the reported biological activities of DCA.

BioassayTest SystemObserved Effect
Anti-inflammatory Activity Lipopolysaccharide (LPS)-induced RAW 264.7 macrophagesInhibition of nitric oxide (NO) and interleukin (IL)-1β production. Downregulation of inducible nitric oxide synthase (iNOS) expression. Suppression of NF-κB nuclear translocation.[2]
Reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, and CCL2) and mediators (iNOS, COX-2).[3]
Wound Healing Activity Full-thickness scalp wound model in micePromotion of epithelial cell proliferation and collagen formation. Reduction of inflammatory cell infiltration.[2]
Estrogen Receptor Agonism Not specified in detail in the snippetsPromotes BMP-2-induced osteoblastogenesis through its agonistic effects on the estrogen receptor.[4]
JNK Pathway Inhibition Endothelial cellsInhibitory effect on VCAM-1 expression through the JNK pathway.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key bioassays in which the activity of this compound has been investigated.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantitatively measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound (DCA)

  • NF-κB activator (e.g., TNF-α or LPS)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, seed the transfected cells into a 96-well plate.

  • Pre-treat the cells with various non-toxic concentrations of DCA for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activation for each concentration of DCA.

JNK Pathway Inhibition Assay (Western Blot)

This assay assesses the phosphorylation status of JNK, a key indicator of its activation.

Materials:

  • Cells of interest (e.g., endothelial cells, macrophages)

  • This compound (DCA)

  • JNK pathway agonist (e.g., anisomycin (B549157) or UV radiation)

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to the desired confluency.

  • Treat cells with varying concentrations of DCA for a predetermined time. Include a vehicle control.

  • Stimulate the JNK pathway with an appropriate agonist for a short period before harvesting.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-JNK antibody as a loading control.

  • Quantify band intensities to determine the ratio of phosphorylated JNK to total JNK.

Estrogen Receptor Agonist Assay (Competitive Binding Assay)

This assay determines the ability of a test compound to bind to the estrogen receptor.

Materials:

  • Rat uterine cytosol (as a source of estrogen receptors)

  • Radiolabeled estradiol (B170435) ([³H]-E₂)

  • This compound (DCA) at various concentrations

  • Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid and counter

Procedure:

  • Prepare rat uterine cytosol from ovariectomized rats.

  • In assay tubes, combine a fixed amount of uterine cytosol, a fixed concentration of [³H]-E₂, and varying concentrations of unlabeled DCA or a known competitor (e.g., diethylstilbestrol, DES) for the standard curve.

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free [³H]-E₂, add HAP slurry to each tube and incubate on ice with intermittent vortexing.

  • Centrifuge the tubes to pellet the HAP with the receptor-ligand complex.

  • Wash the pellets with assay buffer to remove non-specifically bound radioligand.

  • Add scintillation fluid to the pellets and measure the radioactivity using a scintillation counter.

  • Generate a competition curve by plotting the percentage of [³H]-E₂ bound against the log concentration of the competitor (DCA).

  • Calculate the IC50 value, which is the concentration of DCA that displaces 50% of the specifically bound [³H]-E₂.

Mandatory Visualization

NF-kappaB Signaling Pathway Inhibition by DCA cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces DCA Dehydrodiconiferyl alcohol (DCA) DCA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound (DCA).

Experimental Workflow for Evaluating DCA Bioactivity start Start source Source of DCA (Natural vs. Synthetic) start->source cell_culture Cell Culture (e.g., Macrophages, Endothelial cells) source->cell_culture treatment Treatment with DCA (Dose-response) cell_culture->treatment bioassays Biological Assays (NF-κB, JNK, ER Agonism) treatment->bioassays data_analysis Data Analysis (IC50, % Inhibition) bioassays->data_analysis comparison Compare Bioactivity data_analysis->comparison end End comparison->end

Caption: General experimental workflow for comparing the bioactivity of natural and synthetic DCA.

References

Dehydrodiconiferyl Alcohol vs. Dexamethasone: A Comparative Analysis in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Dehydrodiconiferyl alcohol (DCA) and the well-established corticosteroid, Dexamethasone (B1670325). The following sections detail their effects in common in vitro and in vivo inflammation models, supported by available experimental data.

In Vitro Anti-Inflammatory Effects

The primary in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages, such as the RAW 264.7 cell line. LPS stimulation triggers the production of various pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound (and its derivatives)

Studies on this compound and its derivatives have demonstrated notable anti-inflammatory potential. A study on (7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA), a derivative of DCA, showed a concentration-dependent inhibition of key inflammatory markers in LPS-stimulated macrophages.[1] Specifically, at concentrations ranging from 12.5 to 50 µM, ADDA was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.[1] Another investigation focusing on a methyl ether derivative of DCA reported a potent suppression of LPS-induced PGE2 production, with an efficacy comparable to that of dexamethasone.[2]

CompoundModelMediatorEffectConcentration/IC50Reference
(7R,8S)-9-acetyl-dehydrodiconiferyl alcohol (ADDA)LPS-stimulated macrophagesNO, iNOS, COX-2Concentration-dependent inhibition12.5-50 µM[1]
(7R,8S)-dehydrodiconiferyl alcohol-9'γ-methyl etherLPS-stimulated RAW264.7 cellsPGE2, COX-2Potent suppression, comparable to DexamethasoneNot specified[2]
This compound (DHCA)LPS-induced RAW 264.7 cellsNO, IL-1βInhibitionNot specified[3]
Dexamethasone

Dexamethasone is a potent synthetic glucocorticoid with well-characterized anti-inflammatory effects. In LPS-stimulated macrophage models, it effectively inhibits the production of a wide array of inflammatory mediators. For instance, in interferon-γ-stimulated RAW 264.7 cells, dexamethasone was shown to reduce the formation of nitrite, a stable product of NO, with a half-maximal inhibitory concentration (IC50) of 9 nM. It also significantly suppresses the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various macrophage models.[4]

CompoundModelMediatorEffectConcentration/IC50Reference
DexamethasoneIFN-γ-stimulated RAW 264.7 cellsNitrite (from NO)InhibitionIC50: 9 nMN/A
DexamethasoneLPS-stimulated macrophagesTNF-α, IL-1β, IL-6InhibitionNot specified[4]

In Vivo Anti-Inflammatory Effects

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating the acute anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema).

This compound

Currently, there is limited publicly available data on the in vivo efficacy of this compound in the carrageenan-induced paw edema model. Further studies are required to quantify its anti-inflammatory effects in this and other animal models of inflammation.

Dexamethasone

Dexamethasone exhibits potent anti-inflammatory activity in the carrageenan-induced paw edema model. Subcutaneous administration of dexamethasone has been shown to significantly reduce paw edema in rats. For example, a dose of 1 mg/kg has been reported to inhibit edema by as much as 86.5%.[5]

CompoundModelEffectDosageReference
DexamethasoneCarrageenan-induced paw edema in rats86.5% inhibition of edema1 mg/kg, s.c.[5]
DexamethasoneCarrageenan-induced paw edema in miceSignificant reduction in edema10 mg/kg[6]

Mechanistic Insights: Signaling Pathways

Both this compound and Dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

This compound

DCA and its derivatives have been shown to inhibit the activation of NF-κB.[1][3] This transcription factor plays a crucial role in regulating the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. By preventing the activation of NF-κB, DCA effectively downregulates the production of these inflammatory mediators.

DCA_NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Inhibits NFkB NF-κB IkB->NFkB NFkB_active NF-κB (active) NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nucleus->inflammatory_genes Transcription DCA Dehydrodiconiferyl alcohol (DCA) DCA->IKK Inhibits Dexamethasone_Signaling Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_complex Dexamethasone-GR Complex GR->GR_complex nucleus Nucleus GR_complex->nucleus NFkB NF-κB GR_complex->NFkB Directly Inhibits inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes Downregulates anti_inflammatory_genes Anti-inflammatory Gene Expression (IκBα, MKP-1) nucleus->anti_inflammatory_genes Upregulates NFkB->nucleus MAPK MAPK (p38, JNK) MAPK->nucleus anti_inflammatory_genes->NFkB Inhibits anti_inflammatory_genes->MAPK Inhibits experimental_workflow_invivo start Start acclimatize Acclimatize animals (rats or mice) start->acclimatize baseline Measure baseline paw volume acclimatize->baseline administer Administer DCA, Dexamethasone, or vehicle control baseline->administer induce Induce inflammation by injecting carrageenan into the paw administer->induce measure Measure paw volume at regular time intervals induce->measure calculate Calculate percentage inhibition of edema measure->calculate end End calculate->end

References

assessing the specificity of Dehydrodiconiferyl alcohol for estrogen receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Dehydrodiconiferyl alcohol's specificity for the estrogen receptor (ER) subtypes, ERα and ERβ, is essential for researchers in pharmacology and drug development. This guide provides a detailed analysis of its performance relative to other estrogenic compounds, supported by experimental data and protocols.

Comparative Binding Affinity of Estrogenic Compounds

CompoundClassRBA for ERα (%)RBA for ERβ (%)ERβ/ERα Preference Ratio
17β-Estradiol Endogenous Estrogen1001001.0
Genistein (B1671435) Isoflavone5367.2
Daidzein Isoflavone0.10.55.0
Coumestrol Coumestan7355.0
Zearalenone Mycoestrogen19100.5
Resveratrol Stilbene0.0030.0031.0
Enterolactone Lignan0.020.021.0

Note: Relative Binding Affinity (RBA) is calculated with 17β-Estradiol set to 100%. Data is compiled from multiple sources and may vary based on experimental conditions.[2][3][4]

Comparative Functional Activity of Estrogenic Compounds

Beyond binding, the functional activity of a compound determines whether it acts as an agonist (activator) or antagonist (inhibitor) at the receptor. This compound has been identified as an ER agonist that can promote BMP-2-induced osteoblastogenesis.[1] The table below presents the half-maximal effective concentration (EC50) for the activation of ERα and ERβ by various compounds in a reporter gene assay. A lower EC50 value indicates higher potency.

CompoundClassEC50 for ERα (nM)EC50 for ERβ (nM)Potency Preference
17β-Estradiol Endogenous Estrogen~0.1~0.1Equal
Genistein Isoflavone~100~30ERβ
Coumestrol Coumestan~10~5ERβ
Zearalenone Mycoestrogen~1~10ERα
Resveratrol Stilbene>1000>1000Weak Agonist

Note: EC50 values are approximate and can vary significantly between different cell lines and reporter gene constructs.[4]

Estrogen Receptor Signaling Pathways

Estrogens and their mimetics mediate their effects through multiple signaling pathways.[5] The classical pathway involves the binding of the ligand to ERα or ERβ in the nucleus, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) on DNA to regulate gene transcription.[6][7] Non-genomic pathways are initiated by membrane-associated ERs, which can rapidly activate intracellular signaling cascades like the MAPK and PI3K pathways.[6][8] The overall cellular response to an estrogenic compound is a complex interplay of these pathways, influenced by the receptor subtype (ERα or ERβ) expression and the specific conformational change induced by the ligand.[9][10]

EstrogenSignaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E Estrogen (or Ligand) ER_inactive Inactive ER (bound to HSP90) E->ER_inactive Binds mER Membrane ER E->mER Non-Genomic ER_active Active ER ER_inactive->ER_active HSP90 Dissociates ER_dimer ER Dimer ER_active->ER_dimer Dimerization PI3K PI3K/Akt Pathway mER->PI3K MAPK MAPK Pathway mER->MAPK PI3K->ER_active Phosphorylates (Ligand-Independent) MAPK->ER_active ERE Estrogen Response Element ER_dimer->ERE Binds DNA Transcription Gene Transcription ERE->Transcription Regulates

Figure 1. Simplified overview of genomic and non-genomic estrogen receptor signaling pathways.

Experimental Protocols

Accurate assessment of a compound's affinity for ER subtypes requires standardized experimental procedures. Below are summarized protocols for two key assays.

Competitive Radioligand Binding Assay

This assay determines the relative binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.[11]

Methodology:

  • Preparation of ER Source: Uterine cytosol from ovariectomized rats is prepared as a rich source of estrogen receptors. Tissues are homogenized in a buffer (e.g., TEDG buffer: Tris, EDTA, dithiothreitol, glycerol) and centrifuged at high speed to obtain the cytosolic fraction containing the receptors.[11]

  • Competitive Binding Incubation: A constant concentration of the radiolabeled estradiol (B170435) ([³H]-E2) and the ER-containing cytosol are incubated with increasing concentrations of the unlabeled test compound (the "competitor").

  • Separation of Bound and Free Ligand: After incubation reaches equilibrium, the receptor-bound radioligand must be separated from the free radioligand. A common method is using hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.[11]

  • Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of [³H]-E2 binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve. The relative binding affinity (RBA) can then be calculated relative to unlabeled 17β-estradiol.

Estrogen Receptor Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the functional agonistic or antagonistic activity of a compound by quantifying the activation of a reporter gene under the control of an Estrogen Response Element (ERE).

Methodology:

  • Cell Culture and Transfection: A suitable human cell line (e.g., Ishikawa or HeLa cells) is engineered to stably express either human ERα or human ERβ.[2] These cells are also transfected with a reporter plasmid containing an ERE sequence upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compound. A known agonist (e.g., 17β-estradiol) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.

  • Cell Lysis and Reporter Assay: After an incubation period (e.g., 24 hours), the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Analysis: The reporter activity is plotted against the log concentration of the test compound to generate a dose-response curve. The EC50 (effective concentration for 50% of maximal response) and maximal efficacy (Emax) are calculated to quantify the compound's agonistic potency. To test for antagonism, the assay is run by co-treating cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.[4]

ExperimentalWorkflow cluster_BindingAssay Competitive Binding Assay cluster_FunctionalAssay Reporter Gene Assay B1 Prepare ER Source (e.g., Uterine Cytosol) B2 Incubate ER + [3H]E2 + Test Compound B1->B2 B3 Separate Bound/Free (e.g., HAP) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 / RBA B4->B5 F1 Transfect Cells with ER + ERE-Reporter F2 Treat Cells with Test Compound F1->F2 F3 Incubate (e.g., 24h) F2->F3 F4 Measure Reporter Activity (e.g., Luciferase) F3->F4 F5 Calculate EC50 / Emax F4->F5 start Start: Assess Compound Specificity start->B1 start->F1

Figure 2. General experimental workflow for assessing ER subtype specificity.

References

Safety Operating Guide

Proper Disposal of Dehydrodiconiferyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Dehydrodiconiferyl alcohol is a compound that requires careful handling and disposal due to its potential environmental impact. This guide provides detailed procedures for its proper disposal in a laboratory setting, ensuring the safety of personnel and compliance with regulations.

Hazard and Safety Information

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical and its containers are disposed of through an approved waste disposal plant and not released into the environment[1].

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4Harmful if swallowed[1].
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1].
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[1].

Personal Protective Equipment (PPE) required when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.

1. Waste Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, it should be collected as hazardous chemical waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

    • Information on the solubility of this compound in common laboratory solvents is limited. It is recommended to use a minimal amount of a compatible solvent, such as ethanol (B145695) or methanol, to dissolve any remaining solid residues for transfer to a liquid waste container.

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the approximate concentration and the solvent used (if any).

  • Include the name of the principal investigator and the laboratory location.

3. Storage:

  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from drains and incompatible materials.

  • The container must be kept closed at all times except when adding waste.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste due to the residue.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol or methanol).

  • Collect the rinsate (the rinsing solvent) as hazardous waste and add it to the appropriate liquid hazardous waste container.

  • After triple rinsing, deface or remove the original product label.

  • The rinsed and defaced container can then be disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.

5. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not under any circumstances pour this compound or its solutions down the drain[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous waste container is_solid->collect_solid Yes is_liquid Is the waste a liquid/solution? is_solid->is_liquid No contact_ehs Contact EHS for pickup of hazardous waste collect_solid->contact_ehs collect_liquid Collect in a labeled liquid hazardous waste container is_liquid->collect_liquid Yes is_container_empty Is the original container empty? is_liquid->is_container_empty No collect_liquid->contact_ehs triple_rinse Triple rinse with a compatible solvent is_container_empty->triple_rinse Yes is_container_empty->contact_ehs No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface original label collect_rinsate->deface_label dispose_container Dispose of empty container per institutional guidelines deface_label->dispose_container

Caption: Decision workflow for this compound waste disposal.

This guide provides a framework for the safe and compliant disposal of this compound. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any additional requirements. By adhering to these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Safeguarding Your Research: A Guide to Handling Dehydrodiconiferyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Dehydrodiconiferyl alcohol (CAS No: 4263-87-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment (PPE). The primary routes of exposure are ingestion and environmental release.

Hazard Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationsProtection Against
Eye Protection Safety GlassesANSI Z87.1 certified, with side shieldsChemical splashes
Hand Protection Nitrile GlovesDisposable, powder-freeDirect skin contact
Body Protection Laboratory CoatStandard, long-sleevedContamination of personal clothing
Respiratory Protection N95 RespiratorNIOSH-approvedInhalation of airborne powder

Operational Plan for Handling

A systematic approach to handling this compound in a laboratory setting is crucial to mitigate risks.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Designate a specific area for handling, preferably within a chemical fume hood to control potential dust.

    • Have a chemical spill kit readily accessible.

  • Handling Procedure:

    • Wear the prescribed PPE: laboratory coat, nitrile gloves, and safety glasses. An N95 respirator is recommended when handling the powder outside of a fume hood or when there is a potential for dust generation.

    • Carefully weigh the required amount of this compound on a tared weigh boat or paper.

    • To minimize dust, handle the solid material gently and avoid rapid movements.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Post-Handling:

    • Clean the work area thoroughly with an appropriate solvent and dispose of cleaning materials as hazardous waste.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the laboratory coat, and then eye protection.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Due to its classification as very toxic to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Waste Segregation:

    • Do not dispose of this compound down the drain or in regular trash.[1][2]

    • All solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.[3]

    • Liquid waste containing this compound must be collected in a separate, compatible, and clearly labeled hazardous waste container.[3]

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Acutely Toxic," "Environmental Hazard").[1]

  • Storage and Collection:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Follow your institution's procedures for hazardous waste pickup and disposal.

Visual Workflow for Safe Handling and Disposal

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE: Lab Coat, Gloves, Safety Glasses, Respirator prep_area Designate Handling Area (Fume Hood Recommended) prep_ppe->prep_area prep_spill Ensure Spill Kit is Accessible prep_area->prep_spill handle_weigh Weigh Solid Carefully prep_spill->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve post_clean Clean Work Area handle_dissolve->post_clean Proceed to Post-Handling post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect Waste in Labeled Hazardous Waste Container post_wash->disp_collect Proceed to Disposal disp_store Store in Designated Area disp_collect->disp_store disp_pickup Arrange for Hazardous Waste Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrodiconiferyl alcohol
Reactant of Route 2
Dehydrodiconiferyl alcohol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.